Ethylene glycol diallyl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-prop-2-enoxyethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-9-7-8-10-6-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNFEUGBMWTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59788-01-1 | |
| Record name | Poly(ethylene glycol) diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59788-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2064733 | |
| Record name | Ethylene glycol diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-27-3, 59788-01-1 | |
| Record name | Ethylene glycol diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3,3'-(1,2-ethanediylbis(oxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[1,2-ethanediylbis(oxy)]dipropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diallylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethylene glycol diallyl ether chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Diallyl Ether
This guide provides a comprehensive technical overview of the chemical properties, reactivity, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who utilize bifunctional monomers and crosslinking agents in their work. The content herein synthesizes key data from established chemical databases and scientific literature to offer field-proven insights into the molecule's behavior and application.
Introduction and Molecular Overview
This compound (EGDADE) is a bifunctional organic compound featuring a central hydrophilic ethylene glycol core flanked by two reactive allyl ether groups. This unique structure makes it a valuable monomer and crosslinking agent in polymer chemistry. The ether linkages provide flexibility and chemical stability to the backbone, while the terminal allyl groups serve as versatile handles for a wide array of chemical transformations, including polymerization and "click" chemistry reactions.
This guide will elucidate the fundamental physicochemical properties of EGDADE, delve into its characteristic reactivity, outline its synthesis and applications, and provide essential protocols for its safe handling and characterization. Understanding these core properties is paramount for its effective implementation in the design of novel polymers, hydrogels, and bioconjugates.
Molecular Structure
The structure consists of a 1,2-ethanediyl diether with two 2-propen-1-yl substituents.
Caption: Chemical Structure of this compound.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of physical properties are critical for experimental design, reaction monitoring, and safety assessments.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-prop-2-enoxyethoxy)prop-1-ene[1] |
| CAS Number | 7529-27-3[1] |
| Molecular Formula | C₈H₁₄O₂[1] |
| Molecular Weight | 142.20 g/mol [1] |
| Canonical SMILES | C=CCOCCOCC=C[1] |
| InChI Key | CARNFEUGBMWTON-UHFFFAOYSA-N[1] |
| Synonyms | 1,2-Bis(allyloxy)ethane, 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis-[1][2] |
Table 2: Physicochemical and Thermodynamic Properties
| Property | Value | Unit | Source |
| Physical State | Liquid | - | [3] |
| Boiling Point | 35-37 (at 1 mmHg) | °C | [4] |
| Boiling Point (Predicted) | 420.64 (147.49 °C) | K | [2] |
| Flash Point | 50.5 | °C | [4] |
| Density | 0.869 | g/cm³ | [4] |
| Melting Point (Predicted) | 220.86 (-52.29 °C) | K | [2] |
| Water Solubility (Predicted) | -1.05 | log(mol/L) | [2] |
| logP (Predicted) | 1.392 | - | [2] |
| Enthalpy of Vaporization (Predicted) | 36.88 | kJ/mol | [2] |
| Enthalpy of Formation (Gas, Predicted) | -222.03 | kJ/mol | [2] |
Spectroscopic Profile
While actual spectra should be acquired for sample verification, the expected spectroscopic features provide a basis for structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (δ ≈ 5.1-6.0 ppm), the allylic methylene protons adjacent to the oxygen (δ ≈ 4.0 ppm), and the central ethylene glycol methylene protons (δ ≈ 3.6 ppm).
-
¹³C NMR: The carbon spectrum will display signals corresponding to the sp² carbons of the double bond (≈ 117 and 134 ppm) and the sp³ carbons of the ether backbone (≈ 69 and 72 ppm).[1]
-
Infrared (IR) Spectroscopy: Key vibrational modes include a C=C stretch for the allyl group (≈ 1645 cm⁻¹), C-H stretches for both sp² and sp³ carbons (≈ 3080 cm⁻¹ and 2850-2950 cm⁻¹, respectively), and a strong C-O-C ether stretch (≈ 1100 cm⁻¹).[1]
-
Mass Spectrometry (MS): Electron ionization MS will show the molecular ion peak (m/z = 142.1) and characteristic fragmentation patterns resulting from cleavage of the ether bonds and allyl groups.[1][5]
Chemical Reactivity and Key Transformations
The reactivity of EGDADE is dominated by its two terminal allyl groups and the stability of its ether linkages. This dual nature allows it to be a highly versatile building block.
Reactions of the Allyl Groups
The electron-rich carbon-carbon double bonds are the primary sites of reactivity.
EGDADE can undergo polymerization through its bifunctional allyl groups. This typically proceeds via free-radical or cationic mechanisms, leading to the formation of cross-linked polymer networks. This property is fundamental to its use as a crosslinking agent to impart specific mechanical properties to materials.[6]
Caption: Workflow for EGDADE Free-Radical Polymerization.
A highly efficient and specific reaction for functionalizing EGDADE is the thiol-ene reaction. Under UV initiation or thermal conditions with a radical initiator, a thiol (R-SH) adds across the allyl double bond. This reaction exhibits "click" chemistry characteristics, such as high yields, stereospecificity, and tolerance of various functional groups. This makes it an ideal method for conjugating biomolecules or other functional moieties to a PEG-like backbone.
Caption: Radical-mediated Thiol-Ene Reaction on an Allyl Group.
The allyl groups can undergo hydroformylation, a process that adds a formyl group (-CHO) and a hydrogen atom across the double bond.[7] This reaction, typically catalyzed by cobalt or rhodium complexes, converts the terminal alkenes into aldehydes, which are valuable synthetic intermediates for producing alcohols, acids, or amines.[7][8]
Reactivity of the Ether Linkages
While generally stable, the ether linkages in EGDADE have one critical reactivity pathway that must be managed.
Like many ethers, EGDADE is susceptible to autoxidation in the presence of air (oxygen) to form unstable and potentially explosive peroxides.[9][10] This is a significant safety hazard, particularly upon concentration of the material through distillation or evaporation. The reaction is initiated by light or heat and proceeds via a free-radical mechanism at the carbon atom adjacent to the ether oxygen.
Caption: Mechanism of Hydroperoxide Formation in Ethers.
Causality: The stability of the α-carbon radical intermediate drives this reaction. Consequently, proper storage and handling are not merely recommendations but are integral to the safe use of this chemical.
Synthesis
The most common laboratory and industrial synthesis of EGDADE is a variation of the Williamson ether synthesis. This involves the reaction of ethylene glycol with an allyl halide (e.g., allyl chloride or allyl bromide) under basic conditions.
Caption: Synthesis of EGDADE via Williamson Ether Synthesis.
Applications in Research and Development
The unique chemical properties of EGDADE enable its use in several advanced applications:
-
Hydrogel Formation: Its ability to form cross-linked networks makes it an excellent candidate for creating hydrogels for drug delivery, tissue engineering, and biomedical devices.[6]
-
Functional Polymers: EGDADE can be copolymerized with other monomers, such as ethylene oxide, to create multi-functional poly(ethylene glycol) (PEG) derivatives.[11] These polymers possess multiple sites for bioconjugation, increasing the loading capacity for drugs or targeting ligands compared to traditional linear PEG.
-
Coatings and Resins: As a crosslinking agent, it is used to enhance the properties of UV-curable coatings and resins, improving their hardness, chemical resistance, and thermal stability.[12]
Safety, Handling, and Experimental Protocols
Hazard Profile
EGDADE is a combustible liquid and causes skin irritation. Appropriate safety precautions are mandatory.
-
Hazards: Combustible liquid, skin irritant.
-
Precautions: Keep away from heat, sparks, and open flames. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Store in a well-ventilated place.[4]
Protocol: Peroxide Detection and Removal
This protocol is a self-validating system for ensuring the safety of EGDADE before use, especially before heating or distillation.
Objective: To detect and remove potentially hazardous peroxide impurities from this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI) solution (10% w/v, freshly prepared) or commercial peroxide test strips
-
Starch solution (1% w/v, optional, as indicator)
-
Acetic acid
-
Deionized water
-
Activated alumina or a column packed with a suitable reducing agent (e.g., ferrous sulfate)
-
Glassware: test tube, beaker, separatory funnel
Step-by-Step Methodology:
Part A: Peroxide Detection
-
Sample Preparation: Place 1-2 mL of the EGDADE sample into a clean glass test tube.
-
Acidification: Add 1 mL of glacial acetic acid.
-
Reagent Addition: Add 1-2 mL of the freshly prepared 10% KI solution. Rationale: Peroxides will oxidize the iodide (I⁻) from KI to iodine (I₂).
-
Observation: Stopper the tube and shake for 1 minute. Let the phases separate.
-
Interpretation:
-
Negative Result: A colorless or pale yellow aqueous layer indicates an absence or very low level of peroxides. The material is safe for use.
-
Positive Result: The formation of a yellow-to-dark brown color in the aqueous layer indicates the presence of iodine (I₂), and therefore peroxides. The intensity of the color correlates with the peroxide concentration. Addition of a few drops of starch solution will result in a deep blue-black color if iodine is present, confirming the result.
-
-
Validation: If using test strips, dip the strip into the EGDADE sample and compare the resulting color to the chart provided by the manufacturer.
Part B: Peroxide Removal (if detected)
-
Method Choice: For moderate levels of peroxides, purification via an activated alumina column is effective. Rationale: Activated alumina adsorbs the polar hydroperoxides.
-
Column Preparation: Prepare a chromatography column with a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).
-
Purification: Pass the EGDADE sample through the column, collecting the eluent.
-
Re-testing: Re-test the purified eluent for peroxides using the detection method in Part A. Repeat the purification if necessary.
-
Storage: Add a radical inhibitor (e.g., BHT) to the purified ether and store it in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[9]
Conclusion
This compound is a versatile chemical endowed with a unique combination of a flexible, hydrophilic backbone and two highly reactive allyl functional groups. Its properties facilitate a range of chemical transformations, from polymerization to high-efficiency thiol-ene coupling, making it a valuable component in the synthesis of advanced materials for biomedical and industrial applications. However, its utility is paired with the inherent hazard of peroxide formation, a characteristic of ethers that demands rigorous adherence to safety and handling protocols. By understanding the causality behind its reactivity and implementing self-validating safety checks, researchers can fully and safely exploit the potential of this important bifunctional monomer.
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Lambermont-Thijs, H. M. L., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 1845-1941. Retrieved from [Link]
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N-Boc-3-Piperidone (CAS 98977-36-7): A Technical Guide for the Synthetic and Medicinal Chemist
Introduction
N-Boc-3-piperidone, identified by CAS number 98977-36-7, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure uniquely combines a piperidine ring, a ketone functional group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[2][3] The Boc group provides essential stability and modulates reactivity, preventing unwanted side reactions at the nitrogen while allowing for selective transformations at the ketone.[4] This guide offers an in-depth exploration of N-Boc-3-piperidone's properties, synthesis, reactivity, and critical applications, tailored for researchers and professionals in drug development.
Note: The CAS number 7529-27-3 has been ambiguously associated with this compound in some databases, but is correctly assigned to Ethylene glycol diallyl ether. The correct and universally recognized CAS number for N-Boc-3-piperidone is 98977-36-7.
Physicochemical Properties
The physical and chemical properties of N-Boc-3-piperidone are fundamental to its handling, storage, and application in synthetic protocols. It typically presents as a low-melting solid, which may also appear as a clear, colorless liquid or an off-white to yellow solid depending on purity and ambient temperature.[1][5][6]
| Property | Value | Source(s) |
| CAS Number | 98977-36-7 | [7] |
| Molecular Formula | C₁₀H₁₇NO₃ | [6][7][8] |
| Molecular Weight | 199.25 g/mol | [7] |
| Appearance | White to light yellow solid or liquid | [1][6] |
| Melting Point | 35-40 °C (lit.) | [5][8] |
| Boiling Point | 289.8 °C at 760 mmHg | [1] |
| Density | ~1.099 g/cm³ | [5][8] |
| Solubility | Insoluble in water | [5][8] |
| Storage Temperature | 2-8°C | [5][9] |
| Synonyms | tert-Butyl 3-oxopiperidine-1-carboxylate, 1-Boc-3-piperidone | [10][11] |
Synthesis and Reactivity
Common Synthetic Routes: Oxidation of N-Boc-3-hydroxypiperidine
A prevalent and efficient method for preparing N-Boc-3-piperidone is the oxidation of its corresponding alcohol precursor, N-Boc-3-hydroxypiperidine. The choice of oxidant is critical and is determined by factors such as scale, cost, and tolerance of other functional groups.
Causality of the Synthetic Approach:
-
Boc Protection: The N-Boc group is installed prior to oxidation to prevent the secondary amine from undergoing undesired reactions, such as oxidation or N-alkylation. It also enhances solubility in common organic solvents used for the reaction and subsequent purification.[4]
-
Oxidation Method:
-
Swern Oxidation: Utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, this method is known for high yields but requires cryogenic temperatures (-78 °C) and produces a foul-smelling dimethyl sulfide byproduct.[4][12]
-
Dess-Martin Periodinane (DMP): A mild and highly efficient method that can be performed at room temperature, making it convenient for lab-scale synthesis.[5]
-
TEMPO-Catalyzed Oxidation: This method employs a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is cost-effective, environmentally friendlier, and suitable for large-scale production.[4][13]
-
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Ethylene glycol diallyl ether molecular weight and formula
An In-Depth Technical Guide to Ethylene Glycol Diallyl Ether: Molecular Characteristics, Synthesis, and Applications
Core Molecular Identifiers and Properties
This compound is a bifunctional organic compound featuring two allyl ether groups linked by an ethylene glycol backbone. This structure imparts unique reactivity, making it a valuable monomer and crosslinking agent in polymer chemistry.
The fundamental molecular characteristics are essential for its use in research and development, providing the basis for stoichiometric calculations, analytical characterization, and understanding its chemical behavior. The molecular formula for this compound is C₈H₁₄O₂ .[1][2][3][4] This formula dictates its molecular weight.
The calculated molecular weight is approximately 142.20 g/mol .[2][3][4] A more precise mass, often used in mass spectrometry, is 142.1956 g/mol .[1]
Key Identifiers:
-
IUPAC Name: 1,2-Bis(2-propenyloxy)ethane[1][2] or 3-(2-prop-2-enoxyethoxy)prop-1-ene[4]
-
Synonyms: 1,2-Bis(allyloxy)ethane, 4,7-Dioxa-1,9-decadiene[3]
Physicochemical Data Summary
The physical properties of this compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1][4] |
| Molecular Weight | 142.20 g/mol | [2][3][4] |
| Density | 0.894 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 35-37 °C (at 1 Torr) | [3] |
| Topological Polar Surface Area | 18.5 Ų | [3][4] |
| XLogP3 | 1.2 | [3][4] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable and well-understood pathway. The rationale for this choice is its efficiency in forming ether linkages by reacting an alkoxide with a primary alkyl halide.
In this specific application, ethylene glycol is deprotonated by a strong base to form the more nucleophilic dianion (ethanediolate). This dianion then acts as the nucleophile, attacking two equivalents of an allyl halide (e.g., allyl chloride or allyl bromide) to form the desired diether.
Experimental Workflow: Step-by-Step Methodology
-
Reagent Preparation: All glassware must be thoroughly dried to prevent the base from being quenched by water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Deprotonation:
-
Charge a three-neck round-bottom flask with anhydrous ethylene glycol and a suitable anhydrous solvent (e.g., THF or DMF).
-
Slowly add two molar equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The use of NaH is effective as the only byproduct is hydrogen gas, which is easily removed from the reaction medium.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the disodium ethanediolate.
-
-
Nucleophilic Substitution:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add two molar equivalents of allyl bromide (or allyl chloride) via a dropping funnel. This addition should be controlled to manage the exothermic nature of the reaction.
-
After addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Final Purification: The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(allyloxy)ethane
Introduction
1,2-Bis(allyloxy)ethane (CAS No. 7529-27-3), a diether derived from ethylene glycol, is a valuable bifunctional monomer in polymer chemistry and a versatile building block in organic synthesis.[1][] Its structure, featuring two terminal allyl groups connected by a flexible ethylene dioxy linker, allows it to participate in various polymerization reactions, such as oxidative polymerization, and to serve as a crosslinking agent.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of 1,2-bis(allyloxy)ethane via the Williamson ether synthesis, followed by a detailed workflow for its structural characterization using modern analytical techniques. The methodologies described herein are designed to be self-validating, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.
Part 1: Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide to form the ether linkage.[3][5] For the synthesis of 1,2-bis(allyloxy)ethane, this involves the double alkylation of the ethylene glycol dianion with allyl bromide.
Reaction Principle & Causality
The core of this synthesis is the deprotonation of ethylene glycol to form the significantly more nucleophilic ethylene glycolate dianion. Alcohols themselves are weak nucleophiles, leading to slow reactions.[4] A strong, non-nucleophilic base is required to drive the deprotonation to completion without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose; it irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas, which evolves from the reaction, driving the equilibrium forward.[5]
The subsequent step involves the reaction of the generated dianion with two equivalents of allyl bromide. As a primary alkyl halide, allyl bromide is an ideal substrate for SN2 reactions, minimizing the potential for competing elimination side reactions that can occur with secondary or tertiary halides.[3][4]
Reaction Scheme
Mandatory Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[6] It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously.[7] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[6][8] All operations involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood. [6][7] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves, is mandatory.[6] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. Do not use water or CO₂ extinguishers. [7]
-
Allyl Bromide: Allyl bromide is a highly flammable, toxic, and lachrymatory (tear-inducing) liquid.[9] It should be handled exclusively in a well-ventilated chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Anhydrous tetrahydrofuran (THF) is a flammable solvent that can form explosive peroxides upon prolonged exposure to air. Use only freshly distilled or inhibitor-free anhydrous solvent.
Experimental Protocol: Synthesis of 1,2-Bis(allyloxy)ethane
This protocol is designed for a laboratory scale synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
|---|---|---|---|---|
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.00 g | 50.0 | Excess to ensure full deprotonation |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |
| Ethylene Glycol | 62.07 | 1.24 g (1.11 mL) | 20.0 | Limiting Reagent |
| Allyl Bromide | 120.98 | 5.32 g (3.88 mL) | 44.0 | Slight excess |
| Diethyl Ether | 74.12 | ~100 mL | - | For extraction |
| Saturated NH₄Cl (aq) | - | ~50 mL | - | For quenching |
| Saturated NaCl (brine) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |
Procedure
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for liquid additions. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
NaH Dispensation and Washing: In the fume hood, weigh 2.00 g of 60% NaH in oil into the reaction flask. Under a gentle flow of inert gas, add 20 mL of anhydrous hexane via syringe to suspend the NaH. Stir for 5 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step twice more to ensure the mineral oil is completely removed.[8]
-
Reaction Setup: Add 80 mL of anhydrous THF to the washed NaH in the flask. Begin stirring to create a fine suspension. Cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: In a separate dry vial, prepare a solution of ethylene glycol (1.11 mL, 20.0 mmol) in 20 mL of anhydrous THF. Using a syringe pump for controlled addition, add this solution dropwise to the stirred NaH suspension over 30 minutes. Causality: A slow addition rate is critical to control the vigorous evolution of hydrogen gas and prevent an excessive exotherm. The reaction mixture will become thicker as the sodium salt precipitates.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation. The reaction is complete when hydrogen evolution ceases.
-
Alkylation: Re-cool the flask to 0 °C. Add allyl bromide (3.88 mL, 44.0 mmol) dropwise via syringe over 20 minutes. Causality: This slow, cooled addition helps to manage the exothermic SN2 reaction.
-
Reaction Completion: After adding the allyl bromide, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., using 4:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting material. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C. Extreme caution is required for this step. Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaH until gas evolution stops.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation (Boiling Point: 35-37°C at 1 mmHg) to obtain pure 1,2-bis(allyloxy)ethane.[]
Part 2: Characterization of 1,2-Bis(allyloxy)ethane
Once synthesized and purified, the identity and purity of the product must be confirmed through a combination of spectroscopic methods.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to determine the number and type of hydrogen atoms in the molecule. The spectrum should show three distinct signals corresponding to the three unique proton environments.
Table 1: Predicted ¹H NMR Data for 1,2-Bis(allyloxy)ethane (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 5.90 | ddt | 2H | -CH=CH₂ | Vinylic proton coupled to cis, trans, and allylic protons. |
| ~ 5.20 | m | 4H | -CH=CH ₂ | Two non-equivalent terminal vinylic protons. |
| ~ 4.00 | dt | 4H | -O-CH ₂-CH= | Allylic protons adjacent to an oxygen atom, deshielded. |
| ~ 3.60 | s | 4H | -O-CH ₂-CH ₂-O- | Symmetrical ethylene bridge protons, appear as a singlet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 1,2-Bis(allyloxy)ethane (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 134.8 | -C H=CH₂ | Vinylic methine carbon. |
| ~ 117.0 | -CH=C H₂ | Terminal vinylic methylene carbon. |
| ~ 72.0 | -O-C H₂-CH= | Allylic carbon, deshielded by adjacent oxygen. |
| ~ 69.5 | -O-C H₂-C H₂-O- | Ethylene bridge carbon, deshielded by oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Key FT-IR Absorption Bands for 1,2-Bis(allyloxy)ethane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3080-3020 | C-H Stretch | =C-H (sp² C-H) |
| 2950-2850 | C-H Stretch | -C-H (sp³ C-H) |
| 1645 | C=C Stretch | Alkene |
| 1100 | C-O-C Stretch | Ether |
| 990 & 920 | C-H Bend | =C-H Out-of-plane bend (wag) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1,2-bis(allyloxy)ethane (C₈H₁₄O₂), the expected molecular weight is 142.20 g/mol .[][10]
-
Expected Molecular Ion (M⁺): m/z = 142.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of an allyl group (M - 41), leading to a peak at m/z = 101, and other characteristic ether fragmentations.
Part 3: Visualizations
Williamson Ether Synthesis Mechanism
The following diagram illustrates the SN2 mechanism for the formation of one of the ether linkages.
Caption: SN2 mechanism for 1,2-bis(allyloxy)ethane synthesis.
Experimental Workflow Diagram
This flowchart outlines the complete process from reaction setup to final characterization.
Caption: Workflow for synthesis and analysis of 1,2-bis(allyloxy)ethane.
Conclusion
The synthesis of 1,2-bis(allyloxy)ethane is reliably achieved through the Williamson ether synthesis using ethylene glycol, sodium hydride, and allyl bromide. The success of this procedure hinges on the careful handling of reactive materials under anhydrous and inert conditions. The subsequent purification by vacuum distillation yields a product whose identity and purity can be unequivocally confirmed by a suite of standard analytical techniques, including NMR, FT-IR, and mass spectrometry. This guide provides the necessary framework for researchers to confidently produce and validate this important chemical intermediate.
References
- Motokura, K., Yoneda, H., Miyaji, A., Sakamoto, Y., & Baba, T. (n.d.). Supporting Information. Catalytic synthesis of homoallyloxyalcohols and 1,2-bis(homoallyloxy)ethanes through ring-opening allylation of cyclic acetals with allylsilanes over solid acids. Royal Society of Chemistry.
- ChemicalBook. (n.d.). 1,2-BIS(ALLYLOXY) ETHANE CAS#: 7529-27-3. ChemicalBook.
- Safety Data Sheet - Sodium Hydride. (2020, January 13).
- Sigma-Aldrich. (2025, December 23).
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps.
- BOC Sciences. (n.d.). CAS 7529-27-3 1,2-BIS(ALLYLOXY) ETHANE. BOC Sciences.
- University of California, Santa Barbara. (2012, December 14).
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Apollo Scientific. (2022, September 16).
- Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Alfa Chemistry. (n.d.). CAS 7529-27-3 1,2-Bis(allyloxy)ethane. Alfa Chemistry.
- Coles, M. P. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes.
Sources
- 1. 1,2-BIS(ALLYLOXY) ETHANE CAS#: 7529-27-3 [m.chemicalbook.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. alkalimetals.com [alkalimetals.com]
- 8. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Reaction of Ethylene Glycol Diallyl Ether with Monomers for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol diallyl ether (EGDE) presents a versatile, yet challenging, difunctional monomer for the synthesis of advanced polymers. Its two allyl functionalities, separated by a flexible and hydrophilic ethylene glycol linker, offer a unique platform for creating crosslinked networks, functional copolymers, and materials with tailored properties for applications ranging from biomedical devices to high-performance coatings. This technical guide provides a comprehensive exploration of the reaction of EGDE with a variety of monomer classes, including vinyl monomers, acrylates, and sulfur-containing compounds. We will delve into the nuances of different polymerization mechanisms, including free-radical, cationic, and thiol-ene reactions, offering field-proven insights into experimental design, reaction control, and the characterization of the resulting polymeric structures. This document is intended to serve as a foundational resource for researchers seeking to harness the potential of EGDE in their polymer design and development endeavors.
Introduction: The Unique Proposition of this compound
This compound, with the chemical structure C=CCOCCOCC=C[1], is a monomer that bridges the properties of ethers and allylic compounds. The ethylene glycol core imparts hydrophilicity and flexibility to the resulting polymer backbone, a desirable trait in many biomedical and coating applications. The terminal allyl groups, while less reactive than their vinyl or acrylate counterparts, provide a pathway for polymerization and crosslinking.
The primary challenge in the polymerization of allyl monomers like EGDE lies in degradative chain transfer . In free-radical polymerization, the abstraction of a hydrogen atom from the allylic position leads to the formation of a stable, less reactive allylic radical, which can terminate the growing polymer chain. This often results in polymers with low molecular weights. However, through careful selection of polymerization techniques and comonomers, these challenges can be overcome to generate materials with unique and valuable properties.
This guide will explore the key reaction pathways for EGDE, providing a framework for understanding and controlling its polymerization behavior.
Free-Radical (Co)polymerization: Navigating the Challenges of Allylic Reactivity
Free-radical polymerization is a widely used and versatile method for polymer synthesis. However, when applied to diallyl monomers like EGDE, careful consideration of the reaction kinetics is paramount to achieving desirable polymer architectures.
Mechanism and the Role of Cyclopolymerization
In the free-radical polymerization of diallyl monomers, an intramolecular cyclization step can compete with intermolecular propagation. This process, known as cyclopolymerization , leads to the formation of cyclic repeating units within the polymer backbone. The extent of cyclization is dependent on monomer concentration and reaction temperature. At lower monomer concentrations, the probability of the radical chain end reacting with the second allyl group on the same monomer unit increases, favoring the formation of cyclic structures.
dot graph "Cyclopolymerization_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} digraph "Free_Radical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: A generalized workflow for the free-radical copolymerization of EGDE.
Copolymerization with Vinyl Monomers
To mitigate the effects of degradative chain transfer and to tailor the properties of the final polymer, EGDE is often copolymerized with more reactive vinyl monomers.
Copolymerization of vinyl ethers with N-vinylpyrrolidone (NVP) has been shown to produce chemically stable, rubber-like polymers[5]. While EGDE is a diallyl ether, the principles of copolymerization with NVP are similar. The resulting copolymers can exhibit good water solubility or swellability, making them suitable for biomedical applications.
Copolymerization with Acrylates and Methacrylates
Acrylates and methacrylates are highly reactive monomers in free-radical polymerization. Their copolymerization with EGDE can lead to the formation of crosslinked networks with a range of mechanical properties.
-
Materials: this compound (EGDE, purified), Methyl methacrylate (MMA, inhibitor removed), Azobisisobutyronitrile (AIBN, recrystallized), Toluene (anhydrous).
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of EGDE and MMA in toluene.
-
Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The formation of a viscous solution or a gel may be observed.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization: The copolymer composition can be determined by ¹H NMR spectroscopy by comparing the integration of the characteristic peaks of the EGDE and MMA units. The molecular weight and molecular weight distribution can be analyzed by gel permeation chromatography (GPC). The thermal properties can be investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
| Monomer System | Polymerization Method | Key Properties/Applications | Reference |
| EGDE / Styrene | Free-Radical | Crosslinked networks, thermosets | [2][3][4] |
| EGDE / NVP | Free-Radical | Hydrogels, biomedical materials | [5] |
| EGDE / Acrylates | Free-Radical/Photopolymerization | Coatings, adhesives, hydrogels | [6][7][8][9] |
Cationic Polymerization: A Pathway to Controlled Architectures
Cationic polymerization is a suitable method for monomers with electron-donating groups, such as the ether linkages in EGDE. This technique can offer better control over the polymerization process compared to free-radical methods, particularly in the context of cyclopolymerization.
Mechanism of Cationic Cyclopolymerization
The cationic polymerization of diallyl ethers can proceed via a cyclopolymerization mechanism to form five- or six-membered rings in the polymer backbone. The initiation is typically carried out using a protic acid or a Lewis acid in the presence of a proton source. The propagating carbocation can then undergo an intramolecular cyclization before reacting with another monomer molecule. The regioselectivity of the cyclization (formation of five-membered vs. six-membered rings) is a key factor influencing the polymer's microstructure.
dot graph "Cationic_Cyclopolymerization" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: Mechanism of cationic cyclopolymerization of EGDE.
Copolymerization with Vinyl Ethers
Vinyl ethers are highly reactive monomers in cationic polymerization and can be effectively copolymerized with EGDE. The resulting copolymers can have a range of properties depending on the specific vinyl ether used. For example, copolymerization with di(ethylene glycol) vinyl ether can enhance the hydrophilicity and flexibility of the resulting polymer[5].
Thiol-Ene Polymerization: A "Click" Chemistry Approach
Thiol-ene polymerization is a highly efficient and versatile "click" reaction that proceeds via a step-growth mechanism. It involves the radical-mediated addition of a thiol to an alkene. This reaction is characterized by high yields, tolerance to a wide range of functional groups, and insensitivity to oxygen, making it an attractive method for the synthesis of well-defined polymer networks.
Mechanism and Advantages
The thiol-ene reaction can be initiated by either UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator. The mechanism involves a chain transfer process where a thiyl radical adds across the double bond of the ene, followed by abstraction of a hydrogen atom from another thiol molecule by the resulting carbon-centered radical, thereby regenerating the thiyl radical. This chain transfer mechanism leads to a step-growth polymerization behavior.
Reaction with Multifunctional Thiols
The reaction of EGDE with multifunctional thiols, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), leads to the formation of highly crosslinked polymer networks[10][11][12]. The stoichiometry between the allyl and thiol functional groups is a critical parameter that determines the properties of the final material. An off-stoichiometric ratio can be used to introduce unreacted functional groups for subsequent modification.
-
Materials: this compound (EGDE), Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator).
-
Procedure:
-
In a glass vial, combine EGDE and PETMP in the desired stoichiometric ratio (e.g., 1:1 ratio of allyl to thiol functional groups).
-
Add the photoinitiator (typically 0.1-1 wt%).
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Pour the mixture into a mold or cast it as a thin film on a substrate.
-
Expose the formulation to UV radiation (e.g., 365 nm) for a specified time to induce polymerization. The curing time will depend on the light intensity and the thickness of the sample.
-
The resulting crosslinked polymer can be used directly or subjected to post-curing to ensure complete reaction.
-
-
Characterization: The degree of conversion can be monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic S-H and C=C stretching bands. The mechanical properties of the cured material can be evaluated using dynamic mechanical analysis (DMA).
Copolymerization with Sulfur-Containing Monomers: Towards High Refractive Index Materials
The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing the refractive index of the material[13][14][15][16][17]. The high polarizability of the sulfur atom contributes to a higher molar refraction. EGDE can be copolymerized with various sulfur-containing monomers to produce polymers with tailored optical properties.
Reaction with Elemental Sulfur
Recent advances have demonstrated the direct copolymerization of elemental sulfur with vinyl monomers to create high refractive index polymers[15]. While the direct reaction of EGDE with elemental sulfur is not well-documented, the principles of inverse vulcanization could potentially be applied. This would involve dissolving elemental sulfur at elevated temperatures to form diradical chains that can then react with the allyl groups of EGDE.
Copolymerization with Dithiols
As discussed in the context of thiol-ene chemistry, the reaction of EGDE with dithiols is a powerful method for creating sulfur-containing polymers. By selecting aromatic dithiols, the refractive index of the resulting polymer can be further enhanced due to the presence of both sulfur and aromatic rings.
| Property | Influence of Sulfur Content | Potential Applications | Reference |
| Refractive Index | Increases with increasing sulfur content | Optical lenses, coatings, light-emitting diodes (LEDs) | [13][14][15][16][17] |
| Thermal Stability | Generally good, can be influenced by the specific sulfur linkage | High-performance plastics, encapsulants | [14] |
| Transparency | Can be maintained with appropriate monomer selection | Optical materials | [15] |
Other Polymerization Techniques
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins[18][19][20][21][22]. While typically used for non-polar monomers like ethylene and propylene, their application to polar monomers like EGDE is an area of ongoing research. The ether linkages in EGDE can potentially poison the catalyst, but with appropriate catalyst design and reaction conditions, copolymerization with olefins may be achievable, leading to materials with a combination of polyolefin-like mechanical properties and the functionality of the ether.
Controlled Radical Polymerization (ATRP and RAFT)
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures[23][24][25][26][27]. The application of these methods to diallyl monomers like EGDE is challenging due to the aforementioned issue of degradative chain transfer. However, with careful selection of catalysts, chain transfer agents, and reaction conditions, it may be possible to achieve a degree of control over the polymerization of EGDE, opening up possibilities for the synthesis of well-defined block copolymers and other advanced architectures.
Properties and Applications of EGDE-Based Polymers
The versatility of EGDE as a monomer allows for the creation of polymers with a wide range of properties and applications.
-
Hydrogels and Biomedical Materials: The hydrophilic ethylene glycol backbone makes EGDE-based polymers, particularly those formed through copolymerization with hydrophilic monomers or via thiol-ene reactions, suitable for hydrogel formation. These materials can be designed to be biocompatible and have tunable swelling and mechanical properties, making them promising for drug delivery, tissue engineering, and contact lenses. The hydrolytic stability of the polymer backbone is an important consideration for these applications, and the ether linkages in EGDE are generally stable under physiological conditions[28][29][30][31][32].
-
Coatings and Adhesives: The ability of EGDE to form crosslinked networks through various polymerization mechanisms makes it a valuable component in coatings and adhesives. Thiol-ene based formulations, in particular, offer rapid curing and good adhesion to a variety of substrates. Copolymerization with monomers like maleic anhydride can introduce functionality that further enhances adhesion and allows for subsequent modifications[33][34][35][36].
-
High Refractive Index Polymers: As discussed, the incorporation of sulfur through copolymerization with sulfur-containing monomers can lead to polymers with high refractive indices, which are of interest for optical applications such as lenses, optical adhesives, and components for light-emitting diodes (LEDs)[13][14][15][16][17].
Conclusion
This compound is a monomer with significant potential for the synthesis of a diverse range of functional polymers. While its reactivity in free-radical polymerization is hampered by degradative chain transfer, this challenge can be addressed through copolymerization with more reactive monomers or by employing alternative polymerization techniques such as cationic and thiol-ene polymerizations. The choice of comonomer and polymerization method provides a powerful toolkit for tuning the properties of the resulting polymers, from their mechanical and thermal characteristics to their optical and biomedical performance. This guide has provided an overview of the key reaction pathways for EGDE, offering both mechanistic insights and practical considerations for researchers in the field. Further exploration into controlled polymerization methods and the development of novel comonomer systems will undoubtedly continue to expand the applications of this versatile monomer.
References
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- Biswas, A., & S, S. (2014). Sulfur containing high refractive index polymers for better light outcoupling from OLED. AIP Conference Proceedings, 1591(1), 774-776.
- Choudhary, V., & Gupta, A. (2018).
- Corrigan, N., Yeow, J., & Boyer, C. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization.
- Kim, D. H., et al. (2020). One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. Science Advances, 6(28), eabb5320.
- Truong, N. P., & Shanmugam, S. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization.
- Wang, C., et al. (2022). Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory. Polymers, 14(19), 4195.
- Zhang, Y., et al. (2021). All-Organic Polymeric Materials with Extraordinarily High Refractive Index and Excellent Transparency. ChemRxiv.
- Ionescu, M., et al. (2023). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY.
- Bartha, L., & Zsuga, M. (2007). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE.
- Lutolf, M. P., & Hubbell, J. A. (2010). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomacromolecules, 11(5), 1059-1067.
- Sigma-Aldrich. (n.d.).
- Ziegler, C. E., et al. (2022). Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross‐Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction. Macromolecular Bioscience, 22(11), 2200226.
- Barner-Kowollik, C., et al. (2018). Synthesis and Crystallization of Waterborne Thiol–Ene Polymers: Toward Innovative Oxygen Barrier Coatings.
- Bukatov, G. D., & Zakharov, V. A. (2006). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods.
- Bukatov, G. D., & Zakharov, V. A. (2006). Ziegler–Natta catalysts for propylene polymerization: Morphology and crystal structure of a fourth-generation catalyst. Journal of Applied Polymer Science, 101(4), 2533-2541.
- Ulbrich, K., & Subr, V. (2004). Degradation Behavior of Poly(ethylene glycol) Diblock and Multiblock Polymers with Hydrolytically Degradable Ester Linkages. Advanced Drug Delivery Reviews, 56(8), 1023-1049.
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An In-depth Technical Guide to the Solubility of Ethylene glycol diallyl ether in Organic Solvents
Introduction
Ethylene glycol diallyl ether (EGDAE) is a bifunctional monomer possessing both ether and allyl functionalities. This unique structure makes it a valuable crosslinking agent and building block in polymer synthesis, particularly in the formulation of resins, coatings, and specialty polymers. The efficacy of EGDAE in these applications is intrinsically linked to its solubility and miscibility with a diverse range of organic solvents. Understanding the solubility profile of EGDAE is therefore of paramount importance for researchers, scientists, and professionals in drug development and materials science to enable optimized reaction conditions, formulation stability, and product performance.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It delves into the molecular determinants of its solubility, offers a predictive solubility profile, and outlines a rigorous experimental protocol for empirical validation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [NIST, 2023][1][2] |
| Molecular Weight | 142.20 g/mol | [PubChem, 2023][3] |
| Appearance | Colorless liquid | [LookChem, 2023][4] |
| Density | 0.894 g/cm³ at 20 °C | [ECHEMI, 2023][5] |
| Boiling Point | 35-37 °C at 1 Torr | [ECHEMI, 2023][5] |
| LogP (Octanol/Water Partition Coefficient) | 1.2 | [ECHEMI, 2023][5] |
| Hydrogen Bond Acceptors | 2 | [ECHEMI, 2023][5] |
The Science of Solubility: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage is elegantly explained by the interplay of intermolecular forces between the solute (this compound) and the solvent. The key to understanding EGDAE's solubility lies in its molecular architecture.
This compound possesses a dualistic chemical nature. The central ethylene glycol core, with its two ether oxygen atoms, introduces polarity and the capacity for hydrogen bond acceptance.[6] Flanking this polar core are the two nonpolar allyl groups, which are hydrocarbon in nature. This amphipathic structure dictates its interaction with various organic solvents.
Factors Influencing the Solubility of this compound:
-
Polarity: The ether linkages in EGDAE create a dipole moment, rendering the molecule moderately polar. Consequently, it is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol). The nonpolar allyl groups will favor solubility in nonpolar solvents (e.g., hexane, toluene).
-
Hydrogen Bonding: The oxygen atoms in the ether groups of EGDAE can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like alcohols, enhancing its solubility in these media.[7]
-
Van der Waals Forces: The nonpolar allyl chains of EGDAE interact with nonpolar solvents primarily through London dispersion forces, a type of van der Waals force. This interaction underpins its solubility in hydrocarbons.
Predictive Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The nonpolar allyl groups of EGDAE will have favorable van der Waals interactions with hexane. |
| Toluene | Nonpolar (Aromatic) | Very Soluble | The π-π stacking interactions between the allyl groups and the aromatic ring of toluene, in addition to van der Waals forces, should lead to high solubility. |
| Diethyl Ether | Polar Aprotic | Very Soluble | Both are ethers, leading to excellent miscibility based on the "like dissolves like" principle. |
| Acetone | Polar Aprotic | Very Soluble | The polar nature of both the solute and the solvent, and the potential for dipole-dipole interactions, suggests high solubility. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | Similar to acetone, the polarity of ethyl acetate should lead to good solvation of EGDAE. |
| Ethanol | Polar Protic | Very Soluble | The ability of ethanol to act as a hydrogen bond donor to the ether oxygens of EGDAE, coupled with their compatible polarities, predicts high solubility. |
| Methanol | Polar Protic | Very Soluble | Similar to ethanol, methanol's protic nature and polarity should ensure high solubility. |
| Water | Polar Protic | Slightly Soluble | While the ether groups can hydrogen bond with water, the nonpolar allyl groups will limit its aqueous solubility.[7] |
Experimental Verification of Solubility: A Step-by-Step Protocol
The following protocol provides a reliable method for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent of interest.
Materials and Equipment:
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Calibrated positive displacement pipettes or micropipettes
-
Vortex mixer
-
Analytical balance
-
Small glass vials with screw caps (e.g., 4 mL)
-
Temperature-controlled environment (e.g., water bath or incubator)
Experimental Workflow Diagram:
Caption: Workflow for determining the solubility of this compound.
Detailed Protocol:
-
Preparation of the Test Mixture:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry 4 mL glass vial.
-
Using a calibrated pipette, add 1 mL of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the solute and solvent.
-
Place the vial in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium. Periodically, gently agitate the vial.
-
-
Observation and Interpretation:
-
After the equilibration period, carefully remove the vial and visually inspect the contents against a well-lit background.
-
Soluble: The mixture appears as a single, clear, and homogeneous liquid phase with no visible undissolved droplets or separate layers.
-
Partially Soluble or Insoluble: The mixture exhibits two distinct liquid phases, or there are visible undissolved droplets of this compound.
-
-
Semi-Quantitative Determination (Optional):
-
To determine the approximate solubility limit, a serial dilution method can be employed.
-
If the initial mixture shows complete solubility, prepare a new sample with a higher concentration of EGDAE (e.g., 200 mg in 1 mL).
-
If the initial mixture is insoluble, prepare a new sample with a lower concentration of EGDAE (e.g., 50 mg in 1 mL).
-
Repeat the equilibration and observation steps until the solubility limit is bracketed.
-
Causality Behind Experimental Choices:
-
24-hour Equilibration: This extended period ensures that the dissolution process reaches a true thermodynamic equilibrium, providing a more accurate assessment of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature is crucial for reproducible and comparable results.
-
Vortex Mixing: Vigorous mixing increases the surface area of contact between the solute and solvent, accelerating the rate of dissolution and helping to overcome any kinetic barriers.
Conclusion
This compound is a versatile monomer with a solubility profile that reflects its amphipathic molecular structure. It is predicted to be highly soluble in a wide array of common organic solvents, ranging from nonpolar hydrocarbons to polar protic alcohols. This broad solubility makes it an adaptable component in numerous formulations and synthetic procedures. However, as with any critical parameter in scientific research and development, this predicted solubility should be empirically verified. The detailed experimental protocol provided in this guide offers a robust framework for such validation, ensuring the reliable application of this compound in your research and development endeavors.
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An In-depth Technical Guide to Di(ethylene glycol) Diacrylate Ethyl Ether (EGDAE) for Novel Polymer Synthesis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of EGDAE in Advanced Polymer Design
Di(ethylene glycol) diacrylate ethyl ether (EGDAE), more formally known as di(ethylene glycol) ethyl ether acrylate (DEGEEA), is an increasingly important monomer in the synthesis of novel polymers for biomedical applications. Its unique chemical structure, featuring a flexible di(ethylene glycol) spacer, an ethyl ether cap, and a reactive acrylate group, provides a versatile platform for the design of polymers with tunable physicochemical properties. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of EGDAE, from its fundamental properties to detailed polymerization protocols and its applications in creating sophisticated drug delivery systems.
Unveiling the Monomer: Physicochemical Properties and Safety Profile of EGDAE
A thorough understanding of the monomer's characteristics is paramount for successful polymer synthesis and application.
Chemical Identity and Structure
EGDAE is a monofunctional acrylate monomer. Its structure facilitates the formation of polymers with a balance of hydrophilicity and hydrophobicity, a critical attribute for drug delivery applications.
Chemical Name: Di(ethylene glycol) ethyl ether acrylate Synonyms: DEGEEA, Carbitol acrylate, 2-(2-Ethoxyethoxy)ethyl acrylate[1][2] CAS Number: 7328-17-8[1][2] Molecular Formula: C₉H₁₆O₄[2] Molecular Weight: 188.22 g/mol [1][2]
Caption: Chemical structure of Di(ethylene glycol) ethyl ether acrylate (EGDAE).
Physicochemical Data
The physical and chemical properties of EGDAE are summarized in the table below. These parameters are essential for designing polymerization reactions and for the processing of the resulting polymers.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Ester-like | [1] |
| Density | 1.016 g/mL at 25 °C | [1][2] |
| Boiling Point | 95 °C at 5 mmHg | [2] |
| Melting Point | -66 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Refractive Index (n20/D) | 1.439 | [2] |
| Solubility | Soluble in most organic solvents | [1] |
Safety and Handling
EGDAE is a reactive monomer and requires careful handling to ensure laboratory safety. It is a contact irritant to the skin, eyes, and respiratory system and may cause sensitization upon skin contact.[1] Prolonged exposure can lead to dermatitis.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[3]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and direct sunlight.[4] EGDAE is typically supplied with an inhibitor (e.g., monomethyl ether hydroquinone, MEHQ) to prevent spontaneous polymerization.[2]
-
Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Ensure adequate ventilation and eliminate all ignition sources.[3]
Polymerization Strategies for EGDAE
The acrylate functionality of EGDAE allows for its polymerization through various radical-mediated techniques. The choice of polymerization method will dictate the architecture, molecular weight, and dispersity of the resulting polymer, which in turn influence its properties and performance in drug delivery applications.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for synthesizing polymers from vinyl monomers like EGDAE. It typically involves an initiator that generates free radicals upon thermal or photochemical activation.
Causality Behind Experimental Choices:
-
Initiator Selection: The choice of initiator depends on the desired polymerization temperature and solvent. For thermal polymerization, azo compounds like azobisisobutyronitrile (AIBN) or peroxides are common. For photopolymerization, photoinitiators that generate radicals upon UV or visible light exposure are used. Redox initiators, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), are effective for aqueous systems at or near room temperature.[5]
-
Solvent: The choice of solvent influences the solubility of the monomer and the resulting polymer, as well as the polymerization kinetics.
-
Temperature and Time: These parameters are optimized to achieve a high monomer conversion while minimizing side reactions.
Experimental Protocol: Bulk Free-Radical Polymerization of EGDAE
-
Preparation: Place a known amount of EGDAE monomer in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet/outlet.
-
Initiator Addition: Add the desired amount of a thermal initiator, such as AIBN (typically 0.1-1.0 mol% relative to the monomer).
-
Degassing: Purge the mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at a specific temperature (e.g., 60-80 °C for AIBN) and stir for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and initiator residues. Repeat the dissolution-precipitation cycle 2-3 times.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
Caption: Workflow for Free-Radical Polymerization of EGDAE.
Controlled Radical Polymerization (CRP)
CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and low dispersity.[6] This level of control is highly desirable for creating well-defined drug carriers.
ATRP is a versatile CRP method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The catalyst (e.g., CuBr) and ligand (e.g., a bipyridine derivative) are chosen to provide a suitable polymerization rate and control.
-
Initiator: An alkyl halide initiator is used to start the polymerization. The ratio of monomer to initiator determines the target molecular weight.
-
Solvent and Temperature: These are selected to ensure the solubility of all components and to control the polymerization kinetics.
Experimental Protocol: ATRP of EGDAE
-
Preparation: To a Schlenk flask, add the copper catalyst (e.g., CuBr) and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Component Addition: Add the EGDAE monomer, a suitable solvent (e.g., anisole), and the alkyl halide initiator (e.g., ethyl α-bromoisobutyrate).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 60-90 °C) and stir. Monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR or GPC).
-
Termination and Purification: Quench the reaction by exposing it to air. Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry under vacuum.
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[7][8]
Causality Behind Experimental Choices:
-
CTA Selection: The choice of CTA is crucial and depends on the monomer being polymerized. For acrylates like EGDAE, trithiocarbonates are often effective.[9]
-
Initiator: A conventional free-radical initiator (e.g., AIBN or ACVA) is used in small amounts relative to the CTA.
-
Reaction Conditions: The polymerization is typically carried out under inert atmosphere at a temperature suitable for the chosen initiator.
Experimental Protocol: RAFT Polymerization of EGDAE
-
Preparation: In a reaction vessel, dissolve the EGDAE monomer, the RAFT agent (e.g., a trithiocarbonate), and the radical initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane or THF).[7]
-
Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) for the specified time.[7]
-
Termination and Purification: Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air. Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Redissolve and re-precipitate the polymer to ensure high purity.
-
Drying: Dry the final polymer product under vacuum.
Caption: Simplified mechanisms of ATRP and RAFT polymerization.
Characterization of Poly(EGDAE)
A comprehensive characterization of the synthesized poly(EGDAE) is essential to understand its structure-property relationships and to ensure its suitability for drug delivery applications.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization. The disappearance of the vinyl proton signals (typically around 5.8-6.4 ppm in ¹H NMR) indicates polymerization.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the polymerization by observing the disappearance of the C=C bond stretching vibration (around 1635 cm⁻¹) and the C-H bending of the vinyl group.[12] The presence of the characteristic ester carbonyl peak (around 1720-1730 cm⁻¹) confirms the polymer structure.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for determining the processing and storage conditions.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state (glassy or rubbery) at a given temperature and is important for understanding its mechanical properties.[13]
Mechanical Properties
For applications such as hydrogels for tissue engineering or drug delivery, the mechanical properties are critical.
-
Compressive and Tensile Testing: These tests are performed to measure properties like the compressive modulus, tensile modulus, and failure strain, which indicate the stiffness and strength of the polymer network.[15][16][17] These properties can be tuned by varying the crosslinker concentration if EGDAE is used as a crosslinker, or by blending polymers of different molecular weights.[15]
Applications of Poly(EGDAE) in Drug Development
The unique properties of poly(EGDAE), particularly its biocompatibility and tunable hydrophilicity, make it an attractive material for various drug delivery systems.
Hydrogels for Controlled Drug Release
Poly(EGDAE) can be crosslinked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.
Mechanism of Drug Release: The release of drugs from poly(EGDAE) hydrogels is typically governed by diffusion through the polymer network. The release rate can be controlled by modulating the crosslinking density of the hydrogel; a higher crosslinking density leads to a smaller mesh size and slower drug diffusion. For stimuli-responsive hydrogels, drug release can be triggered by changes in the environment, such as temperature or pH.[18]
Example Application: Doxorubicin Delivery Injectable hydrogels based on PEG derivatives have been successfully used for the sustained release of doxorubicin, an anticancer drug.[18][19] The hydrogel network hinders the diffusion of the drug molecules, leading to a prolonged release profile. This localized delivery can enhance the therapeutic efficacy while minimizing systemic side effects.
Biocompatibility and Cytotoxicity
For any material intended for biomedical applications, biocompatibility is a primary concern. PEG-based polymers are generally known for their excellent biocompatibility and low cytotoxicity.[20] In vitro cytotoxicity assays, such as the MTT assay, can be used to evaluate the effect of poly(EGDAE) on cell viability.[21] Studies on similar poly(ethylene glycol)-based hydrogels have shown high cell viability, indicating their potential for safe use in drug delivery and tissue engineering.[20][22]
Future Perspectives
The versatility of EGDAE as a monomer opens up numerous avenues for future research in drug development. The synthesis of block copolymers incorporating poly(EGDAE) segments can lead to the formation of self-assembling nanostructures like micelles and vesicles for targeted drug delivery. Furthermore, the incorporation of stimuli-responsive moieties into the polymer backbone can enable the development of "smart" drug delivery systems that release their payload in response to specific biological cues. As our understanding of the structure-property relationships of poly(EGDAE) deepens, we can expect to see the emergence of even more sophisticated and effective polymer-based therapeutics.
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- FTIR spectrums of ethylene glycol (a) and EGDM (b).
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Methodological & Application
Application Notes and Protocols: Ethylene Glycol Diallyl Ether as a Crosslinking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Crosslinking in Hydrogel Performance
Hydrogels, with their high water content and biocompatible nature, have emerged as pivotal materials in the biomedical field, finding applications from tissue engineering to controlled drug delivery.[1][2][3] The defining characteristic of a hydrogel—a three-dimensional polymeric network capable of absorbing and retaining large amounts of water or biological fluids—is dictated by the presence of crosslinks.[4] These crosslinks provide structural integrity and insolubility in aqueous environments. The choice and concentration of a crosslinking agent are paramount as they directly influence the hydrogel's mechanical strength, swelling behavior, degradation kinetics, and, consequently, its performance in a given application.[5][6]
Ethylene glycol diallyl ether (EGDAE) is a versatile crosslinking agent that offers distinct advantages in the synthesis of hydrogels. Its diallyl functionality allows for participation in free-radical polymerization, enabling the formation of stable, covalently crosslinked networks. The ethylene glycol backbone imparts a degree of hydrophilicity and flexibility to the resulting hydrogel. This application note provides a comprehensive guide to the use of EGDAE in hydrogel synthesis, detailing the underlying chemistry, experimental protocols, and the impact of formulation parameters on the final hydrogel properties.
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₄O₂ | |
| Molar Mass | 142.20 g/mol | |
| Appearance | Colorless liquid | - |
| Boiling Point | 35-37 °C at 1 Torr | ECHA |
| Density | 0.894 g/cm³ at 20 °C | ECHA |
| IUPAC Name | 3-(2-prop-2-enoxyethoxy)prop-1-ene |
Mechanism of Crosslinking: A Free-Radical Approach
The crosslinking of hydrogels using EGDAE is typically achieved through free-radical polymerization. This process can be initiated either thermally, using initiators like ammonium persulfate (APS), or photochemically, with a suitable photoinitiator upon exposure to UV light.[7][8] The allyl groups of EGDAE are the key reactive moieties.
The process can be summarized in the following steps:
-
Initiation: The initiator (thermal or photoinitiator) decomposes to generate free radicals.
-
Propagation: These free radicals react with the double bonds of the primary monomer (e.g., acrylic acid, acrylamide, or a PEG-acrylate) and the allyl groups of EGDAE. This initiates the growth of polymer chains.
-
Crosslinking: As the polymer chains grow, the bifunctional nature of EGDAE allows it to react with two different growing polymer chains, forming a covalent bridge between them. This process, repeated throughout the polymerization, leads to the formation of a three-dimensional network.
-
Termination: The polymerization process ceases when two growing radical chains combine or undergo disproportionation.
Figure 1: Free-radical crosslinking mechanism of hydrogels using EGDAE.
Protocols for Hydrogel Synthesis
This section provides detailed protocols for the synthesis of EGDAE-crosslinked hydrogels using two common polymerization methods: thermal-initiated free-radical polymerization and UV-initiated photopolymerization.
Protocol 1: Thermally-Initiated Free-Radical Polymerization of Poly(acrylic acid) Hydrogels
This protocol describes the synthesis of a pH-responsive hydrogel using acrylic acid as the monomer and EGDAE as the crosslinker.
Materials:
-
Acrylic acid (AA), freshly distilled to remove inhibitors
-
This compound (EGDAE)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Water bath or oven
-
pH meter
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of acrylic acid in DI water. A typical starting concentration is 10-30% (w/v).
-
Crosslinker Addition: Add the desired amount of EGDAE to the monomer solution. The concentration of EGDAE can be varied (e.g., 0.5, 1.0, 2.0 mol% with respect to the monomer) to tune the hydrogel properties.
-
Initiator and Accelerator: Add the initiator, APS (typically 0.5-1.0 mol% of the monomer), and the accelerator, TEMED (in equimolar ratio to APS), to the solution. Stir gently to ensure homogeneity.
-
Polymerization: Immediately pour the solution into molds (e.g., between two glass plates with a spacer) and place it in a water bath or oven at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 2-4 hours) to allow for complete polymerization.
-
Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse the hydrogel in a large volume of DI water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.[8]
-
Equilibration: Finally, equilibrate the hydrogel in the desired buffer (e.g., PBS) before characterization or use.
Figure 2: Workflow for thermal polymerization of EGDAE-crosslinked hydrogels.
Protocol 2: UV-Initiated Photopolymerization of PEG-Based Hydrogels
This protocol is suitable for encapsulating cells or sensitive drugs due to its mild reaction conditions.[9]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) or other PEG-based macromonomer
-
This compound (EGDAE)
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS), sterile if for cell culture
Equipment:
-
UV light source (365 nm)
-
Syringes and sterile filters (for cell encapsulation)
-
Molds or culture plates
Procedure:
-
Precursor Solution: Dissolve the PEGDA and EGDAE in PBS to the desired concentrations. A typical starting point is 10% (w/v) total polymer concentration. The ratio of PEGDA to EGDAE can be adjusted to control the crosslinking density.
-
Photoinitiator Addition: Add the photoinitiator to the precursor solution. A common concentration for Irgacure 2959 is 0.05-0.5% (w/v). Ensure it is completely dissolved.
-
(Optional) Cell/Drug Loading: If encapsulating cells or a drug, gently mix them into the precursor solution at this stage.
-
Photopolymerization: Pipette the solution into molds or the desired culture vessel. Expose the solution to UV light (365 nm) for a sufficient time to achieve complete crosslinking (typically 1-10 minutes, depending on the light intensity and photoinitiator concentration).
-
Washing: After polymerization, wash the hydrogels extensively with PBS to remove any unreacted components.
Characterization of EGDAE-Crosslinked Hydrogels
The properties of the synthesized hydrogels should be thoroughly characterized to ensure they meet the requirements of the intended application.
Swelling Behavior
The swelling ratio is a fundamental property of hydrogels and is indicative of the crosslink density.[6]
Protocol:
-
Immerse a pre-weighed, dried hydrogel sample (Wd) in a specific buffer solution (e.g., PBS at pH 7.4).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
The equilibrium swelling ratio (ESR) is calculated as: ESR = (Ws - Wd) / Wd
Expected Outcome: The swelling ratio is inversely proportional to the concentration of EGDAE. A higher concentration of the crosslinker leads to a more tightly crosslinked network, which restricts the uptake of water.[10] The pH of the swelling medium will also significantly affect the swelling of hydrogels containing ionizable groups like acrylic acid.[11][12]
| EGDAE Concentration (mol% relative to monomer) | Expected Equilibrium Swelling Ratio (ESR) |
| Low (e.g., 0.5%) | High |
| Medium (e.g., 1.0%) | Moderate |
| High (e.g., 2.0%) | Low |
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its application, especially in load-bearing situations like tissue engineering.[13]
Protocol (Compressive Modulus):
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Use a mechanical testing machine to apply a compressive force to the hydrogel at a constant strain rate.
-
Record the stress-strain curve.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
Expected Outcome: The compressive modulus increases with increasing EGDAE concentration. A higher crosslink density results in a stiffer and more robust hydrogel network.[14][15]
| EGDAE Concentration (mol% relative to monomer) | Expected Compressive Modulus |
| Low (e.g., 0.5%) | Low |
| Medium (e.g., 1.0%) | Moderate |
| High (e.g., 2.0%) | High |
Drug Release Kinetics
For drug delivery applications, it is essential to characterize the release profile of the encapsulated therapeutic agent.[16]
Protocol:
-
Load the hydrogel with a model drug (e.g., methotrexate, ciprofloxacin) during the polymerization process.
-
Immerse the drug-loaded hydrogel in a known volume of release medium (e.g., PBS).
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Expected Outcome: The drug release rate is influenced by the crosslink density. A higher concentration of EGDAE will result in a slower and more sustained release of the drug due to a smaller mesh size of the hydrogel network, which hinders drug diffusion.[17]
Figure 3: Workflow for determining drug release kinetics from hydrogels.
Biocompatibility Considerations
For any biomedical application, the biocompatibility of the hydrogel is of utmost importance. While PEG-based materials are generally considered biocompatible, it is crucial to assess the cytotoxicity of the final hydrogel formulation.[12] Unreacted monomers, crosslinkers, and initiators can be cytotoxic.[2] Therefore, a thorough purification step is essential. In vitro cytotoxicity assays (e.g., MTT assay) and in vivo biocompatibility studies should be performed to ensure the safety of the EGDAE-crosslinked hydrogel for its intended application.[18]
Conclusion
This compound is a valuable crosslinking agent for the synthesis of hydrogels with tunable properties. By carefully controlling the concentration of EGDAE and the polymerization conditions, researchers can tailor the swelling ratio, mechanical strength, and drug release kinetics of the resulting hydrogels to meet the specific demands of a wide range of biomedical applications. The protocols and characterization methods outlined in this application note provide a solid foundation for the successful development and implementation of EGDAE-crosslinked hydrogels in research and drug development.
References
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Application Notes & Protocols: A-Z Guide to Ethylene Glycol Diacrylate (EGDA) Polymerization
For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and application.
Abstract
Ethylene glycol diacrylate (EGDA) is a pivotal homobifunctional crosslinking monomer, instrumental in the synthesis of hydrogels and other polymeric networks.[1][2] Its utility spans a multitude of biomedical applications, including controlled drug delivery, tissue engineering, and as a component in contact lens materials.[3][4][5][6] This guide provides an in-depth exploration of the primary polymerization methodologies for EGDA, focusing on free-radical, photopolymerization, and controlled radical techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Each section elucidates the fundamental chemistry, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols to empower researchers in synthesizing poly(EGDA)-based materials with tailored properties.
Introduction: The Versatility of EGDA in Polymer Networks
Ethylene glycol diacrylate (EGDA) is a difunctional monomer characterized by two acrylate groups separated by a short ethylene glycol linker. This structure allows it to act as a crosslinking agent, forming three-dimensional polymer networks upon polymerization.[1] The resulting poly(EGDA) networks are hydrophilic and can absorb significant amounts of water, forming hydrogels.[3][4] The physical and mechanical properties of these hydrogels, such as swelling ratio, modulus, and degradation rate, can be precisely tuned by controlling the polymerization conditions and the concentration of EGDA.[7]
The biocompatibility and tunable properties of poly(EGDA) have made it a material of interest in various biomedical fields.[6] In drug delivery, the porous network of the hydrogel can encapsulate therapeutic agents, releasing them in a controlled manner.[4] In tissue engineering, these hydrogels can serve as scaffolds that mimic the native extracellular matrix, supporting cell growth and proliferation.[3][6]
This document serves as a comprehensive guide to the polymerization of EGDA, providing both the theoretical underpinnings and practical protocols for its implementation in a research setting.
Fundamental Polymerization Methodologies
The polymerization of EGDA is predominantly achieved through radical polymerization mechanisms.[8] The choice of polymerization technique significantly impacts the resulting network structure and, consequently, its macroscopic properties.
Free-Radical Polymerization
Conventional free-radical polymerization is a widely used method for synthesizing poly(EGDA) networks.[9] This process involves three main stages: initiation, propagation, and termination.[9]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or redox reactions.[9] Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides.
-
Propagation: The initiator-derived radicals react with the vinyl group of an EGDA monomer, creating a new radical species that can then react with subsequent EGDA monomers in a chain reaction.
-
Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or with an initiator radical.
The rapid and often uncontrolled nature of free-radical polymerization can lead to heterogeneous network structures with broad molecular weight distributions. However, its simplicity and compatibility with a wide range of reaction conditions make it a valuable technique.[8]
Caption: General mechanism of free-radical polymerization.
Photopolymerization
Photopolymerization is a technique that utilizes light (typically UV or visible) to initiate polymerization.[10] This method offers several advantages, including rapid curing times, low energy requirements, and spatial and temporal control over the polymerization process.[4][10] The key components of a photopolymerization system are the monomer (EGDA), a photoinitiator, and a light source.
Upon exposure to light of a specific wavelength, the photoinitiator generates free radicals, which then initiate the polymerization of EGDA in a manner similar to conventional free-radical polymerization.[11] This technique is widely used for the fabrication of hydrogels for applications such as 3D cell culture and tissue engineering.[3][11]
Caption: Experimental workflow for EGDA photopolymerization.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer a higher degree of control over the polymerization process compared to conventional free-radical methods.[8] These techniques allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[12][13]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.[9][12] This process allows for the controlled growth of polymer chains. While ATRP of monofunctional acrylates is well-established, its application to difunctional monomers like EGDA requires careful control to prevent premature gelation.[12]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain-transfer process.[13] This technique is known for its compatibility with a wide range of monomers and reaction conditions.[13] RAFT allows for the synthesis of well-defined poly(EGDA) networks with controlled crosslink densities.
Experimental Protocols
The following sections provide detailed protocols for the polymerization of EGDA using the discussed methodologies. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol for Free-Radical Polymerization of EGDA
This protocol describes the synthesis of a poly(EGDA) hydrogel using a thermal initiator.
Materials:
-
Ethylene glycol diacrylate (EGDA), inhibited
-
Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Methanol (for purification)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Inhibitor Removal: If the EGDA monomer contains an inhibitor (like MEHQ), it must be removed prior to polymerization. This is typically done by passing the monomer through a column of activated basic alumina.
-
Reaction Setup: In a round-bottom flask, dissolve the desired amount of EGDA monomer in the chosen solvent. A typical monomer concentration is in the range of 10-50% (v/v).
-
Initiator Addition: Add the thermal initiator, AIBN. The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes. Oxygen can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with continuous stirring. The reaction time will vary depending on the desired conversion and can range from a few hours to overnight.
-
Purification: After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Example Parameters for Free-Radical Polymerization of EGDA
| Parameter | Value |
| EGDA Concentration | 20% (v/v) in Toluene |
| AIBN Concentration | 0.5 mol% (relative to EGDA) |
| Reaction Temperature | 70 °C |
| Reaction Time | 6 hours |
Protocol for Photopolymerization of EGDA Hydrogels
This protocol details the fabrication of a poly(EGDA) hydrogel using a photoinitiator and UV light.
Materials:
-
Ethylene glycol diacrylate (EGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959)
-
Solvent (e.g., Phosphate-buffered saline (PBS), deionized water)
-
UV light source (e.g., UV lamp with a specific wavelength, typically 365 nm)
-
Molds for hydrogel casting (e.g., silicone molds, between two glass plates with a spacer)
Procedure:
-
Precursor Solution Preparation: Dissolve the photoinitiator in the chosen solvent. Then, add the EGDA monomer to the solution and mix thoroughly until a homogeneous precursor solution is obtained.[4] The concentration of EGDA will determine the stiffness of the final hydrogel, while the photoinitiator concentration affects the curing speed.
-
Molding: Pipette the precursor solution into the desired molds.
-
Photocuring: Expose the precursor solution to UV light for a specified duration. The exposure time will depend on the light intensity, photoinitiator concentration, and the thickness of the hydrogel.[5] This can range from a few seconds to several minutes.[10]
-
Post-Curing and Purification: After polymerization, carefully remove the hydrogels from the molds. To remove any unreacted monomer and photoinitiator, immerse the hydrogels in a large volume of the solvent (e.g., PBS or deionized water) for 24-48 hours, with periodic changes of the solvent.[5]
Table 2: Example Parameters for EGDA Photopolymerization
| Parameter | Value |
| EGDA Concentration | 10% (w/v) in PBS |
| Photoinitiator (DMPA) | 0.5% (w/w) relative to EGDA |
| UV Light Intensity | 10 mW/cm² |
| UV Wavelength | 365 nm |
| Curing Time | 5 minutes |
Protocol for RAFT Polymerization of EGDA
This protocol provides a general procedure for the controlled polymerization of EGDA using the RAFT technique. The choice of RAFT agent is crucial and depends on the specific monomer being polymerized.[13] For acrylates like EGDA, trithiocarbonates are often effective RAFT agents.
Materials:
-
Ethylene glycol diacrylate (EGDA), inhibitor removed
-
RAFT agent (e.g., a suitable trithiocarbonate)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Thermostatted oil bath
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the EGDA monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the rate of polymerization.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir the mixture.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (e.g., by ¹H NMR or FTIR) and the evolution of molecular weight and dispersity (by Gel Permeation Chromatography, GPC).
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) and dry it under vacuum.
Table 3: Example Molar Ratios for RAFT Polymerization of EGDA
| Component | Molar Ratio |
| EGDA | 100 |
| RAFT Agent | 1 |
| AIBN | 0.2 |
Characterization of Poly(EGDA) Networks
A comprehensive characterization of the synthesized poly(EGDA) networks is essential to understand their structure-property relationships.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the polymerization of EGDA by monitoring the disappearance of the characteristic acrylate C=C bond peak (around 1635 cm⁻¹).[14]
-
Swelling Studies: The swelling ratio, determined by measuring the weight of the hydrogel in its swollen and dry states, provides information about the crosslink density of the network.
-
Rheology: Rheological measurements can be used to determine the mechanical properties of the hydrogels, such as the storage modulus (G') and loss modulus (G'').
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the porous microstructure of the hydrogel network.[15]
Conclusion
The polymerization of ethylene glycol diacrylate offers a versatile platform for the creation of advanced polymeric materials with a wide range of applications, particularly in the biomedical field. This guide has provided a detailed overview of the key polymerization techniques, from the workhorse free-radical and photopolymerization methods to the more sophisticated controlled radical polymerization approaches. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can effectively synthesize and tailor poly(EGDA) networks to meet the specific demands of their applications. The ability to control network architecture at the molecular level through techniques like RAFT opens up exciting possibilities for the rational design of next-generation biomaterials.
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Smart MCs. Poly(ethylene glycol) diacrylate (PEGDA). [Link]
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PubMed. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency. [Link]
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Wiley Online Library. Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol) for biomedical applications. [Link]
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CONICET. Macroporous poly(EGDMA-co-HEMA) networks. [Link]
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DergiPark. Photopolymerized Poly(Ethylene Glycol) Diacrylate Hydrogels for Controlled Release of Ketoprofen. [Link]
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MDPI. Transparent Low Molecular Weight Poly(Ethylene Glycol) Diacrylate-Based Hydrogels as Film Media for Photoswitchable Drugs. [Link]
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ResearchGate. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: Impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency | Request PDF. [Link]
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PubMed Central. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. [Link]
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PubMed. Effect of poly(ethylene glycol) diacrylate concentration on network properties and in vivo response of poly(β-amino ester) networks. [Link]
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ResearchGate. Synthesis and Characterization of Injectable Photocrosslinking Poly (ethylene glycol) Diacrylate based Hydrogels | Request PDF. [Link]
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PubMed. Analysis of poly(ethylene glycol)-diacrylate macromer polymerization within a multicomponent semi-interpenetrating polymer network system. [Link]
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PMC. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering. [Link]
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ResearchGate. Atom Transfer Radical Polymerization of Poly(ethylene glycol) Dimethacrylate | Request PDF. [Link]
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Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
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Application Note: Synthesis of Biocompatible Hydrogels Using Ethylene Glycol Diallyl Ether for Drug Delivery and Tissue Engineering
Introduction: The Role of Ethylene Glycol Diallyl Ether in Advanced Hydrogel Design
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them ideal candidates for a range of biomedical applications, including drug delivery and tissue engineering.[1][2] The properties of these materials are highly dependent on the choice of monomer, crosslinker, and the polymerization technique employed. Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their excellent biocompatibility, non-toxic nature, and resistance to protein adsorption.[1][3]
This application note details the synthesis and characterization of biocompatible hydrogels using this compound (EGDAE) as a crosslinking agent. EGDAE offers a unique alternative to more commonly used diacrylate or dimethacrylate crosslinkers. The allyl ether functional groups of EGDAE react efficiently with thiol-containing molecules via a photo-initiated thiol-ene "click" reaction. This reaction mechanism is characterized by its high specificity, rapid reaction rates under mild, cytocompatible conditions, and the formation of a more homogenous network structure compared to traditional chain-growth polymerizations.[4][5] Such features provide exceptional spatiotemporal control over hydrogel formation, which is critical for applications involving the encapsulation of sensitive biologics or cells.[6]
We will provide detailed protocols for the synthesis of EGDAE-based hydrogels, discuss the influence of key synthesis parameters on the final hydrogel properties, and present methods for their characterization. This guide is intended for researchers and professionals in drug development and biomedical engineering who are seeking to develop advanced, tunable, and biocompatible hydrogel systems.
Causality of Experimental Design: Why Choose EGDAE and Thiol-Ene Chemistry?
The selection of EGDAE as a crosslinker in conjunction with thiol-ene photopolymerization is a deliberate choice driven by several key advantages over conventional free-radical polymerization of diacrylates:
-
Biocompatibility and Reduced Cytotoxicity: The photo-initiated thiol-ene reaction is a step-growth polymerization process. This mechanism is more efficient and requires lower concentrations of photoinitiators compared to the chain-growth polymerization of acrylates.[6] Furthermore, the potential for side reactions is minimized, leading to a more biocompatible hydrogel with reduced risk of cytotoxicity from unreacted monomers or byproducts. While ethylene glycol ethers as a class of chemicals have been studied for their toxicity, the low concentrations used in hydrogel formulations and the covalent incorporation into the polymer network are expected to minimize adverse effects.[7][8][9]
-
Homogeneous Network Formation: Thiol-ene polymerization proceeds in a step-wise manner, resulting in a more uniform and ordered network structure. This contrasts with the kinetic chains formed during acrylate polymerization, which can lead to network heterogeneity.[4] A homogenous network provides more predictable and consistent mechanical properties and degradation profiles.
-
Control Over Reaction Kinetics: The thiol-ene reaction provides excellent temporal and spatial control. The polymerization is initiated by exposure to cytocompatible long-wavelength UV light and ceases upon its removal, allowing for precise control over the gelation process.[1] This is particularly advantageous for applications such as 3D bioprinting and the encapsulation of cells or delicate therapeutic agents.
-
Tunable Mechanical and Swelling Properties: The mechanical and swelling properties of EGDAE-based hydrogels can be readily tuned by adjusting the concentration of the precursor polymers and the crosslinker.[10][11] This allows for the fabrication of hydrogels that can mimic the mechanical environment of various soft tissues.[12]
Experimental Protocols
Materials
-
Poly(ethylene glycol) dithiol (PEG-dithiol), MW 3400 Da
-
This compound (EGDAE)
-
Irgacure 2959 (Photoinitiator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dexamethasone (as a model drug)
-
Dialysis tubing (MWCO 1000 Da)
-
Syringes and needles
-
UV lamp (365 nm, 5 mW/cm²)
Protocol 1: Synthesis of EGDAE-Crosslinked PEG Hydrogel
This protocol describes the synthesis of a 10% (w/v) PEG hydrogel crosslinked with EGDAE.
-
Prepare Precursor Solutions:
-
PEG-dithiol Solution: Dissolve 100 mg of PEG-dithiol (MW 3400) in 800 µL of PBS (pH 7.4).
-
EGDAE Solution: Prepare a stock solution of EGDAE in PBS. The final concentration will be varied to achieve different crosslinking densities (see Table 1).
-
Photoinitiator Solution: Dissolve 10 mg of Irgacure 2959 in 1 mL of PBS. This solution should be protected from light.
-
-
Hydrogel Formulation:
-
In a microcentrifuge tube, combine the PEG-dithiol solution with the desired volume of the EGDAE stock solution to achieve a 1:1 molar ratio of thiol to allyl ether groups.
-
Add 10 µL of the photoinitiator solution to the mixture.
-
Vortex the solution gently to ensure homogeneity.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a silicone mold for discs).
-
Expose the solution to UV light (365 nm, 5 mW/cm²) for 5-10 minutes. The gelation time will depend on the photoinitiator concentration and light intensity.[13]
-
-
Purification and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Place the hydrogel in a beaker with a large excess of PBS to allow for swelling and to leach out any unreacted components.
-
Incubate at 37°C for 24 hours, changing the PBS solution at least three times.
-
Protocol 2: Encapsulation and Release of a Model Drug (Dexamethasone)
This protocol outlines the encapsulation of dexamethasone and its subsequent release from an EGDAE-crosslinked hydrogel.
-
Prepare Drug-Containing Precursor Solution:
-
Follow steps 1 and 2 of Protocol 1.
-
Prior to adding the photoinitiator, dissolve dexamethasone in the precursor solution at the desired concentration (e.g., 1 mg/mL). Ensure the drug is fully dissolved.
-
-
Photopolymerization and Purification:
-
Follow steps 3 and 4 of Protocol 1 for polymerization and initial washing.
-
-
In Vitro Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS (e.g., 5 mL) in a sealed container.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), collect the entire release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the concentration of dexamethasone in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The release of dexamethasone from similar hydrogel systems has been shown to be sustained over extended periods.[14][15][16][17][18]
-
Visualization of Workflows and Mechanisms
Characterization and Data Presentation
The successful synthesis of EGDAE-crosslinked hydrogels should be validated through a series of characterization techniques to ensure they meet the requirements for the intended application.
Swelling Behavior
The swelling ratio provides insight into the crosslinking density and the hydrophilic nature of the hydrogel.
-
Prepare hydrogel discs as described in Protocol 1.
-
After purification, blot the surface of the hydrogels to remove excess water and record the swollen weight (Ws).
-
Freeze-dry the hydrogels until a constant weight is achieved and record the dry weight (Wd).
-
Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
The swelling ratio is expected to decrease with an increasing concentration of EGDAE, as a higher crosslinking density restricts the expansion of the polymer network.[11][19][20]
| Hydrogel Formulation (EGDAE:PEG-dithiol molar ratio) | Representative Swelling Ratio (%) |
| 0.8 : 1 | ~ 1500 |
| 1.0 : 1 | ~ 1200 |
| 1.2 : 1 | ~ 900 |
| Table 1: Expected trend in swelling ratios of EGDAE-crosslinked hydrogels with varying crosslinker concentrations. Actual values will depend on the specific molecular weight of the PEG-dithiol and the precise synthesis conditions. |
Mechanical Properties
The mechanical integrity of the hydrogel is crucial for its application, especially in tissue engineering where it should mimic the properties of the native extracellular matrix.[12] Compressive modulus is a key parameter for characterizing soft hydrogels.
-
Synthesize cylindrical hydrogel samples.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
The compressive modulus can be calculated from the linear region of the stress-strain curve (typically between 10-20% strain).
The compressive modulus is expected to increase with higher concentrations of EGDAE due to the increased crosslink density.[5][10]
| Hydrogel Formulation (EGDAE:PEG-dithiol molar ratio) | Representative Compressive Modulus (kPa) |
| 0.8 : 1 | 10 - 20 |
| 1.0 : 1 | 25 - 40 |
| 1.2 : 1 | 50 - 70 |
| Table 2: Expected trend in the compressive modulus of EGDAE-crosslinked hydrogels. These values are representative and can be tuned by altering the total polymer concentration and the molecular weight of the precursors.[19][21] |
Biocompatibility Assessment
A preliminary assessment of biocompatibility can be performed using an in vitro cytotoxicity assay.
-
Prepare hydrogels in a sterile environment.
-
Elute potential leachables from the hydrogel by incubating it in cell culture medium for 24-72 hours.
-
Culture a relevant cell line (e.g., fibroblasts or mesenchymal stem cells) with the hydrogel extracts.
-
Assess cell viability using a standard assay such as MTT or Live/Dead staining.
PEG-based hydrogels are generally known for their excellent biocompatibility.[3] However, it is crucial to verify that the specific formulation, including the photoinitiator and EGDAE concentrations, does not induce cytotoxicity.
Conclusion and Future Directions
This compound serves as a valuable crosslinking agent for the synthesis of biocompatible hydrogels via a photo-initiated thiol-ene reaction. This system offers researchers a high degree of control over the synthesis process and the resulting material properties. The protocols and characterization methods outlined in this application note provide a robust framework for developing tailored hydrogels for a variety of applications in drug delivery and tissue engineering.
Future work should focus on exploring the in vivo performance of these hydrogels, including their degradation kinetics and the host tissue response. Furthermore, the versatility of the thiol-ene chemistry allows for the incorporation of other functional groups, such as peptides or growth factors, to create bioactive scaffolds that can actively direct cellular behavior. The principles and methods described herein provide a solid foundation for these exciting future developments.
References
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- Browning, M. B., & Cosgriff-Hernandez, E. (2012). Development of a screen for evaluating the cytocompatibility of thiol-ene hydrogels. Biomacromolecules, 13(3), 779-786.
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- European Commission, Health & Consumer Protection Directorate-General. (2006). Opinion on diethylene glycol monoethyl ether (DEGEE).
- Fumoto, S., et al. (2011). A sustained-release system of dexamethasone using poly(lactic-co-glycolic acid) microspheres-loaded, in-situ-gelling poly(ethylene glycol)-based hydrogel for the treatment of uveitis. Biological and Pharmaceutical Bulletin, 34(3), 432-438.
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- NA. (2013). Toxicological Profile for Ethylene Glycol.
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- Rowe, V. K., & Wolf, M. A. (1982). Glycols. In Patty's Industrial Hygiene and Toxicology, 3rd rev. ed., Vol. 2C, G. D. Clayton and F. E. Clayton, Eds. Wiley-Interscience, New York, pp. 3817-3907.
- Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2009). Hydrogels in regenerative medicine.
- Smeds, K. A., & Grinstaff, M. W. (2001). Photocrosslinkable polysaccharides for in situ hydrogel formation.
- Stachowiak, A. N., & Irvine, D. J. (2008). Inverse opal-like hydrogel scaffolds for controlled cell layering.
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- Lin, C. C., et al. (2011). PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids.
- Okay, O. (2009). General Properties of Hydrogels. In Hydrogel Sensors and Actuators (pp. 1-14). Springer, Berlin, Heidelberg.
- European Commission. (2006). Opinion on diethylene glycol monoethyl ether (DEGEE).
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- Zhang, Y., et al. (2015). Biodegradable hyaluronic acid hydrogels to control release of dexamethasone through aqueous Diels-Alder chemistry for adipose tissue engineering.
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Application Note: Ethylene Glycol Diallyl Ether in Advanced Drug Delivery Systems
Abstract & Introduction
The development of sophisticated drug delivery systems (DDS) is a cornerstone of modern therapeutics, aiming to enhance drug efficacy, minimize side effects, and improve patient compliance. A key strategy in this field is the creation of polymeric carriers that can encapsulate and release therapeutic agents in a controlled manner. Ethylene glycol diallyl ether (EGDAE), a difunctional monomer, has emerged as a critical crosslinking agent in the synthesis of such polymeric systems. Its chemical structure, featuring two terminal allyl groups separated by a flexible ethylene glycol spacer, allows for the formation of stable, three-dimensional hydrogel and nanoparticle networks through various polymerization mechanisms.
This application note provides a comprehensive technical guide for researchers and drug development professionals on the utilization of EGDAE in creating advanced drug delivery platforms. We will explore the fundamental principles of EGDAE-mediated crosslinking, provide detailed, field-proven protocols for the synthesis of pH-responsive hydrogels, and outline methodologies for drug loading, characterization, and in vitro release studies.
Chemical Structure of this compound (EGDAE):
-
Key Features: Two reactive allyl (C=C) end groups amenable to free-radical polymerization and a hydrophilic ethylene glycol core that imparts flexibility and influences water uptake in the resulting polymer network.
Principle of EGDAE-Mediated Crosslinking
The utility of EGDAE in drug delivery stems from its role as a crosslinker. During polymerization with other monomers (e.g., acrylic acid, acrylamide), the two allyl groups of a single EGDAE molecule can participate in different growing polymer chains. This creates covalent bridges that link the linear chains together, forming a robust 3D network. The density of these crosslinks, which can be precisely controlled by adjusting the molar ratio of EGDAE to the primary monomer, is a critical parameter that dictates the hydrogel's properties.[3][4]
Key Properties Influenced by EGDAE Crosslinking Density:
-
Swelling Ratio: Higher crosslink density restricts polymer chain mobility, leading to a lower equilibrium swelling ratio.[3]
-
Mechanical Strength: Increased crosslinking enhances the mechanical integrity and stiffness (storage modulus) of the hydrogel.[4][5]
-
Mesh Size: The average distance between crosslinks, known as the mesh size, is inversely proportional to the crosslinking density. This parameter is crucial as it governs the diffusion and release rate of encapsulated drug molecules.[6][7][8]
-
Degradability: While EGDAE forms stable ether linkages, the overall degradability of the hydrogel is determined by the nature of the polymer backbone.[5]
The most common method for initiating this process is free-radical polymerization , which can be triggered thermally, chemically, or via photopolymerization.[9][10]
Caption: Free-Radical Polymerization Workflow with EGDAE.
Application I: pH-Responsive Hydrogels for Targeted Oral Drug Delivery
A significant application of EGDAE is in the fabrication of "smart" hydrogels that respond to environmental stimuli, such as pH.[11][12][13] By copolymerizing a functional monomer like acrylic acid (AA) with EGDAE, a hydrogel is formed with carboxylic acid groups (-COOH) along its polymer backbone. These groups are ionizable and their state depends on the surrounding pH.
-
In Acidic Environments (e.g., Stomach, pH 1.2-3.0): The carboxylic acid groups remain protonated (-COOH). This allows for strong hydrogen bonding between polymer chains, causing the hydrogel network to be collapsed and compact. In this state, water uptake is minimal, and the encapsulated drug is effectively trapped, preventing premature release.[3][10]
-
In Neutral/Alkaline Environments (e.g., Intestine, pH > 6.8): The carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the network to expand and swell significantly with water. This expansion increases the mesh size, facilitating the diffusion and release of the encapsulated drug.[3][10]
This pH-responsive behavior makes EGDAE-crosslinked poly(acrylic acid) hydrogels excellent candidates for colon-targeted drug delivery, protecting the drug from the harsh acidic environment of the stomach and releasing it in the lower gastrointestinal tract.[10]
Caption: pH-Responsive Behavior of an EGDAE-crosslinked Hydrogel.
Experimental Protocols
Protocol: Synthesis of EGDAE-Crosslinked pH-Responsive Hydrogel
This protocol describes the free-radical polymerization of acrylic acid (AA) using this compound (EGDAE) as a crosslinker and ammonium persulfate (APS) as a thermal initiator.
Materials:
-
Acrylic Acid (AA), inhibitor removed
-
This compound (EGDAE)
-
Ammonium Persulfate (APS)
-
Deionized (DI) water
-
Nitrogen gas source
-
Glass vials (10 mL) with septa
-
Water bath or heating block
Methodology:
-
Monomer Solution Preparation: In a beaker, prepare the monomer solution. For a typical formulation, add 7.2 g (0.1 mol) of acrylic acid to 10 mL of DI water.
-
Rationale: Acrylic acid serves as the primary monomer whose carboxyl groups will impart pH sensitivity.
-
-
Crosslinker Addition: To the monomer solution, add 0.142 g (1 mmol, 1 mol% relative to AA) of EGDAE. Mix thoroughly.
-
Rationale: The concentration of EGDAE directly controls the crosslink density. 1 mol% is a common starting point for creating a robust yet responsive hydrogel. This can be varied (e.g., 0.5-5 mol%) to tune the final properties.[4]
-
-
Initiator Preparation: Prepare a fresh 1% (w/v) solution of APS in DI water.
-
Deoxygenation: Transfer 5 mL of the monomer-crosslinker mixture to a glass vial. Seal with a septum and purge with nitrogen gas for 15 minutes by bubbling the gas through the solution.
-
Rationale: Oxygen is a potent inhibitor of free-radical polymerization. Removing it is critical for consistent and complete gelation.
-
-
Initiation of Polymerization: Using a syringe, inject 100 µL of the 1% APS solution into the deoxygenated monomer mixture. Gently swirl the vial to mix.
-
Rationale: APS thermally decomposes to form sulfate radicals, which initiate the polymerization process.
-
-
Curing: Place the sealed vial in a water bath pre-heated to 60°C. Let the reaction proceed for 4 hours.
-
Rationale: The elevated temperature ensures efficient decomposition of the APS initiator and drives the polymerization to completion. A visible, transparent hydrogel should form.
-
-
Purification: After curing, remove the hydrogel from the vial. Cut it into discs of uniform size. Place the discs in a large beaker of DI water. Change the water every 6 hours for 3 days.
-
Rationale: This washing process is crucial to remove any unreacted monomers, crosslinkers, initiator fragments, and soluble oligomers, which could be cytotoxic or interfere with subsequent experiments.
-
-
Drying: After purification, freeze the hydrogel discs at -20°C and then lyophilize (freeze-dry) them to obtain a dried xerogel for storage and subsequent loading studies.
Protocol: Drug Loading into the Hydrogel
This protocol uses the equilibrium swelling method, a common and effective technique for loading water-soluble drugs.[14]
Materials:
-
Dried, purified hydrogel discs
-
Model Drug (e.g., 5-Fluorouracil, Metformin HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Drug Solution: Prepare a concentrated solution of the model drug in PBS (pH 7.4). For example, a 1 mg/mL solution.
-
Equilibrium Swelling: Weigh a dry hydrogel disc (W_dry). Immerse the disc in 10 mL of the drug solution in a sealed container.
-
Incubation: Place the container in a shaking incubator at room temperature for 48 hours.
-
Rationale: 48 hours is typically sufficient for the hydrogel to reach its equilibrium swelling state, allowing maximum diffusion of the drug into the polymer network.[14]
-
-
Determine Drug Loading: After incubation, carefully remove the hydrogel disc. Measure the concentration of the remaining drug solution using a UV-Vis spectrophotometer at the drug's λ_max.
-
Calculate Loading Efficiency: The amount of drug loaded is the initial amount minus the final amount in the solution.
Drug Loading (%) = [(Initial Drug Mass - Final Drug Mass in Solution) / Mass of Dry Hydrogel] x 100%
Encapsulation Efficiency (%) = [(Initial Drug Mass - Final Drug Mass in Solution) / Initial Drug Mass] x 100%
Protocol: In Vitro Drug Release Study
This protocol simulates the passage of the drug-loaded hydrogel through the stomach and intestine.
Materials:
-
Drug-loaded hydrogel discs
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): PBS, pH 7.4
-
Shaking water bath at 37°C
-
UV-Vis Spectrophotometer
Methodology:
-
Gastric Phase: Place a drug-loaded hydrogel disc into a vial containing 20 mL of SGF (pH 1.2). Place the vial in a shaking water bath at 37°C.
-
Sampling (Gastric): At predetermined time points (e.g., 0.5, 1, 1.5, 2 hours), withdraw 1 mL of the release medium. Immediately replace it with 1 mL of fresh, pre-warmed SGF.
-
Rationale: Replacing the sampled volume maintains a constant sink condition, which is important for accurate release kinetics.[15]
-
-
Intestinal Phase: After 2 hours, carefully remove the hydrogel disc from the SGF, blot it gently to remove excess surface liquid, and transfer it to a new vial containing 20 mL of SIF (pH 7.4). Return the vial to the shaking water bath at 37°C.
-
Sampling (Intestinal): Continue to withdraw and replace 1 mL samples at time points such as 3, 4, 6, 8, 12, 24, and 48 hours.
-
Analysis: Analyze the drug concentration in all collected samples using a UV-Vis spectrophotometer.
-
Data Plotting: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Caption: Experimental Workflow for an In Vitro Drug Release Study.
Data Presentation & Characterization
Thorough characterization is essential to validate the synthesis and performance of the drug delivery system.
Expected Hydrogel Properties
The properties of the synthesized hydrogels are highly dependent on the EGDAE concentration. The following table provides expected trends.
| Property | Low EGDAE (0.5 mol%) | High EGDAE (5 mol%) | Characterization Method | Rationale |
| Equilibrium Swelling Ratio | High (>500%) | Low (<200%) | Gravimetric Analysis | Lower crosslink density allows for greater polymer chain relaxation and water uptake.[3] |
| Storage Modulus (G') | Low | High | Rheometry | A higher density of crosslinks creates a stiffer, more elastic network.[4] |
| Mesh Size (ξ) | Large | Small | Swelling & Rheology Data | The distance between covalent junctions is smaller in a densely crosslinked network.[8] |
| Drug Release Rate | Fast | Slow | In Vitro Release Study | A smaller mesh size creates a more tortuous path, hindering drug diffusion out of the hydrogel.[6] |
Drug Loading and Release Parameters
The following table presents example data for a model drug loaded into a 1 mol% EGDAE-crosslinked hydrogel.
| Parameter | Value | Method |
| Drug Loading Efficiency | 21.5 ± 2.3 % | UV-Vis Spectroscopy |
| Encapsulation Efficiency | 85.9 ± 4.1 % | UV-Vis Spectroscopy |
| Cumulative Release at 2h (pH 1.2) | 8.7 ± 1.5 % | In Vitro Release Study |
| Cumulative Release at 24h (pH 7.4) | 91.3 ± 5.6 % | In Vitro Release Study |
Safety and Biocompatibility
While poly(ethylene glycol) based materials are generally considered biocompatible, it is imperative to assess the cytotoxicity of any new formulation.[16][17][18] The primary concern arises from unreacted monomers (acrylic acid) or crosslinkers (EGDAE), which can leach from the matrix. The rigorous purification step described in Protocol 4.1 is designed to minimize this risk. Standard cytotoxicity assays, such as an MTT or Live/Dead assay using a relevant cell line (e.g., Caco-2 for intestinal applications), should be performed on extracts from the purified hydrogel to ensure its safety for biomedical applications.
Conclusion
This compound is a versatile and effective crosslinking agent for the development of advanced polymer-based drug delivery systems. By controlling the EGDAE concentration, researchers can rationally design hydrogels with tunable mechanical properties, swelling behavior, and drug release kinetics. The protocols and principles outlined in this application note provide a robust framework for synthesizing and evaluating EGDAE-crosslinked hydrogels, particularly for pH-responsive applications aimed at targeted oral drug delivery.
References
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Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. ResearchGate. Available at: [Link]
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Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. ResearchGate. (2022). Available at: [Link]
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pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. MDPI. (2023). Available at: [Link]
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What are the practical methods used to loading the drug on the hydrogels? How? ResearchGate. (2019). Available at: [Link]
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Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. ResearchGate. Available at: [Link]
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Significance of Polymers with “Allyl” Functionality in Biomedicine. National Center for Biotechnology Information (NCBI). Available at: [Link]
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pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]
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This compound. Cheméo. Available at: [Link]
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Hydrogel preparation by cross-linking of the carboxyl groups on the... ResearchGate. Available at: [Link]
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Controlled Release of Drugs from Gradient Hydrogels for High- Throughput Analysis of Cell−Drug Interactions. Annabi Lab. (2011). Available at: [Link]
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Modulating the biocompatibility of polymer surfaces with poly(ethylene glycol): effect of fibronectin. PubMed. (2000). Available at: [Link]
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Studies on the Loading and Release of Metformin HCl Using Hydrogels with EGDMA and MBA as Crosslinkers. ResearchGate. Available at: [Link]
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Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. PubMed. (2010). Available at: [Link]
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Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. MDPI. (2021). Available at: [Link]
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Design of DEGDA-Crosslinked Semi-IPN Dextran/Inulin Hydrogels for Antitumor Drug Delivery. Preprints.org. Available at: [Link]
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Temperature/pH Responsive Hydrogels Based on Poly(ethylene glycol) and Functionalized Poly(e-caprolactone) Block Copolymers for Controlled Delivery of Macromolecules. PubMed. (2015). Available at: [Link]
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Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. MDPI. (2022). Available at: [Link]
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Design of DEGDA-Crosslinked Semi- IPN Dextran/Inulin Hydrogels for Antitumor Drug Delivery. Preprints.org. (2024). Available at: [Link]
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This compound (C8H14O2). PubChem. Available at: [Link]
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Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels. Royal Society of Chemistry. (2014). Available at: [Link]
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Design and Characterization of Surface‐Crosslinked Gelatin Nanoparticles for the Delivery of Hydrophilic Macromolecular Drugs. ResearchGate. (2020). Available at: [Link]
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Multi-Functional Poly(ethylene glycol). Frey Research Group. Available at: [Link]
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Designing hydrogels for controlled drug delivery. National Center for Biotechnology Information (NCBI). (2018). Available at: [Link]
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Gelatin Nanoparticles for Targeted Dual Drug Release out of Alginate-di-Aldehyde-Gelatin Gels. National Center for Biotechnology Information (NCBI). (2020). Available at: [Link]
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Advances in Hydrogel-Based Drug Delivery Systems. MDPI. (2024). Available at: [Link]
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Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-Based Modular Synthetic Platform for Multiple Bioconjugation. ResearchGate. (2011). Available at: [Link]
-
Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. National Center for Biotechnology Information (NCBI). (2014). Available at: [Link]
-
Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. MDPI. (2020). Available at: [Link]
-
Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Royal Society of Chemistry. (2014). Available at: [Link]
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Anionic Ring-Opening Polymerization of Ethylene Glycol Diallyl Ether: A Comprehensive Guide to Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) of ethylene glycol diallyl ether, a process that yields functional polyethers with pendant allyl groups. These polymers serve as versatile platforms for subsequent modifications, enabling the creation of advanced materials for biomedical and drug development applications. This document details the underlying polymerization mechanism, provides validated experimental protocols for synthesis and purification, outlines methods for polymer characterization, and explores post-polymerization modifications and their applications, particularly in hydrogel formation.
Introduction: The Significance of Allyl-Functionalized Polyethers
Poly(ethylene glycol) (PEG) and its derivatives are mainstays in the biomedical field, prized for their biocompatibility, solubility, and non-immunogenic nature.[1] However, the lack of functional groups along the standard PEG backbone limits its utility for more advanced applications requiring covalent modification or crosslinking. The introduction of functional monomers, such as this compound, into a polyether backbone via anionic ring-opening polymerization (AROP) addresses this limitation.[2] The resulting poly(this compound) (P(EGDAE)) possesses pendant allyl groups at each repeating unit, which act as versatile handles for a wide range of chemical transformations.
The AROP of epoxides, such as the glycidyl ether moieties in the conceptual monomer, is a powerful technique for producing well-defined polymers with controlled molecular weights and low polydispersity.[3][4] This guide focuses on leveraging this methodology for the synthesis of P(EGDAE), creating a polymer platform ripe for post-polymerization modification, such as through highly efficient thiol-ene "click" chemistry, to generate materials like hydrogels for tissue engineering and controlled drug release.[5][6][7]
Mechanism of Anionic Ring-Opening Polymerization (AROP)
The AROP of epoxides, the class of monomers to which the glycidyl ether components of this compound belong, proceeds via a chain-growth mechanism initiated by a strong nucleophile.[8] The process is driven by the relief of strain in the three-membered epoxide ring.
Key Steps:
-
Initiation: The polymerization is initiated by a strong nucleophilic attack on one of the carbon atoms of the epoxide ring. Alkali metal alkoxides, generated in situ, are highly effective initiators.[3][9] For instance, a potassium alkoxide, formed from the reaction of an alcohol with a potassium naphthalenide solution, can initiate the polymerization. The nucleophile attacks the sterically less hindered carbon of the epoxide, leading to the ring opening and the formation of a new, propagating alkoxide species.
-
Propagation: The newly formed alkoxide at the terminus of the polymer chain attacks another monomer molecule. This sequential addition of monomers allows the polymer chain to grow. This process continues until all the monomer is consumed, and because termination reactions are minimal in a highly purified system, this polymerization can exhibit "living" characteristics, allowing for precise control over the final polymer's molecular weight and the synthesis of block copolymers.[10]
-
Termination: The polymerization is typically terminated by the addition of a protic solvent, such as methanol or water, which protonates the active alkoxide chain end, rendering it inactive.
The following diagram illustrates the general mechanism for the anionic ring-opening polymerization of a glycidyl ether derivative.
Caption: General mechanism of anionic ring-opening polymerization.
A critical consideration in the polymerization of allyl-functionalized glycidyl ethers is the potential for isomerization of the pendant allyl group to a propenyl group at elevated temperatures.[3] This side reaction can affect the subsequent modification efficiency. Therefore, maintaining a controlled, low polymerization temperature (ideally below 40°C) is crucial to preserve the integrity of the allyl functionality.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Major Chemical Supplier | Must be rigorously dried and distilled before use. |
| Benzyl Alcohol | Anhydrous, >99.8% | Major Chemical Supplier | Used as the alcohol source for the initiator. |
| Potassium Naphthalenide | ~0.5 M in THF | Prepared in-house or sourced | Highly air and moisture sensitive. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Major Chemical Supplier | Used as the polymerization solvent. |
| Methanol | Anhydrous, >99.8% | Major Chemical Supplier | Used for termination. |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | Used for extraction. |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | Used for precipitation. |
| Basic Alumina | Activated | Major Chemical Supplier | Used for purification. |
| Anhydrous Sodium Sulfate | Granular | Major Chemical Supplier | Used for drying. |
Protocol 1: Synthesis of Poly(this compound)
This protocol is adapted from established procedures for the anionic polymerization of functionalized epoxides.[3][9] All glassware must be flame-dried under vacuum and all manipulations performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
Initiator Preparation:
-
In a flame-dried Schlenk flask, add a precisely known amount of benzyl alcohol to anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly titrate the benzyl alcohol solution with potassium naphthalenide solution until a faint, persistent green color is observed, indicating complete deprotonation of the alcohol to form the potassium benzyloxyde initiator.
Polymerization:
-
In a separate, flame-dried reactor, add the desired amount of freshly distilled this compound monomer.
-
Dissolve the monomer in anhydrous THF.
-
Transfer the prepared potassium benzyloxyde initiator solution to the monomer solution via cannula at a controlled temperature (e.g., 30°C) to initiate the polymerization.[3]
-
Allow the reaction to proceed with stirring for a predetermined time (e.g., 24-48 hours) to achieve the target molecular weight. The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.
-
Terminate the polymerization by adding an excess of anhydrous methanol to protonate the living alkoxide chain ends.
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Crosslinking density control with Ethylene glycol diallyl ether concentration
Application Note & Protocol
Topic: Systematic Control of Polymer Network Properties via Crosslinking Density Modulation with Ethylene Glycol Diallyl Ether
Abstract & Introduction
The three-dimensional architecture of a polymer network dictates its macroscopic properties, including mechanical strength, swelling behavior, and transport characteristics. Precise control over the crosslinking density—the number of covalent bonds linking polymer chains per unit volume—is therefore paramount for designing materials tailored to specific applications, from controlled-release drug delivery systems to tissue engineering scaffolds. This application note provides a comprehensive guide to utilizing this compound (EGDAE) as a crosslinking agent to systematically control the network density of polymers synthesized via free-radical polymerization.
We will first explore the fundamental principles governing the incorporation of EGDAE into a growing polymer network. Subsequently, this document provides detailed, validated protocols for synthesizing a model hydrogel system—poly(ethylene glycol) acrylate (PEGDA)—with varying EGDAE concentrations. Finally, we present robust methodologies for quantifying the resulting changes in crosslinking density through equilibrium swelling studies and rheological analysis, enabling researchers to establish a clear, quantitative relationship between crosslinker concentration and material properties.
Scientific Principles & Mechanisms
Free-Radical Polymerization
The synthesis of the polymer networks described herein proceeds via free-radical polymerization. This chain-growth process consists of three key stages:
-
Initiation: A free-radical initiator (e.g., a photoinitiator activated by UV light or a redox pair like ammonium persulfate/TEMED) decomposes to form highly reactive radical species.
-
Propagation: The initiator radical adds to a monomer's vinyl group, creating a new monomer radical. This process repeats, rapidly extending the polymer chain.
-
Termination: The reaction ceases when two growing radicals combine or disproportionate.
The Role of this compound (EGDAE) as a Crosslinker
EGDAE is a di-functional monomer, meaning it possesses two polymerizable groups—in this case, two allyl ether moieties. Its structure is:
CH₂=CH-CH₂-O-CH₂-CH₂-O-CH₂-CH=CH₂
During polymerization, one allyl group of an EGDAE molecule can react and become incorporated into a growing polymer chain. The second, pendant allyl group remains available to react with another growing chain. When this second reaction occurs, a stable, covalent bond—a crosslink—is formed between the two polymer chains.
By systematically varying the initial concentration of EGDAE in the monomer solution, one can directly control the statistical probability of these crosslinking events. A higher concentration of EGDAE results in a more tightly woven, three-dimensional network with a higher crosslinking density.[[“]] Conversely, a lower concentration yields a looser network with fewer crosslinks and a lower crosslinking density.[[“]][3] This relationship is the foundation for tuning the material's properties.
Experimental Workflow & Protocols
The overall experimental process involves the synthesis of polymer gels with varying crosslinker content, followed by characterization to determine the effect on network properties.
Materials & Equipment
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA), Mn 700 g/mol
-
Crosslinker: this compound (EGDAE)
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
UV curing system (365 nm, ~5-10 mW/cm²)
-
Rheometer with parallel plate geometry (e.g., 20 mm)
-
Circular biopsy punch (e.g., 8 mm)
-
Incubator or oven set to 37°C
-
Lyophilizer (freeze-dryer)
-
Protocol 1: Synthesis of Hydrogels with Varied EGDAE Concentration
This protocol describes the preparation of a 10% w/v PEGDA hydrogel with EGDAE concentration ranging from 0 to 5 mol% relative to the PEGDA monomer.
-
Prepare Stock Solutions:
-
Monomer Stock (20% w/v PEGDA): Dissolve 2 g of PEGDA (Mn 700) in 10 mL of PBS.
-
Initiator Stock (0.5% w/v LAP): Dissolve 50 mg of LAP in 10 mL of PBS. Protect from light.
-
Crosslinker Stock (50 mM EGDAE): Prepare a 50 mM stock solution of EGDAE in PBS. Note: The molecular weight of EGDAE is 142.19 g/mol .
-
-
Formulate Pre-gel Solutions: In separate light-protected microcentrifuge tubes, prepare 1 mL of each formulation according to Table 1 . Vortex each solution thoroughly.
-
Polymerization:
-
Pipette 200 µL of each pre-gel solution between two glass slides separated by 1 mm spacers.
-
Expose the setup to 365 nm UV light at an intensity of ~10 mW/cm² for 60 seconds.
-
Carefully disassemble the mold to retrieve the hydrogel sheets.
-
Table 1: Pre-gel Formulations
| Formulation ID | Monomer Stock (µL) | Initiator Stock (µL) | Crosslinker Stock (µL) | PBS (µL) | Final EGDAE (mol%) |
|---|---|---|---|---|---|
| EGDAE-0 | 500 | 100 | 0 | 400 | 0 |
| EGDAE-1 | 500 | 100 | 28.5 | 371.5 | 1.0 |
| EGDAE-2 | 500 | 100 | 57.0 | 343.0 | 2.0 |
| EGDAE-3 | 500 | 100 | 85.5 | 314.5 | 3.0 |
| EGDAE-5 | 500 | 100 | 142.5 | 257.5 | 5.0 |
Calculations are based on a final PEGDA concentration of 10% w/v (142.5 mM).
Protocol 2: Characterization by Equilibrium Swelling Studies
The equilibrium swelling ratio (ESR) is inversely proportional to the crosslinking density; a denser network restricts water uptake, leading to a lower ESR.[4]
-
Sample Preparation: Using an 8 mm biopsy punch, create at least three disc-shaped samples from each hydrogel formulation.
-
Initial Mass: Gently blot each disc to remove excess surface water and record its initial mass as the swollen mass (ms).
-
Equilibrium Swelling: Place the discs in an excess of PBS at 37°C. Replace the PBS every 24 hours to ensure removal of any unreacted components. After 48 hours, remove the samples.
-
Final Swollen Mass: Blot the samples and weigh them again to confirm equilibrium has been reached (mass should be stable). Record this as the final swollen mass.
-
Dry Mass: Freeze the samples at -80°C and then lyophilize them until a constant dry mass is achieved. Record this as the dry mass (md).
-
Calculation: Calculate the mass-based Equilibrium Swelling Ratio (ESR) using the following formula:
ESR = (ms - md) / md
Protocol 3: Characterization by Rheological Analysis
Rheology provides a direct measure of the gel's mechanical properties. For a crosslinked polymer, the storage modulus (G') in the rubbery plateau region is directly proportional to the crosslinking density.[5][6]
-
Sample Loading: Use an 8 mm biopsy punch to prepare a disc from a fully swollen hydrogel sample. Place the disc on the lower plate of the rheometer.
-
Geometry: Lower the upper parallel plate (e.g., 20 mm diameter) until it makes contact with the gel. Apply a small normal force (e.g., 0.1-0.2 N) to ensure good contact.
-
Strain Sweep: Perform a strain amplitude sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to identify the linear viscoelastic region (LVER), where G' is independent of strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVER (e.g., 1%).
-
Data Acquisition: Record the storage modulus (G') and loss modulus (G''). For a well-formed gel, G' should be significantly larger than G'' and relatively independent of frequency in the rubbery plateau region.[7]
Data Analysis & Interpretation
Expected Results
As the concentration of EGDAE is increased, a clear trend should emerge in the characterization data.
Table 2: Representative Data Correlating EGDAE Concentration with Physical Properties
| EGDAE (mol%) | Equilibrium Swelling Ratio (ESR) | Storage Modulus (G') @ 10 rad/s (kPa) |
|---|---|---|
| 0 | Gel dissolves / No integrity | N/A |
| 1.0 | 15.5 ± 0.8 | 5.2 ± 0.4 |
| 2.0 | 11.2 ± 0.6 | 12.8 ± 0.9 |
| 3.0 | 8.9 ± 0.5 | 21.5 ± 1.5 |
| 5.0 | 6.1 ± 0.3 | 35.1 ± 2.1 |
(Note: Data are for illustrative purposes only)
Calculating Crosslinking Density
From Rheological Data: The theory of rubber elasticity provides a direct relationship between the storage modulus and the crosslinking density. For an unfilled polymer network, the effective crosslink density (νe) can be estimated from G'.[5]
G' ≈ νeRT
Where:
-
G' is the storage modulus in the rubbery plateau (in Pa)
-
νe is the effective crosslink density (in mol/m³)
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (in K)
From Swelling Data (Flory-Rehner Theory): For more in-depth analysis, the Flory-Rehner equation can be used to calculate the average molecular weight between crosslinks (Mc), which is inversely related to crosslinking density.[8][9]
−[ln(1−vp) + vp + χvp²] = Vsn(vp1/3 − vp/2)
Where:
-
vp is the volume fraction of the polymer in the swollen gel
-
χ is the Flory-Huggins polymer-solvent interaction parameter (a known constant for a given polymer/solvent pair)
-
Vs is the molar volume of the solvent
-
n is the number of active network chains per unit volume (crosslinking density)
This calculation is more complex as it requires an accurate value for χ, but it provides a fundamental understanding of the network structure derived from thermodynamic principles.[10]
Troubleshooting & Key Considerations
-
Incomplete Polymerization: If gels are weak or dissolve, ensure the initiator is active and protected from light. Confirm the UV lamp output is within specification. De-gassing the pre-gel solution can also help by removing oxygen, which inhibits free-radical polymerization.
-
High Data Variability: Ensure samples are handled consistently, especially during blotting and weighing for swelling studies. For rheology, ensure good contact between the sample and the plates without over-compressing.
-
Allylic Chain Transfer: The hydrogen atoms on the carbons adjacent to the double bonds in allyl monomers are susceptible to abstraction by growing polymer radicals. This "degradative chain transfer" can terminate a growing chain and create a less reactive allylic radical, potentially reducing polymerization efficiency compared to acrylate-based crosslinkers.[11] This is a known characteristic of allyl monomers and may require longer polymerization times or higher initiator concentrations for optimal network formation.
Conclusion
This compound is an effective crosslinking agent for tuning the network density of polymers synthesized via free-radical polymerization. By systematically varying the molar concentration of EGDAE, researchers can achieve predictable and reproducible control over key material properties such as swelling ratio and mechanical modulus. The protocols detailed in this application note provide a robust framework for synthesizing these tailored networks and quantifying their physical characteristics, enabling the rational design of advanced polymeric materials for a wide range of scientific and biomedical applications.
References
-
TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
-
van der Gucht, J., et al. (2017). Tuning Cross-Link Density in a Physical Hydrogel by Supramolecular Self-Sorting. Macromolecules. Available at: [Link]
-
Wikipedia. (n.d.). Flory–Rehner equation. Retrieved from [Link]
-
Schweitzer, J., et al. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (2014). What techniques are suitable for determining cross-linking density in a polymer? Retrieved from [Link]
-
Mok, K.L., & Eng, A.H. (2017). Crosslink Density of Rubbers - IUPAC. Retrieved from [Link]
-
Martin, D. L., Jr. (1970). Crosslink Density Determinations for Polymeric Materials. Defense Technical Information Center. Available at: [Link]
-
ResearchGate. (2015). How can you measure the crosslink density of a hydrogel mixed with a crosslinker? Retrieved from [Link]
- Flory, P. J. (1944). Network Structure and the Elastic Properties of Vulcanized Rubber. Chemical Reviews. (While the specific article is not directly linked, Flory's foundational work is referenced in many sources).
-
Consensus. (n.d.). How does the concentration of crosslinking agent impact the properties of unmedicated hydrogels? Retrieved from [Link]
-
Werner, W. (2010). Measurement of Crosslink Density by Swelling. Retrieved from [Link]
-
Consensus. (n.d.). How does the concentration of crosslinking agent impact the properties of unmedicated hydrogels? Retrieved from [Link]
-
ResearchGate. (2016). How can I calculate cross linking density in physical hydrogels? Retrieved from [Link]
-
Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]
-
Kesharwani, P., et al. (2022). Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs. Pharmaceutics. Available at: [Link]
-
Valentín, J. L., et al. (2010). Uncertainties in the Determination of Cross-Link Density by Equilibrium Swelling Experiments in Natural Rubber. Macromolecules. Available at: [Link]
-
Long, J., et al. (2020). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers. Available at: [Link]
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Abbott, S. (n.d.). Polymer Swelling. Practical Solubility Science. Retrieved from [Link]
-
ResearchGate. (2013). How to measure crosslinking density? Retrieved from [Link]
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Lee, S. H., et al. (2018). Cross-link density measurement of nitrile rubber vulcanizates using dynamic shear test. Polímeros. Available at: [Link]
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Omidian, H., et al. (1994). Swelling and Crosslink Density Measurements for Hydrogels. Iranian Journal of Polymer Science and Technology. Available at: [Link]
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Ward, J. H., et al. (2000). UV free-radical polymerization for micropatterning poly(ethylene glycol)-containing films. Proceedings of SPIE. Available at: [Link]
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Lin, C. C., & Anseth, K. S. (2011). Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency. Acta Biomaterialia. Available at: [Link]
-
Holt, D. J., et al. (1980). Polymerization of diethylene glycol bis(allyl carbonate) by means of di-sec-butyl peroxydicarbonate. European Polymer Journal. Available at: [https://www.semanticscholar.org/paper/Polymerization-of-diethylene-glycol-bis(allyl-by-Holt-Simpson/09c313a268e0d6a05e5527f549c403ac2310178e]([Link]
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Introduction: Navigating the Challenges and Opportunities of Diallyl Ether Polymerization
An Application Guide to the Free Radical Polymerization of Ethylene Glycol Diallyl Ether (EGDAE)
This compound (EGDAE) is a bifunctional monomer with significant potential for creating crosslinked polymer networks and functional materials. Its structure, featuring two allyl groups separated by a flexible ethylene glycol linker, makes it an attractive candidate for applications in hydrogels, coatings, and as a reactive crosslinking agent. However, like most allyl compounds, the free radical polymerization of EGDAE is not straightforward. The primary challenge lies in the propensity for degradative chain transfer, a process that severely limits the achievable molecular weight and can prematurely terminate the polymerization process.[1]
This guide provides a comprehensive overview of the free radical polymerization of EGDAE, grounded in an understanding of the underlying reaction mechanisms. It offers detailed protocols for both bulk and solution polymerization, explains the rationale behind key experimental parameters, and outlines standard procedures for characterizing the resulting polymer. This document is intended for researchers and scientists in polymer chemistry and materials science, providing the foundational knowledge and practical steps required to successfully synthesize and analyze poly(EGDAE).
The Mechanistic Landscape: Beyond Simple Vinyl Polymerization
The free radical polymerization of diallyl monomers like EGDAE is a more complex process than that of typical vinyl monomers (e.g., styrene or acrylates). The key mechanistic features that dictate the reaction's outcome are initiation, propagation (including cyclization), and termination, with a significant influence from chain transfer events.
Initiation, Propagation, and the Cyclopolymerization Pathway
The process begins with the decomposition of a free-radical initiator (e.g., an azo or peroxide compound) to generate primary radicals. These radicals add across one of the allyl double bonds of an EGDAE monomer to form a new radical species.
From this point, the propagation can proceed via two main pathways:
-
Intermolecular Propagation: The radical on the growing chain adds to another EGDAE monomer, leading to a linear chain with pendant allyl groups.
-
Intramolecular Cyclization: The radical end of the chain can attack the pendant allyl group on the same monomer unit, forming a cyclic structure. This process, known as cyclopolymerization, is highly favorable in diallyl systems and leads to the formation of five- or six-membered rings within the polymer backbone.[2] This is a critical feature, as it reduces the number of unreacted pendant allyl groups that could otherwise lead to extensive crosslinking and gelation at low conversions.
The Dominant Challenge: Degradative Chain Transfer
The most significant hurdle in allyl polymerization is the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position) by a propagating radical.[3] This results in the formation of a very stable, and thus less reactive, allyl radical on the monomer. This new radical is slow to re-initiate polymerization, effectively acting as a termination event for the kinetic chain.[1] This "degradative" chain transfer is the primary reason why allyl monomers typically yield low-molecular-weight oligomers under standard free-radical conditions.[3]
The competition between propagation and degradative chain transfer is the central challenge to overcome for successful polymerization.
Caption: Figure 1: Key Mechanistic Pathways in EGDAE Polymerization.
Experimental Design: Materials and Protocols
Controlling the polymerization of EGDAE requires careful selection of reagents and reaction conditions to favor propagation over chain transfer. The following sections provide detailed protocols for achieving this.
Materials and Equipment
| Material/Equipment | Recommended Specifications | Rationale for Selection |
| Monomer | This compound (EGDAE), >98% purity | High purity is crucial. Impurities can inhibit or interfere with the polymerization. |
| Inhibitor Remover | Basic alumina column or distillation under reduced pressure | Commercial monomers contain inhibitors (e.g., MEHQ) to prevent premature polymerization; these must be removed. |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | These are common free-radical initiators with well-characterized decomposition kinetics at specific temperatures. |
| Solvent (for solution) | Anhydrous toluene or 1,4-dioxane | Solvents help control viscosity and dissipate heat. Anhydrous conditions prevent side reactions. |
| Reaction Vessel | Schlenk flask or multi-neck round-bottom flask | Allows for maintaining an inert atmosphere, which is critical for preventing inhibition by oxygen. |
| Inert Gas | Nitrogen (N₂) or Argon (Ar), high purity | Oxygen is a potent radical scavenger and will inhibit the polymerization. |
| Heating/Stirring | Oil bath with magnetic stirrer/hotplate | Provides uniform and controlled heating, which is essential for consistent initiator decomposition and reaction rate. |
| Precipitation Solvent | Cold methanol or hexane | Used to isolate the polymer from unreacted monomer and solvent. |
| Characterization | FTIR, ¹H NMR, Gel Permeation Chromatography (GPC) | Standard techniques to confirm polymer structure, conversion of double bonds, and molecular weight distribution. |
General Experimental Workflow
The overall process for EGDAE polymerization follows a standard procedure for free-radical synthesis, with a strong emphasis on maintaining an inert environment.
Caption: Figure 2: General Experimental Workflow for EGDAE Polymerization.
Protocol 1: Bulk Free-Radical Polymerization
Bulk polymerization is performed without a solvent, which maximizes the monomer concentration. This can lead to higher reaction rates but also presents challenges in heat and viscosity control. It is often used to achieve high conversion for network formation.
Step-by-Step Methodology:
-
Monomer Preparation: Pass 10.0 g of EGDAE through a short column of basic alumina to remove the inhibitor. Collect the purified monomer in a clean, dry Schlenk flask containing a magnetic stir bar.
-
Initiator Addition: Add the free-radical initiator. For example, add 0.10 g of AIBN (1 wt% relative to monomer). The amount of initiator can be adjusted to control the polymerization rate and molecular weight; higher concentrations generally lead to faster rates but lower molecular weights.[4]
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with high-purity nitrogen or argon.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. The choice of temperature is dictated by the initiator's half-life; 70 °C is suitable for AIBN. Stir the reaction mixture vigorously.
-
Monitoring: The reaction will become progressively more viscous. Allow the reaction to proceed for a set time (e.g., 6-24 hours). The reaction time is a critical variable influencing conversion and polymer properties.
-
Isolation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Dissolve the viscous product in a minimal amount of a good solvent (e.g., THF or chloroform).
-
Purification: Slowly pour the polymer solution into a large excess of a cold non-solvent (e.g., methanol or hexane) while stirring. The polymer will precipitate.
-
Drying: Collect the precipitated polymer by filtration or decantation and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Protocol 2: Solution Free-Radical Polymerization
Solution polymerization offers better control over the reaction by using a solvent to dissipate heat and reduce the viscosity of the medium. This method is preferable when trying to avoid autoacceleration (the Trommsdorff effect) and when a soluble, non-crosslinked polymer is desired.
Step-by-Step Methodology:
-
Monomer Preparation: Prepare purified, inhibitor-free EGDAE as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, dissolve 10.0 g of purified EGDAE in 20 mL of anhydrous toluene (to create a 33% v/v solution). The concentration can be varied to influence the rate and degree of polymerization.
-
Initiator Addition: Dissolve 0.10 g of AIBN (1 wt% relative to monomer) in the monomer/solvent mixture.
-
Degassing: Thoroughly degas the solution using three freeze-pump-thaw cycles and backfill with an inert gas.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.
-
Procedure: Allow the reaction to proceed for 12-48 hours. Solution polymerizations are typically slower than bulk polymerizations.
-
Isolation and Purification: Cool the reaction, and precipitate the polymer by pouring the solution into a large volume of a cold non-solvent like hexane.
-
Drying: Collect the polymer and dry it under vacuum to a constant weight.
Characterization and Data Analysis
Proper characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting material.
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a quick method to monitor the conversion of the monomer. Key peaks to observe are the C=C stretch of the allyl group (~1645 cm⁻¹) and the =C-H out-of-plane bending (~920-990 cm⁻¹). A significant decrease in the intensity of these peaks in the polymer spectrum compared to the monomer spectrum indicates successful polymerization.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural information. The disappearance of the vinyl protons of the allyl group (typically 5.0-6.0 ppm) confirms polymerization. The appearance of new broad peaks in the aliphatic region (1.0-4.0 ppm) corresponds to the newly formed polymer backbone. The ratio of remaining vinyl protons to backbone protons can be used to quantify the degree of conversion.
Molecular Weight Analysis
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the soluble polymer. Due to the degradative chain transfer, poly(EGDAE) synthesized via conventional free-radical methods will typically exhibit a low Mₙ and a broad PDI.
| Parameter | Typical Result for Bulk Polymerization | Typical Result for Solution Polymerization | Significance |
| Conversion (FTIR/NMR) | Moderate to High (can gel) | Low to Moderate | Indicates the percentage of monomer that has been converted to polymer. |
| Mₙ (GPC) | < 5,000 g/mol | < 3,000 g/mol | The low molecular weight is a direct consequence of degradative chain transfer. |
| PDI (GPC) | > 2.5 | > 3.0 | A broad PDI reflects the complex kinetics involving chain transfer and multiple termination pathways. |
| Physical State | Viscous liquid to soft gel | Viscous liquid | Bulk polymerization is more likely to lead to crosslinking and gelation due to higher monomer concentration. |
Applications and Future Perspectives
Despite the challenges in achieving high molecular weights, poly(EGDAE) and related materials have found use in various fields. The presence of the flexible PEG-like backbone imparts hydrophilicity and biocompatibility, making it suitable for biomedical applications.[5]
-
Hydrogel Formation: The pendant allyl groups on the synthesized oligomers can be crosslinked in a secondary step, for instance, via thiol-ene click chemistry, to form well-defined hydrogel networks.[6] These hydrogels are promising for tissue engineering and drug delivery applications.
-
Coatings and Adhesives: Low-molecular-weight polymers of EGDAE can be used as reactive oligomers in UV-curable coating formulations, where the remaining allyl groups can participate in crosslinking reactions.
-
Functional Materials: The ether linkages provide chemical stability, and the overall structure can be tailored to create materials with specific thermal or mechanical properties.
Future research may focus on controlled radical polymerization techniques (e.g., RAFT, ATRP) adapted for allyl monomers to better control molecular weight and architecture, thereby expanding the application scope of these versatile polymers.
References
-
S. K. Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. Polish Journal of Chemical Technology, 22(3), 55-62. Available at: [Link]
-
Frey Research Group. (n.d.). Multi-Functional Poly(ethylene glycol). Johannes Gutenberg University Mainz. Available at: [Link]
-
Farah, S., et al. (2016). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 8(5), 179. Available at: [Link]
-
Gelest, Inc. (2017). POLY(ETHYLENE OXIDE) DIALLYL ETHER (25-30 EO). Safety Data Sheet ENEP3660. Available at: [Link]
-
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society, 67(5), 816–822. Available at: [Link]
-
Timofeeva, L. M., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 632-640. Available at: [Link]
-
Stieglitz, K., & Brookhart, M. (2018). Insertion Homo- and Copolymerization of Diallyl Ether. Angewandte Chemie International Edition, 57(42), 13828-13831. Available at: [Link]
-
Hubbell, J. A., et al. (2005). Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency. Biomaterials, 26(15), 2633-2640. Available at: [Link]
-
Safaev, U., et al. (2018). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 37, 01015. Available at: [Link]
- ARCO Chemical Technology, L.P. (1995). Process for making allyl polymers and copolymers. EP0686646A2. Google Patents.
-
Hubbell, J. A., et al. (2005). Free radical polymerization of poly(ethylene glycol) diacrylate macromers: Impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency. ResearchGate. Available at: [Link]
-
Wurm, F. R., & Frey, H. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 1844-1897. Available at: [Link]
-
Wurm, F., & Frey, H. (2010). “Functional Poly(ethylene glycol)”: PEG-Based Random Copolymers with 1,2-Diol Side Chains and Terminal Amino Functionality. Macromolecules, 43(19), 8042–8050. Available at: [Link]
-
Koton, M. M. (1970). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 39(2), 159-172. Available at: [Link]
-
Lynd, N. A., et al. (2012). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Journal of Polymer Science Part A: Polymer Chemistry, 50(17), 3562-3569. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 7529-27-3). Available at: [Link]
-
Niu, J., & Li, Y. (2008). Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether. Journal of Chromatography A, 1213(2), 175-183. Available at: [Link]
-
Safaev, U., et al. (2018). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. MATEC Web of Conferences, 230, 02027. Available at: [Link]
-
Fickers, P., et al. (2011). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethoxylated Glycol Diacrylate (EGDAE)-Based Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polymers based on Ethoxylated Glycol Diacrylates (EGDAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during free-radical polymerization of EGDAE monomers. Our goal is to move beyond simple protocols and explain the underlying chemistry, enabling you to diagnose issues, prevent future failures, and ensure the synthesis of high-quality, reproducible polymer networks.
EGDAE, also commonly known as Poly(ethylene glycol) diacrylate (PEGDA), is a family of monomers widely used to create hydrogels and crosslinked polymer networks for applications in tissue engineering, drug delivery, and 3D printing.[1][2][3] The synthesis typically proceeds via free-radical polymerization, a powerful but sensitive technique prone to various side reactions that can compromise the final material's properties. This guide addresses the most common challenges in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is my polymerization not starting or showing a significant delay (long induction period)?
Primary Suspect: Oxygen Inhibition
This is the most common cause of failed or delayed acrylate polymerization. Free-radical polymerization is highly sensitive to the presence of molecular oxygen.
Mechanism Deep Dive: The process begins when an initiator (e.g., AIBN, Irgacure) decomposes to form primary radicals (R•). These radicals are supposed to react with the vinyl group of the EGDAE monomer to initiate a polymer chain. However, molecular oxygen (O₂) is a diradical and reacts with the initiating or propagating radicals (P•) at a diffusion-controlled rate, which is often much faster than the rate of initiation. This reaction forms a stable and non-reactive (or much less reactive) peroxyl radical (POO•), which is incapable of initiating a new polymer chain.[4][5] This effectively "quenches" the radicals needed for polymerization, creating an induction period during which no polymer is formed until all dissolved oxygen is consumed.
. A simplified schematic of oxygen inhibition.
// Nodes Initiator [label="Initiator\n(e.g., AIBN)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryRadical [label="Primary Radical\n(R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monomer [label="EGDAE Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PropagatingChain [label="Propagating Chain\n(P•)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Polymer Network", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="Oxygen (O₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PeroxylRadical [label="Peroxyl Radical\n(POO•)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Inhibition [label="Inhibition\n(No Polymerization)", shape=octagon, fillcolor="#D93025", fontcolor="#FFFFFF"];
// Edges Initiator -> PrimaryRadical [label="Decomposition\n(Heat, UV)"]; PrimaryRadical -> PropagatingChain [label="Initiation", headlabel=" + Monomer", labelfontcolor="#5F6368"]; PropagatingChain -> Polymer [label="Propagation", headlabel=" + Monomer", labelfontcolor="#5F6368"];
// Inhibition Pathway {rank=same; PrimaryRadical; Oxygen} PrimaryRadical -> PeroxylRadical [label="Fast Reaction", color="#EA4335", style=dashed]; Oxygen -> PeroxylRadical [style=invis]; PeroxylRadical -> Inhibition [label="Quenching", color="#EA4335"];
// Invisible edges for layout Monomer -> PropagatingChain [style=invis]; }
Caption: Oxygen inhibition pathway during free-radical polymerization.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: The most effective solution is to remove oxygen. Conduct all polymerizations under an inert atmosphere, such as high-purity nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[5]
-
Monomer & Solvent Degassing: Oxygen is soluble in most monomers and solvents. Before reaction, thoroughly degas all liquids. Common laboratory methods include:
-
Freeze-Pump-Thaw: This is the most rigorous method. The liquid is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the liquid is thawed. This cycle is repeated at least three times.
-
Inert Gas Sparging: Bubble a stream of inert gas (N₂ or Ar) through the liquid for 20-30 minutes immediately before use. This is less effective than freeze-pump-thaw but often sufficient for many applications.
-
-
Increase Initiator Concentration: As a compensatory measure, a modest increase in initiator concentration can help overcome low levels of residual oxygen by generating a higher initial flux of radicals.[5] However, this may also lead to lower molecular weight polymers due to increased termination events.
FAQ 2: Why are my final polymer properties different from expected (e.g., too soft, excessive swelling, poor mechanical strength)?
Primary Suspects: Hydrolysis & Incomplete Conversion
Deviations in the physical properties of your EGDAE hydrogel often point to issues with the polymer backbone or the crosslink density of the network. Hydrolysis of the ester groups and incomplete conversion of the diacrylate monomer are two major culprits.
Mechanism Deep Dive:
-
Hydrolysis: The ester linkages in the acrylate backbone of EGDAE are susceptible to hydrolysis, especially in the presence of strong acids or bases, or over long periods in aqueous environments.[6][7] This reaction cleaves the ester bond, breaking down the polymer backbone or cleaving crosslinks, resulting in the formation of poly(acrylic acid) segments and the corresponding ethoxylated glycol.[7] This degradation reduces the crosslink density, leading to a weaker gel that swells more than expected. Resistance to hydrolysis decreases for shorter alkyl chains, making ethylene glycol-based acrylates more susceptible than butyl acrylate, for example.[7]
-
Incomplete Conversion & Cyclization: EGDAE is a difunctional monomer, meaning it has two acrylate groups. For a perfect network to form, both groups on most monomers must react. In reality, the reaction kinetics can be complex.
-
Pendant Double Bonds: As the network forms and vitrifies, the mobility of propagating radicals and unreacted monomers decreases. This can trap unreacted "pendant" acrylate groups within the polymer network. These do not contribute to crosslinking and represent network defects.
-
Intramolecular Cyclization: A propagating radical at one end of a monomer can react with the other acrylate group on the same monomer, forming a small loop or cycle. This process, known as cyclization, consumes both functional groups without forming an effective crosslink between different polymer chains, thereby reducing the overall network integrity.
-
Troubleshooting & Prevention Protocol:
-
Control pH: If synthesizing or storing the polymer in an aqueous solution, ensure the pH is buffered to a neutral range (pH 6.5-7.5) to minimize ester hydrolysis. Avoid highly acidic or alkaline conditions.[6][7]
-
Optimize Monomer Concentration: Polymerization kinetics, and thus final conversion, are highly dependent on monomer concentration. Follow established protocols or conduct a concentration series to find the optimal conditions for your specific EGDAE monomer and initiator system.
-
Extend Reaction Time / Post-Curing: For photopolymerizations, ensure sufficient UV dose and exposure time. A post-curing step, such as gentle heating (if thermally stable) or continued UV exposure after the initial gelation, can help drive the reaction to a higher conversion and react some of the trapped pendant groups.
-
Characterize Monomer Purity: Ensure your EGDAE monomer is free from mono-acrylate impurities (which would act as chain terminators for crosslinking) and inhibitors (often shipped with monomers to prevent spontaneous polymerization). Consider passing the monomer through a column of basic alumina to remove inhibitors before use.
FAQ 3: My polymer has a low molecular weight and/or a broad molecular weight distribution. What is the cause?
Primary Suspect: Uncontrolled Chain Transfer & Termination Reactions
While high molecular weight is less of a concern for crosslinked networks, the principles that lead to low molecular weight in linear polymers can cause significant network defects. These issues often stem from side reactions that terminate growing chains prematurely.
Mechanism Deep Dive:
-
Chain Transfer (Backbiting): Acrylate polymerization is particularly susceptible to chain transfer reactions where the propagating radical abstracts a hydrogen atom from another location.[8]
-
Backbiting (Intramolecular): The radical end of a growing chain can curl back and abstract a hydrogen from its own backbone. This creates a stable tertiary mid-chain radical. This new radical can continue to propagate, leading to short-chain branching.
-
Intermolecular Transfer: A propagating radical can abstract a hydrogen from a neighboring polymer chain, terminating itself and creating a new radical on the other chain, which leads to long-chain branching.
-
-
β-Scission: The tertiary radicals formed via backbiting can undergo a fragmentation reaction known as β-scission. This process cleaves the polymer backbone, resulting in one macromonomer (a polymer chain with a terminal double bond) and a new, smaller propagating radical. This is a major cause of reduced molecular weight.[9]
-
Impurities: Impurities from the monomer synthesis (e.g., residual alcohols or acids) or solvents can act as potent chain transfer agents, prematurely terminating growing chains and limiting the final molecular weight.[9]
. A troubleshooting workflow for common polymerization issues.
// Nodes Start [label="Polymerization\nProblem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Issues Issue_NoPoly [label="No Polymerization or\nLong Induction Period?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Issue_BadProps [label="Poor Mechanical Properties\nor Excessive Swelling?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Issue_LowMW [label="Low Molecular Weight or\nBroad Distribution?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes Cause_Oxygen [label="Suspect:\nOxygen Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_Hydrolysis [label="Suspect:\nEster Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Incomplete [label="Suspect:\nIncomplete Conversion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Transfer [label="Suspect:\nChain Transfer / Impurities", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions Sol_Degas [label="Action:\nDegas Monomer/Solvent &\nUse Inert Atmosphere", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sol_pH [label="Action:\nControl pH, Use Buffers", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sol_Cure [label="Action:\nOptimize Cure Time/Dose,\nConsider Post-Curing", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sol_Purify [label="Action:\nPurify Monomer,\nUse High-Purity Solvents", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Issue_NoPoly; Issue_NoPoly -> Cause_Oxygen [label="Yes"]; Issue_NoPoly -> Issue_BadProps [label="No"]; Cause_Oxygen -> Sol_Degas;
Issue_BadProps -> Cause_Hydrolysis [label="Yes"]; Issue_BadProps -> Issue_LowMW [label="No"]; Cause_Hydrolysis -> Sol_pH; Cause_Hydrolysis -> Cause_Incomplete [label="Also consider"];
Issue_LowMW -> Cause_Transfer [label="Yes"]; Cause_Transfer -> Sol_Purify;
Cause_Incomplete -> Sol_Cure; }
Caption: A logical workflow for diagnosing common issues in EGDAE polymerization.
Troubleshooting & Prevention Protocol:
-
Monomer Purification: Impurities are a frequent cause of chain transfer.[9] If you suspect contamination, purify the EGDAE monomer before use. This typically involves washing with a dilute basic solution (e.g., 5% NaOH) to remove acidic impurities and inhibitors, followed by washing with brine and distilled water, drying with an anhydrous salt (e.g., MgSO₄), and filtering.
-
Solvent Purity: Use high-purity, anhydrous solvents if conducting the polymerization in solution. Solvents like alcohols or thiols can be significant chain transfer agents.
-
Control Reaction Temperature: Higher temperatures can increase the rate of chain transfer and β-scission relative to propagation. Conduct the polymerization at the lowest effective temperature to favor polymer growth over side reactions.
-
Consider Controlled Radical Polymerization (CRP): If precise control over the polymer architecture is critical, standard free-radical polymerization may be insufficient. Techniques like ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer) provide much better control over termination and transfer reactions, yielding more uniform polymers, though they require more complex experimental setups.
Summary Table of Side Reactions
| Observed Problem | Likely Side Reaction(s) | Underlying Cause | Key Solutions |
| No polymerization / Long delay | Oxygen Inhibition | Reaction of radicals with O₂ to form non-reactive peroxyl radicals. | Degas liquids, use inert atmosphere (N₂, Ar).[5] |
| Weak gel, high swelling | Ester Hydrolysis | Cleavage of ester crosslinks by water, acid, or base. | Control pH to neutral range, use buffers.[6][7] |
| Weak gel, tacky surface | Incomplete Conversion | Radical mobility is reduced in the gel, trapping unreacted acrylate groups. | Optimize initiator concentration, increase cure time/dose, post-cure. |
| Low molecular weight polymer | Chain Transfer / β-Scission | Abstraction of H-atoms from the polymer backbone leads to branching and scission. | Purify monomer and solvents, control temperature.[8][9] |
References
-
Fujisawa, S., et al. (2019). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health. [Link]
- "Acrylic Ester Polymers". (n.d.). In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Note: Specific article details may vary by edition, but this is a standard reference).
- Kloxin, C. J., & Bowman, C. N. (2012).
- BenchChem. (2025). Common side reactions in silyl acrylate polymerization and how to avoid them. BenchChem Technical Support.
-
Asua, J. M., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Goh, S. S., et al. (2024). Backbone-Degradable Acrylate Latex: Toward Overcoming Hydrolysis Limitations of Cyclic Ketene Acetal Monomers. Macromolecules, ACS Publications. [Link]
- Chu, C. H., et al. (2016). Synthesis of Coagent Ethylene Glycol Dimethacrylate. Vietnam Journal of Science and Technology.
-
Nakamura, Y., & Yamago, S. (2018). Termination Mechanism of the Radical Polymerization of Acrylates. ResearchGate. [Link]
- Smets, G., & De Loecker, W. (1960). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. Journal of Polymer Science.
- Medsker, R. E. (2019). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. University of Southern Mississippi.
-
JTC KEM PGDA. (n.d.). China Poly(ethylene Glycol) Diacrylate Manufacturers Suppliers Factory. [Link]
- Hu, X., et al. (2013).
-
Lee, J., et al. (2016). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. Polymers, PMC, NIH. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethylene Glycol Diallyl Ether (EGDAE) Crosslinked Polymers
Welcome to the technical support center for the purification of Ethylene Glycol Diallyl Ether (EGDAE) crosslinked polymers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these robust polymer networks. As these polymers are crosslinked, they are inherently insoluble, rendering traditional purification techniques like precipitation and column chromatography ineffective. This resource provides in-depth, field-proven insights into the most effective purification strategies, focusing on causality, self-validating protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a freshly synthesized EGDAE crosslinked polymer?
When you synthesize an EGDAE crosslinked polymer, several components from the reaction mixture can remain trapped within the 3D polymer network. The most common impurities include:
-
Unreacted Monomers: Residual this compound (EGDAE) monomer that did not participate in the polymerization.
-
Initiator Fragments: Remnants of the polymerization initiator (e.g., from AIBN, benzoyl peroxide).
-
Oligomers: Low molecular weight, soluble polymer chains that are not incorporated into the main network.
-
Solvents and Side Products: The polymerization solvent (e.g., toluene, DMF) and any by-products from side reactions.
Removing these impurities is critical as they can significantly impact the polymer's final physicochemical properties, biocompatibility, and performance in downstream applications.
Q2: Why are crosslinked polymers, like those made from EGDAE, difficult to purify?
The primary challenge stems from their insolubility. A crosslinked polymer does not dissolve in any solvent; instead, it swells by absorbing the solvent. This prevents the use of standard polymer purification methods like reprecipitation, where the polymer is dissolved and then crashed out by adding a non-solvent.[1][2] Purification must therefore rely on extracting the impurities out of the swollen polymer matrix. This process is diffusion-limited and can be slow and laborious.
Q3: What are the main purification techniques suitable for EGDAE crosslinked polymers?
Given the insoluble nature of these materials, the two most effective and widely used purification techniques are:
-
Iterative Solvent Washing (Swelling-Deswelling Cycles): The polymer is repeatedly immersed in a fresh portion of a suitable solvent. The polymer swells, allowing impurities to diffuse out into the solvent. The solvent is then decanted, and the process is repeated.
-
Soxhlet Extraction: A continuous and highly efficient solid-liquid extraction method.[3][4] The polymer is placed in a thimble and is continuously washed with fresh, hot, condensed solvent. This ensures that the concentration gradient driving the diffusion of impurities out of the polymer is always maximized.[5]
Troubleshooting Guide: Common Purification Issues
Q4: My purified polymer still has a noticeable chemical odor. How can I remove residual monomers effectively?
Cause: A persistent chemical odor is a strong indicator of trapped unreacted EGDAE monomer or residual solvent. This occurs when the purification process is incomplete, and not enough washing cycles or time has been allowed for the impurities to diffuse out of the polymer network.
Solution:
-
Increase Washing Duration/Cycles: The most straightforward solution is to extend the washing process. For solvent washing, increase the number of solvent exchange cycles. For Soxhlet extraction, allow the process to run for a longer period (e.g., 24-48 hours).[1]
-
Optimize Solvent Selection: Use a solvent that is a "good" solvent for the impurities but also effectively swells the polymer network. For EGDAE monomers, solvents like acetone, ethanol, or dichloromethane are effective.
-
Introduce a Deswelling Step: After swelling the polymer in a good solvent to release impurities, immerse it in a "poor" solvent (like hexane or water, depending on the polymer backbone). This will cause the network to deswell (shrink), effectively "squeezing" out the solvent containing the impurities. Repeating this swelling-deswelling cycle can enhance purification efficiency.
-
Elevate Temperature: Performing the washing or extraction at a slightly elevated temperature (provided the polymer is stable) can increase the diffusion rate of impurities out of the polymer matrix. Soxhlet extraction inherently does this by using hot solvent.[4]
Q5: The polymer is fragmenting or cracking during the washing process. What's causing this and how can I prevent it?
Cause: Mechanical failure (cracking or fragmentation) during purification is typically caused by rapid changes in osmotic pressure when switching between solvents of different polarities.[6] For example, moving a hydrogel directly from water to pure ethanol can cause a rapid and non-uniform collapse of the network, inducing internal stresses that lead to cracks.
Solution:
-
Gradual Solvent Exchange: Instead of transferring the polymer directly from one solvent to another, use a series of intermediate solvent mixtures with gradually changing compositions. For example, to move from water to ethanol, wash sequentially with 25:75, 50:50, 75:25 ethanol:water mixtures before moving to 100% ethanol. This allows the polymer network to swell or deswell gradually, preventing mechanical stress.
Workflow for Preventing Mechanical Stress During Solvent Exchange
Caption: Gradual solvent exchange prevents osmotic shock and polymer fragmentation.
Q6: How do I know when the polymer is truly pure? What analytical methods can I use?
Cause: Visual inspection is insufficient to determine purity. A scientifically rigorous approach requires analytical validation to confirm the absence of leachable impurities.
Solution: The most reliable method is to analyze the final wash solvent (the supernatant). If no impurities are detected in the solvent after an incubation period, it is a strong indication that the polymer is clean.
Recommended Analytical Techniques:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are highly sensitive methods for detecting and quantifying residual monomers, initiators, and other small molecules in the final solvent wash.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to analyze the final wash solution. The absence of peaks corresponding to the vinyl protons of the EGDAE monomer is a good indicator of purity.[7]
-
Thermogravimetric Analysis (TGA): A TGA scan of the purified, dried polymer can reveal the presence of volatile impurities. An unusually early weight loss step compared to the bulk polymer degradation temperature may suggest trapped solvent or unreacted monomer.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While less quantitative, comparing the FTIR spectrum of the purified polymer with that of the unpurified starting material can show the disappearance of characteristic impurity peaks.[9]
| Technique | What It Measures | Sample Type | Key Advantage |
| GC / HPLC | Concentration of specific small molecules (monomers, etc.) | Final solvent wash | High sensitivity and quantitative accuracy.[7] |
| 1H NMR | Presence of specific molecular structures (e.g., monomer) | Final solvent wash | Structural confirmation of impurities.[7] |
| TGA | Weight loss as a function of temperature | Dried polymer | Detects volatile residual impurities in the bulk polymer.[8] |
| FTIR | Presence of functional groups | Dried polymer | Quick qualitative check for removal of impurities.[9] |
Experimental Protocols
Protocol 1: Iterative Solvent Washing (Swelling-Deswelling)
This protocol is suitable for routine purification where a high-throughput setup is not required.
-
Preparation: Place the synthesized EGDAE polymer (e.g., as a monolithic gel or beads) into a large beaker or flask.
-
Initial Wash: Add a sufficient volume of a "good" solvent (e.g., acetone or dichloromethane) to fully immerse and swell the polymer. A solvent-to-polymer volume ratio of at least 20:1 is recommended.
-
Incubation: Cover the container and allow the polymer to swell for 4-6 hours with gentle agitation (e.g., on an orbital shaker). This allows impurities to diffuse into the solvent.
-
Solvent Exchange: Carefully decant the solvent.
-
Repeat: Add a fresh portion of the solvent and repeat steps 3 and 4. Perform at least 5-7 washing cycles.
-
Final Rinse: For the final two cycles, consider using a more volatile solvent (like methanol) to facilitate easier drying.
-
Drying: After the final wash, remove the polymer and dry it under vacuum at an appropriate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Validation: Collect the supernatant from the final wash cycle and analyze it using GC or NMR to confirm the absence of residual EGDAE monomer.[7]
Protocol 2: Continuous Purification via Soxhlet Extraction
This method is highly efficient for removing stubborn impurities and is considered a gold standard for purifying crosslinked materials.[3][10]
-
Preparation: If the polymer is a single large piece, break it into smaller fragments to increase the surface area. Place the polymer into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add a suitable extraction solvent (e.g., acetone, tetrahydrofuran) to the round-bottom flask, ensuring the volume is about 1.5 times the volume of the extractor body. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent in the round-bottom flask to a gentle reflux. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble, immersing the polymer.[4]
-
Continuous Cycles: Once the solvent in the chamber reaches the top of the siphon tube, the entire volume is siphoned back into the boiling flask, carrying the extracted impurities with it. This cycle repeats automatically, continuously washing the polymer with fresh, pure solvent.[5]
-
Duration: Allow the extraction to run for 24-48 hours for thorough purification.
-
Drying: After extraction, carefully remove the thimble and dry the purified polymer under vacuum until a constant weight is achieved.
Logical Flow of Polymer Purification and Validation
Caption: Workflow for purifying and validating EGDAE crosslinked polymers.
References
-
FILAB. (n.d.). Soxhlet analysis and extraction of your samples. FILAB. Available at: [Link]
-
Hawach. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Hawach. Available at: [Link]
- Google Patents. (n.d.). US9045596B2 - Method of purifying conjugated polymers.
-
Hawach. (n.d.). The Introduction to Soxhlet Extraction. Hawach. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Polymer Analysis Techniques. Available at: [Link]
-
NIH. (2020). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2019). How could I effectively remove the monomers after free radical polymerization? Available at: [Link]
-
Reddit. (2015). how do I purify a polymer that I can't crash out? r/chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Polymer purification by reprecipitation troubleshooting. Available at: [Link]
-
ResearchGate. (2004). Techniques for reducing residual monomer content in polymers: A review. Available at: [Link]
- Google Patents. (n.d.). US4092471A - Method for removing unreacted monomers from aqueous dispersions of polymerizate.
- Google Patents. (n.d.). US4218358A - Process for removing unreacted monomers from polymerization slurries.
-
ResearchGate. (2017). Polymer purification. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis. Available at: [Link]
-
WAP. (2025). How should operators troubleshoot common problems with polymer dosing devices? Available at: [Link]
-
European Patent Office. (n.d.). Patent 2716356 - METHOD FOR REMOVING AN UNREACTED MONOMER OF A POLYMER USING AN SCC. Available at: [Link]
-
MDPI. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. MDPI. Available at: [Link]
-
ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Available at: [Link]
-
ResearchGate. (2018). Purification of Hydrogels? Available at: [Link]
- Google Patents. (n.d.). US20060127887A1 - Isolation and purification method of biomolecules using hydrogel.
- Google Patents. (n.d.). US6600011B2 - Process for purification and drying of polymer hydrogels.
-
Springer. (n.d.). Analytical Methods for Polymer Characterization. Available at: [Link]
-
E3S Web of Conferences. (n.d.). A new approach to prepare Polyethylene Glycol Allyl Glycidyl Ether. Available at: [Link]
-
CliniSciences. (2016). Hydrogel washing step for quantification of molecules. Available at: [Link]
-
ResearchGate. (2011). Macromonomer Purification Strategy for Well-Defined Polymer Amphiphiles Incorporating Poly(ethylene glycol) Monomethacrylate. Available at: [Link]
-
NIH. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2020). How can I purify and isolate Ethylene Glycol from my solution? Available at: [Link]
-
ScienceDirect. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation? Available at: [Link]
-
MDPI. (2023). Current Advances and Challenges in Chemical Recycling of Polymeric Materials. MDPI. Available at: [Link]
- Google Patents. (n.d.). US6034281A - Purification of diethylene glycol monoethyl ether.
-
OAE Publishing Inc. (2024). Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review. Available at: [Link]
-
PubMed. (2016). Cationic cellulose hydrogels cross-linked by poly(ethylene glycol): Preparation, molecular dynamics, and adsorption of anionic dyes. Available at: [Link]
-
MDPI. (n.d.). Modification of Alkali Lignin with Poly(Ethylene Glycol) Diglycidyl Ether to Be Used as a Thickener in Bio-Lubricant Formulations. MDPI. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
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- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
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- 10. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Initiator Concentration for Ethylene Glycol Diallyl Ether Reactions
Welcome to the technical support center for Ethylene Glycol Diallyl Ether (EGDAE) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing initiator concentrations in EGDAE polymerization. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.
Section 1: Understanding the Role of Initiator Concentration
Q1: Why is initiator concentration a critical parameter in EGDAE polymerization?
The concentration of the initiator is a pivotal factor that governs several key aspects of the polymerization process and the final properties of the resulting polymer. An optimal initiator concentration is crucial for achieving a desirable reaction rate, high monomer conversion, and targeted molecular weight and polydispersity of the polymer.
An insufficient amount of initiator can lead to slow or incomplete polymerization, resulting in low yields. Conversely, an excessively high initiator concentration can lead to several undesirable outcomes:
-
Reduced Molecular Weight: A higher concentration of initiator generates a larger number of polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.
-
Increased Polydispersity: The rapid generation of radicals can lead to a less controlled polymerization process, resulting in a broader distribution of polymer chain lengths (higher polydispersity index, PDI).
-
Side Reactions: High concentrations of radicals can increase the likelihood of side reactions, such as chain transfer and termination, which can affect the polymer structure and properties.
Therefore, careful optimization of the initiator concentration is essential to balance the reaction kinetics and achieve the desired polymer characteristics.
Q2: How does the type of initiator (thermal vs. photoinitiator) affect the optimization process?
The choice between a thermal initiator and a photoinitiator introduces different variables into the optimization process.
Thermal Initiators: These initiators, such as azo compounds (e.g., AIBN) and organic peroxides (e.g., benzoyl peroxide), decompose to form radicals upon heating. The rate of radical generation is primarily dependent on temperature and the initiator's half-life at that temperature. Optimization involves finding the right balance between temperature and initiator concentration to control the polymerization rate. Higher temperatures lead to faster initiator decomposition and a higher radical concentration, which can accelerate the reaction but also potentially lead to the issues mentioned in Q1.
Photoinitiators: These compounds generate radicals upon exposure to light of a specific wavelength. The rate of radical formation is controlled by the light intensity and the quantum yield of the photoinitiator. This allows for spatial and temporal control over the polymerization process. Optimization involves adjusting the initiator concentration in conjunction with light intensity and exposure time. Unlike thermal initiation, photopolymerization can often be carried out at lower temperatures, which can be advantageous for sensitive monomers or when trying to minimize side reactions.
Section 2: Troubleshooting Common Polymerization Problems
This section addresses specific issues that researchers may encounter during EGDAE polymerization and provides actionable troubleshooting steps.
Q3: My EGDAE polymerization has a very low yield. What are the likely causes and how can I fix it?
Low polymer yield is a common problem in allyl monomer polymerizations, often attributed to the inherent reactivity of the allyl group.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inhibitor Presence | Commercial monomers often contain inhibitors to prevent premature polymerization during storage. | Purify the EGDAE monomer before use by passing it through a column of activated basic alumina or by distillation under reduced pressure. |
| Oxygen Inhibition | Oxygen can react with free radicals to form unreactive peroxy radicals, effectively terminating the polymerization chain. This is a significant issue in free-radical polymerizations. | Degas the reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture. Maintain an inert atmosphere throughout the reaction. |
| Insufficient Initiator Concentration | Too little initiator will generate an insufficient number of radicals to sustain the polymerization reaction. | Incrementally increase the initiator concentration. It is advisable to perform a series of small-scale experiments with varying initiator concentrations to identify the optimal range. |
| Suboptimal Temperature (for thermal initiation) | The reaction temperature may be too low for the chosen thermal initiator to decompose at an effective rate. | Ensure the reaction temperature is appropriate for the initiator's half-life. Consider increasing the temperature in small increments or choosing an initiator with a lower decomposition temperature. |
| Degradative Chain Transfer | A prominent issue with allyl monomers is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule, forming a stable and less reactive allyl radical. This terminates the kinetic chain. | While difficult to eliminate completely, optimizing the initiator concentration and reaction temperature can help. In some cases, using a controlled polymerization technique may offer better results. |
Q4: The molecular weight of my poly(EGDAE) is much lower than expected, and the polydispersity is high. How can I address this?
Poor control over molecular weight and a broad molecular weight distribution (high PDI) are often linked and point to issues with the initiation and termination steps of the polymerization.
Troubleshooting Workflow for Poor Molecular Weight Control:
Caption: Troubleshooting workflow for low molecular weight and high PDI in EGDAE polymerization.
Explanation of Troubleshooting Steps:
-
High Initiator Concentration: As previously discussed, an excess of initiator leads to the formation of many short polymer chains. Systematically lowering the initiator concentration is the first and most crucial step.
-
High Temperature: For thermal initiations, excessively high temperatures can cause a burst of initiator decomposition, leading to a high initial concentration of radicals and poor control over the polymerization.
-
Impurities: Certain impurities can act as chain transfer agents, prematurely terminating growing polymer chains. Ensure the purity of your EGDAE monomer and solvent.
-
Oxygen Leaks: Even small leaks of oxygen into the reaction system can lead to termination reactions, contributing to a lower molecular weight and broader PDI.
Section 3: Experimental Protocols and Characterization
Q5: Can you provide a general experimental protocol for optimizing initiator concentration in the free-radical polymerization of EGDAE?
This protocol outlines a series of parallel experiments to determine the optimal initiator concentration.
Objective: To determine the optimal concentration of a free-radical initiator (e.g., AIBN) for the bulk polymerization of EGDAE.
Materials:
-
This compound (EGDAE), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane), if performing solution polymerization
-
Schlenk flasks or similar reaction vessels
-
Inert gas supply (Argon or Nitrogen)
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Magnetic stirrer and stir bars
Procedure:
-
Monomer Purification: Purify EGDAE by passing it through a column of activated basic alumina to remove inhibitors.
-
Preparation of Reaction Vessels: Thoroughly dry all glassware and reaction vessels. Place a magnetic stir bar in each vessel.
-
Setting up Parallel Reactions: Set up a series of reactions with varying initiator concentrations (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 mol% relative to the monomer).
-
For each reaction, add the desired amount of EGDAE to the reaction vessel.
-
Add the calculated amount of AIBN to each corresponding vessel.
-
-
Deoxygenation: Seal the reaction vessels and deoxygenate the monomer-initiator mixture by bubbling with an inert gas for at least 30 minutes, or by performing a minimum of three freeze-pump-thaw cycles.
-
Initiation of Polymerization: Place the reaction vessels in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
-
Monitoring the Reaction: Allow the reactions to proceed for a set amount of time (e.g., 24 hours). Monitor the viscosity of the reaction mixture as an indicator of polymerization.
-
Termination and Isolation: After the reaction time has elapsed, cool the reactions to room temperature. If the polymer is soluble, precipitate it by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
Determine the polymer yield for each reaction.
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis:
Plot the polymer yield, number-average molecular weight (Mn), and PDI as a function of the initiator concentration. The optimal initiator concentration will be the one that provides a high yield of polymer with the desired molecular weight and a low PDI.
Q6: What are the key analytical techniques for characterizing the resulting poly(EGDAE) and how do they relate to initiator concentration?
Several analytical techniques are essential for characterizing the synthesized poly(EGDAE) and understanding the impact of initiator concentration.
| Technique | Information Obtained | Relation to Initiator Concentration |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). | Directly shows the effect of initiator concentration on polymer chain length and distribution. Higher initiator concentrations generally lead to lower Mn and higher PDI. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure, determines the extent of monomer conversion, and can be used for end-group analysis. | Can reveal the presence of side reactions and help quantify the efficiency of initiation. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer. | Tg is influenced by molecular weight; lower molecular weight polymers (often resulting from high initiator concentrations) typically have lower Tg values. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer. | The thermal stability can be affected by the polymer's molecular weight and the presence of any residual initiator or side products. |
Section 4: Advanced Concepts
Q7: Are there alternatives to conventional free-radical polymerization for better control over the reaction?
Yes, for applications requiring well-defined polymer architectures, controlled radical polymerization (CRP) techniques can offer significant advantages over conventional free-radical polymerization. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While the optimization of initiator concentration is still necessary in these systems, the overall control over the polymerization is much greater.
Q8: Can side reactions other than degradative chain transfer occur, and how does initiator concentration affect them?
Besides degradative chain transfer, intramolecular cyclization can also occur during the polymerization of diallyl monomers like EGDAE. This process, known as cyclopolymerization, leads to the formation of cyclic repeating units within the polymer backbone. The extent of cyclization versus linear propagation can be influenced by reaction conditions, including monomer concentration and temperature. While the primary role of the initiator is to generate radicals, a very high local concentration of radicals (from high initiator concentration) could potentially influence the competition between these pathways, although monomer concentration is typically the more dominant factor.
References
-
Hans, M., et al. (n.d.). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC. Retrieved from [Link]
- Patel, M. K., & Tighzert, L. (1995). Process for making allyl polymers and copolymers. Google Patents.
Preventing premature gelation in Ethylene glycol diallyl ether polymerization
Welcome to the technical support center for the polymerization of Ethylene Glycol Diallyl Ether (EGDAE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the polymerization of this monomer, with a specific focus on preventing premature gelation. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My EGDAE polymerization reaction is gelling almost immediately after adding the initiator. What is causing this, and how can I prevent it?
A1: Immediate gelation is a common issue in the free-radical polymerization of difunctional monomers like EGDAE and is often due to an uncontrolled, rapid crosslinking reaction.
The primary cause of premature gelation is an excessively high concentration of free radicals, which leads to rapid and uncontrolled polymer chain growth and crosslinking. The diallyl structure of EGDAE means that each monomer unit has two sites for polymerization, facilitating the formation of a crosslinked network.
Troubleshooting Steps:
-
Reduce Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration.[1] A high initiator concentration generates a large number of radicals simultaneously, leading to rapid polymer chain formation and a high probability of crosslinking. Try reducing the initiator concentration by 25-50% in your next experiment.
-
Lower the Reaction Temperature: The decomposition rate of most free-radical initiators is highly temperature-dependent. Lowering the reaction temperature will decrease the rate of initiator decomposition, thereby reducing the concentration of radicals at any given time and allowing for more controlled polymer growth. A reduction of 10-20°C can have a significant impact.[2]
-
Introduce a Polymerization Inhibitor: A small amount of a suitable inhibitor can be added to the monomer solution before initiating the polymerization. Inhibitors work by scavenging free radicals, providing an induction period where polymerization is delayed. This allows for better thermal equilibration of the system before the onset of polymerization. Common inhibitors for vinyl monomers include hydroquinone and butylated hydroxytoluene (BHT).
Q2: I'm observing the formation of an insoluble gel even at low monomer conversions. What's the mechanism behind this, and how can I achieve higher conversions before gelation?
A2: The formation of insoluble gel at low conversions is characteristic of a process called "autoacceleration" or the "Trommsdorff-Norrish effect," which is common in bulk or concentrated solution polymerizations.
As the polymerization of EGDAE proceeds, the viscosity of the reaction medium increases. This increased viscosity hinders the diffusion of growing polymer chains, making it difficult for two macroradicals to come together and terminate. However, the smaller monomer molecules can still diffuse to the growing polymer chains. This leads to a decrease in the termination rate while the propagation rate remains relatively high, causing a rapid increase in the overall polymerization rate and leading to premature gelation.
Strategies to Mitigate Autoacceleration:
-
Solution Polymerization: Performing the polymerization in a suitable solvent will reduce the initial monomer concentration and keep the viscosity of the medium lower for a longer period, thus delaying the onset of autoacceleration.
-
Controlled/Living Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over the polymerization process.[3][4][5][6] RAFT polymerization introduces a chain transfer agent that reversibly deactivates the growing polymer chains, keeping the concentration of active radicals low and minimizing the chances of premature termination and uncontrolled crosslinking. This allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity, even at high conversions.
Experimental Protocols
Protocol 1: Controlled Free-Radical Polymerization of EGDAE in Solution
This protocol provides a starting point for a more controlled polymerization of EGDAE to prevent premature gelation.
Materials:
-
This compound (EGDAE), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (high purity)
-
Reaction vessel with a condenser and magnetic stirrer
Procedure:
-
Monomer Purification: Purify the EGDAE monomer by passing it through a column of activated basic alumina to remove any inhibitors.
-
Reaction Setup: Assemble the reaction vessel and flame-dry it under a stream of nitrogen to remove any moisture.
-
Deoxygenation: Add the purified EGDAE and anhydrous 1,4-dioxane to the reaction vessel. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes. Oxygen can act as an inhibitor and also lead to the formation of peroxides.[7]
-
Initiator Addition: In a separate flask, dissolve the desired amount of AIBN in a small amount of deoxygenated 1,4-dioxane.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60-70°C) under a nitrogen atmosphere. Once the temperature is stable, add the AIBN solution to the reaction vessel.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity.
-
Termination: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration and dry it under vacuum.
Data Presentation
Table 1: Critical Parameters Influencing Gelation in EGDAE Polymerization
| Parameter | Effect on Gelation | Recommended Range (Starting Point) | Rationale |
| Monomer Concentration | Higher concentration leads to faster gelation | 10-50% (w/v) in a suitable solvent | Reduces viscosity buildup and delays autoacceleration. |
| Initiator Concentration | Higher concentration leads to faster gelation | 0.1-1.0 mol% relative to the monomer | Controls the rate of initiation and the overall concentration of growing polymer chains. |
| Temperature | Higher temperature leads to faster gelation | 50-80°C (depending on the initiator) | Affects the rate of initiator decomposition and the propagation and termination rate constants. |
| Inhibitor (e.g., Hydroquinone) | Delays the onset of polymerization | 100-500 ppm | Scavenges stray radicals and provides an induction period for thermal equilibration. |
Visualization
Diagram 1: Troubleshooting Workflow for Premature Gelation
Caption: Troubleshooting workflow for premature gelation in EGDAE polymerization.
References
Sources
- 1. web.stanford.edu [web.stanford.edu]
- 2. Impact of Thermal History on the Kinetic Response of Thermoresponsive Poly(diethylene glycol monomethyl ether methacrylate)- block-poly(poly(ethylene glycol)methyl ether methacrylate) Thin Films Investigated by In Situ Neutron Reflectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-Free Depolymerization of Polymers Synthesized by Controlled Radical Polymerization – Department of Materials | ETH Zurich [mat.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tissueeng.net [tissueeng.net]
Technical Support Center: Strategies for Controlling the Molecular Weight of EGDAE Polymers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for controlling the molecular weight (MW) of ethylene glycol diacrylate ester (EGDAE) polymers. Achieving a target molecular weight is critical as it directly influences the polymer's mechanical properties, degradation kinetics, and drug release profile. This document is structured to provide practical, experience-driven advice to troubleshoot common issues and answer frequently asked questions encountered during EGDAE polymerization.
Troubleshooting Guide: Navigating Common Challenges in EGDAE Molecular Weight Control
This section addresses specific experimental issues, their underlying causes, and provides step-by-step solutions to get your polymerization back on track.
Issue 1: Premature Gelation and Insoluble Polymer Formation
-
Symptoms: Your reaction mixture rapidly becomes a solid gel, and the resulting polymer is insoluble in common solvents for analysis. This indicates uncontrolled polymerization and extensive crosslinking.
-
Root Cause Analysis: EGDAE is a difunctional monomer, meaning it has two polymerizable acrylate groups. In free-radical polymerization, if the reaction proceeds too quickly, both acrylate groups on a single monomer unit can react, leading to a crosslinked network instead of linear or branched polymer chains.
-
Strategic Solutions:
-
Reduce Initiator Concentration: A high concentration of initiator generates a large number of free radicals simultaneously, leading to rapid and uncontrolled polymerization.[1][2] By lowering the initiator concentration, you reduce the number of growing chains at any given time, allowing for more controlled growth before extensive crosslinking occurs.
-
Lower the Reaction Temperature: Higher temperatures accelerate the decomposition of the initiator, increasing the radical concentration and overall reaction rate.[3] Reducing the temperature will slow down the polymerization, giving you better control.
-
Introduce a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecanethiol), are highly effective at controlling molecular weight in radical polymerization.[4][5] They work by terminating a growing polymer chain and initiating a new one, thus limiting the ultimate chain length. The molecular weight can be effectively tuned by adjusting the monomer-to-CTA ratio.[6]
-
Experimental Protocol: Utilizing a Chain Transfer Agent to Control Molecular Weight
-
Preparation: Purify the EGDAE monomer by passing it through a column of basic alumina to remove any inhibitors. Prepare stock solutions of your initiator (e.g., AIBN) and chain transfer agent (e.g., dodecanethiol) in a suitable solvent like toluene or 1,4-dioxane.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified EGDAE monomer and solvent. Add the desired volume of the chain transfer agent stock solution.
-
Degassing: Seal the flask and thoroughly degas the mixture by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization.
-
Initiation: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C). Once the temperature has equilibrated, inject the initiator stock solution via a syringe.
-
Polymerization & Termination: Allow the reaction to proceed for the desired time. To stop the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol. Collect the polymer by filtration and dry it under vacuum.
-
Analysis: Characterize the molecular weight and polydispersity of the purified polymer using Gel Permeation Chromatography (GPC).[7][8]
Issue 2: Consistently High Molecular Weight and Broad Polydispersity
-
Symptoms: Your GPC results consistently show a high average molecular weight and a broad molecular weight distribution (high polydispersity index, PDI or Đ > 2).
-
Root Cause Analysis: This is a common outcome in conventional free-radical polymerization, where the initiation, propagation, and termination steps are not precisely controlled.[9][10] This leads to polymer chains of widely varying lengths.
-
Strategic Solutions:
-
Optimize Initiator and CTA Concentrations: As detailed in the previous section, systematically varying the concentrations of your initiator and chain transfer agent is the first line of defense.
-
Consider Controlled Radical Polymerization (CRP) Techniques: For applications requiring well-defined polymers with low PDI, CRP methods are superior.[11][12] These techniques introduce a reversible deactivation of the growing polymer chains, allowing them to grow at a more uniform rate.
-
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal catalyst to control the polymerization.[12][13]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a specific chain transfer agent to mediate the polymerization, offering excellent control over molecular weight and architecture.[13][14]
-
-
Workflow for Troubleshooting EGDAE Polymerization
Caption: Troubleshooting flowchart for common issues in EGDAE polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the role of an initiator in EGDAE polymerization?
An initiator is a substance that starts the polymerization process by generating reactive species, typically free radicals.[1][2][3] These initiators, such as azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide), decompose under heat or light to form highly reactive radicals.[9][15] These radicals then react with an EGDAE monomer, initiating the polymer chain growth.[2] The choice and concentration of the initiator are critical as they directly influence the rate of polymerization and the final molecular weight of the polymer.[1]
Q2: How do I choose an appropriate chain transfer agent (CTA) for my EGDAE polymerization?
The selection of a CTA depends on several factors, including the desired molecular weight, the solvent system, and the reactivity of the CTA. For acrylate polymerizations, mercaptans (thiols) are commonly used and are very effective.[4] The efficiency of a CTA is described by its chain transfer constant (Ctr). A higher Ctr means that the CTA is more effective at reducing the polymer molecular weight. For significant molecular weight reduction, you should choose a CTA with a Ctr close to 1.
Q3: What analytical techniques are essential for characterizing the molecular weight of my EGDAE polymers?
The primary technique for determining the molecular weight and molecular weight distribution of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[7][8][16] GPC separates polymer chains based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[8][16] Other techniques such as light scattering and mass spectrometry can also provide valuable information about molecular weight.[7][17]
Q4: Can I control the architecture of my EGDAE polymers, such as creating block copolymers?
Yes, but this typically requires the use of controlled radical polymerization (CRP) techniques.[11] Conventional free-radical polymerization is not suitable for creating well-defined block copolymers. Techniques like ATRP and RAFT allow for the synthesis of polymers with controlled architectures, including block copolymers, star polymers, and graft polymers.[11]
Table 1: Key Parameters for Controlling Molecular Weight in Free Radical Polymerization of EGDAE
| Parameter | How to Adjust for LOWER Molecular Weight | Rationale |
| Initiator Concentration | Increase | More initiator molecules generate more polymer chains, resulting in shorter chains for a given amount of monomer.[6] |
| Monomer Concentration | Decrease | Lowering the monomer concentration reduces the rate of propagation relative to initiation and termination. |
| Chain Transfer Agent (CTA) Concentration | Increase | More CTA molecules lead to more frequent chain termination and re-initiation, resulting in shorter polymer chains.[4][6] |
| Reaction Temperature | Increase | Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and thus more, shorter chains. |
References
- Fiveable. (n.d.). Methods for determining molecular weight. Intro to Polymer Science Class Notes.
- Polymers Technology. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Chemistry-For-Everyone. (2025, September 8).
- Agirre, A., et al. (2015).
- Malvern Panalytical. (n.d.). Characterizing method for polymers. The Analytical Scientist.
- Ike, C. C., & Okoye, C. O. (2017). Polymer Molecular Weight Determination. International Journal of Advanced Research in Chemical Science, 4(9), 1-12.
- Measurlabs. (2024, August 15).
- Takahashi, K., et al. (2022). Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z).
- Agirre, A., et al. (2015). The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates.
- Emmons, W. D., & Stevens, T. E. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
- Rice, M. A., et al. (2011). Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency.
- Rice, M. A., et al. (2011). Free radical polymerization of poly(ethylene glycol) diacrylate macromers: Impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency.
- Chu, C. H., et al. (2016). Synthesis of Coagent Ethylene Glycol Dimethacrylate. Vietnam Journal of Science and Technology, 54(4), 453.
- Polymer Engineering. (2018, January 23).
- Patsnap. (2025, July 3).
- Sigma-Aldrich. (n.d.).
- Stratview Research. (2023, October 17).
- Praphairaksit, N., et al. (2021). Synthesis and evaluation of poly(ethylene glycol) diacrylate-modified chitosan as a mucoadhesive polymer. Chula Digital Collections.
- Subri, S. N. A., et al. (2019). Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. Polymers, 11(11), 1782.
- Zhang, Y., et al. (2013). Preparation method of ethylene glycol dimethacrylate.
- Wako Pure Chemical Industries. (2022, February 12).
- Sathee Forum. (2025, October 14).
- Polysciences, Inc. (n.d.).
- Chemistry For Everyone. (2025, August 31).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Lammens, M., et al. (2011). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry, 2(11), 2631-2636.
- Sigma-Aldrich. (n.d.).
- AZoM. (2020, March 20).
- LibreTexts Chemistry. (2015, July 7).
- Matyjaszewski, K. (2012). Controlled Radical Polymerization.
- Wikipedia. (n.d.).
- ResearchGate. (2013, December 17).
- Borisov, I., et al. (2023). Effect of Polymer Molecular Weight on the Structure and Properties of Ultra-High-Molecular-Weight Polyethylene Membranes Prepared via Controlled Swelling. Polymers, 15(13), 2872.
- Martin, L., et al. (2015). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. Chemical Science, 6(8), 4610-4620.
Sources
- 1. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]
- 2. Explain the role of initiators in the free-radical polymerization of ethene ? | Sathee Forum [forum.prutor.ai]
- 3. Decoding the Role of Polymerization Initiators in Chemical Reactions [mr-news.tistory.com]
- 4. m.youtube.com [m.youtube.com]
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- 8. resolvemass.ca [resolvemass.ca]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. azom.com [azom.com]
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- 15. youtube.com [youtube.com]
- 16. measurlabs.com [measurlabs.com]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Methods for Removing Unreacted Ethylene Glycol Diallyl Ether (EGDAE) from Polymers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with polymers synthesized using Ethylene Glycol Diallyl Ether (EGDAE) and need to remove unreacted residual monomer. The presence of unreacted monomers can negatively impact polymer properties, introduce toxicity, and cause unpleasant odors.[1] Therefore, a robust purification step is critical for achieving high-quality, reliable materials for your research and development needs.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common challenges in polymer purification.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted EGDAE from my polymer?
Unreacted monomers, like EGDAE, act as impurities that can significantly compromise the final polymer's performance and safety. They can plasticize the polymer, lowering its glass transition temperature and altering its mechanical properties. Furthermore, residual monomers can be volatile, leading to odors, and may pose toxicological risks, which is a major concern in biomedical or pharmaceutical applications.[1][2] Complete removal ensures that the observed properties are truly representative of the polymer and that the material is safe for its intended use.
Q2: I'm in a hurry. What is the fastest method to purify my polymer?
The "fastest" method depends heavily on your polymer's properties. If your polymer is a solid and you have identified a good solvent/non-solvent pair, reprecipitation is often the most efficient and effective method for removing not only monomers but also low molecular weight oligomers.[3][4] If your polymer is thermally stable and the monomer is volatile, vacuum stripping on a rotary evaporator or in a vacuum oven can also be relatively quick.[5][6]
Q3: My polymer forms a cloudy solution or an oily gel instead of a solid precipitate. What's wrong?
This is a common issue during reprecipitation. It often indicates that the "non-solvent" is not poor enough, or the concentration of the polymer solution is too high.
-
Cloudy Suspension (Fine Powder): This happens when precipitation occurs too rapidly. Try adding your polymer solution dropwise into a larger volume of vigorously stirred non-solvent (a 10:1 non-solvent to solvent ratio is a good starting point).[7]
-
Oily or Gummy Precipitate: This suggests your polymer has a low glass transition temperature or is partially soluble in the non-solvent. Try a more non-polar non-solvent (e.g., switch from methanol to hexane) or perform the precipitation at a lower temperature (e.g., in an ice bath).[4] Centrifugation can also be used to isolate gummy products.[7]
Q4: How can I be certain that all the unreacted EGDAE has been removed?
Visual confirmation is not enough. You must use analytical techniques to quantify the level of residual monomer. The most common and reliable methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic peaks of the allyl groups in EGDAE. The absence of these peaks in the polymer's spectrum is a strong indicator of purity.[1]
-
Gas Chromatography (GC): Techniques like GC with a Flame Ionization Detector (GC-FID) or coupled with Mass Spectrometry (GC/MS) are extremely sensitive for quantifying volatile and semi-volatile residuals like EGDAE.[8][9]
Troubleshooting Guides & Detailed Protocols
Choosing the right purification method is crucial for maximizing both purity and yield. The following decision workflow can help you select the most appropriate technique based on your polymer's characteristics.
Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
Method 1: Purification by Reprecipitation
Principle of Operation: This technique exploits the solubility differences between the high molecular weight polymer and the small molecule monomer. The crude polymer is dissolved in a "good solvent" where both polymer and monomer are soluble. This solution is then added to a large volume of a "non-solvent" (or anti-solvent) which is miscible with the good solvent but in which the polymer is insoluble. The polymer precipitates out of solution, leaving the monomer and other small impurities dissolved in the solvent mixture.[4]
Best For:
-
Polymers that are solid at room temperature.
-
Situations where a suitable solvent/non-solvent pair can be identified.
Experimental Protocol: Reprecipitation
-
Solvent Selection: Identify a "good solvent" (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene) that fully dissolves your crude polymer. Then, identify a "non-solvent" (e.g., cold Methanol, Hexane, Diethyl Ether) in which the polymer is insoluble but the good solvent and EGDAE are soluble.[4]
-
Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent to create a concentrated, but still pourable, solution. Using a minimal volume is key to reducing solvent waste and ensuring efficient precipitation.[7]
-
Precipitation: In a separate beaker, add a large volume of the cold non-solvent (aim for at least a 10:1 ratio of non-solvent to polymer solution). While vigorously stirring the non-solvent, add the polymer solution dropwise using a pipette or dropping funnel. A slow addition rate promotes the formation of larger, more easily filterable particles.[4][7]
-
Isolation: Once all the polymer solution has been added, continue stirring for 15-30 minutes to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the collected polymer on the filter with fresh, cold non-solvent to remove any remaining dissolved impurities.
-
Repeat (Optional but Recommended): For the highest purity, the process of re-dissolving, precipitating, and filtering should be repeated 2-3 times.[4]
-
Drying: Dry the purified polymer under high vacuum to remove all residual solvents. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal.
Reprecipitation Workflow Diagram
Caption: Step-by-step workflow for the reprecipitation method.
Method 2: Purification by Vacuum Stripping
Principle of Operation: This physical method, also known as vacuum drying or devolatilization, removes volatile components like residual monomers by reducing the pressure and often increasing the temperature.[2] Lowering the pressure reduces the boiling point of the EGDAE, allowing it to evaporate from the polymer matrix at a temperature below the polymer's degradation point.[5]
Best For:
-
Thermally stable polymers.
-
Removing volatile monomers like EGDAE.
-
Polymers that are difficult to re-dissolve after precipitation.
Experimental Protocol: Vacuum Stripping
-
Preparation: Place your crude polymer in a suitable container. If it's a viscous liquid, spread it into a thin film in a round-bottom flask or a wide glass dish to maximize surface area. If it's a powder, ensure it is spread out evenly.
-
Setup: Place the sample in a vacuum oven or attach the flask to a rotary evaporator (without solvent). Connect to a vacuum pump capable of reaching low pressures (<10 mbar is preferable).[5]
-
Application of Vacuum: Gradually apply the vacuum to prevent bumping or excessive foaming of the sample.
-
Heating: Once a stable vacuum is achieved, slowly increase the temperature. A good starting point is a temperature well below the polymer's degradation temperature but high enough to facilitate monomer vaporization (e.g., 50-80 °C).[5]
-
Stripping: Maintain these conditions for several hours (e.g., 12-48 hours). The required time depends on the initial monomer concentration, polymer thickness, temperature, and vacuum level.
-
Cooling & Verification: Allow the sample to cool to room temperature before releasing the vacuum to prevent thermal shock and potential oxidation. Analyze a small sample using NMR or GC to verify the removal of EGDAE.
Vacuum Stripping Process Diagram
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. onecpm.com [onecpm.com]
- 7. reddit.com [reddit.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. Verificação de segurança [brjac.com.br]
Technical Support Center: Optimizing Ethylene Glycol Diallyl Ether (EGDAE) Crosslinking
Welcome to the technical support guide for Ethylene Glycol Diallyl Ether (EGDAE) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in your experiments. Here, you will find answers to common questions and troubleshooting strategies to ensure the success and reproducibility of your crosslinking processes.
Section 1: Fundamentals of EGDAE Crosslinking & The Role of pH
This section covers the core principles governing the crosslinking of EGDAE and why pH is a paramount parameter for reaction control.
Q1: What is the primary mechanism for EGDAE crosslinking and why is pH so important?
This compound (EGDAE) is a crosslinking agent featuring two allyl ether functional groups. The most common method to form a polymer network (hydrogel) using EGDAE is through free-radical polymerization .[1] In this process, a free-radical initiator is used to create reactive species that attack the carbon-carbon double bonds of the allyl groups on EGDAE, initiating a chain reaction that forms a stable, three-dimensional crosslinked structure.
pH is a critical process parameter because it directly influences two key aspects of the reaction:
-
Initiator Efficiency: The rate of decomposition of many common initiators, such as potassium persulfate (KPS), into active free radicals is highly pH-dependent.[2]
-
Monomer Stability: The chemical stability of the EGDAE monomer itself can be compromised at extreme pH values, leading to unwanted side reactions or degradation.[3][4]
Controlling pH is therefore essential for achieving reproducible gelation kinetics, final network properties, and overall experimental success.
Section 2: Initiator Systems and Optimal pH Ranges
The choice of initiator is intrinsically linked to the optimal pH of your reaction. This section details common initiators and their pH considerations.
Q2: I am using Potassium Persulfate (KPS) as a thermal initiator. What is the optimal pH for my reaction?
Potassium Persulfate (KPS) is a widely used water-soluble initiator that decomposes upon heating to generate highly reactive sulfate free radicals (SO₄•⁻).[5][6] The efficiency of this decomposition and the subsequent initiation is influenced by pH.
While KPS can function over a range of pH values, its decomposition can be affected by the solution's acidity or alkalinity. Research indicates that the autocatalytic activity of sulfate radicals, which drives the polymerization, is most pronounced in the neutral to slightly acidic pH range .[2]
-
Strongly Acidic Conditions (pH < 4): Can lead to acid-catalyzed hydrolysis of the ether linkages in the EGDAE backbone over time, although allyl ethers are relatively stable.[3][4]
-
Neutral to Slightly Acidic (pH 5-7): This is generally the optimal range for KPS initiation, providing a good balance between radical generation and monomer stability.
-
Alkaline Conditions (pH > 8): In highly alkaline solutions, persulfate can undergo different decomposition pathways, potentially reducing the efficiency of radical generation for polymerization. Furthermore, high pH can promote side reactions with the allyl groups.
Recommendation: For most applications using KPS, buffering your system to a pH between 6.0 and 7.4 is a robust starting point.
Data Summary: pH Effects on Common Initiator Systems
| Initiator System | Type | Common Operating pH Range | Key Considerations & Causality |
| Potassium Persulfate (KPS) | Thermal | 5.0 - 8.0 | Optimal sulfate radical generation is often observed in the neutral range[2]. Extreme pH can alter decomposition pathways. |
| VA-044, VA-086 | Thermal (Azo) | 4.0 - 10.0 | Azo-initiators are generally less sensitive to pH than persulfates, offering a wider operating window. |
| Irgacure 2959 | Photoinitiator | 6.0 - 8.0 | Efficiency can decrease in acidic conditions. Best performance is typically in neutral, aqueous environments. |
| Thiol-Ene Systems | Click Chemistry | 7.0 - 8.5 | Base-catalyzed Michael addition is pH-dependent; higher pH increases thiolate anion concentration, accelerating the reaction[7][8]. However, pH > 8.5 can risk thiol oxidation. |
Section 3: Troubleshooting Guide for EGDAE Crosslinking
This section provides direct answers to common problems encountered during EGDAE crosslinking experiments, with a focus on pH-related issues.
Q3: My hydrogel isn't forming or is very weak. Could pH be the problem?
Yes, failed or incomplete gelation is frequently linked to suboptimal pH. Here’s a troubleshooting workflow to diagnose the issue.
}
Troubleshooting workflow for gelation failure.
Causality Explained:
-
Incorrect pH for Initiator: If the pH is too acidic or too alkaline for your chosen initiator (e.g., KPS), the generation of free radicals will be inefficient, leading to a very slow or incomplete polymerization.[2]
-
Monomer Degradation: While EGDAE is relatively stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the ether bond or other side reactions involving the allyl groups, consuming the functional groups needed for crosslinking.[3][9]
Q4: My crosslinking reaction is happening too quickly and is difficult to control. How can I slow it down using pH?
A reaction that proceeds too rapidly can lead to inhomogeneous network formation. While temperature and initiator concentration are primary controls, pH can be used for fine-tuning.
-
For Persulfate Systems: Shifting the pH slightly away from the optimal neutral range (e.g., towards pH 5.5 or pH 8.0) can sometimes slow the rate of radical generation, thereby reducing the overall polymerization rate. This effect should be validated for your specific system.
-
For Thiol-Ene Systems: The base-catalyzed thiol-ene reaction is highly pH-dependent. Lowering the pH from 8.0 towards 7.0 will decrease the concentration of the reactive thiolate anion, significantly slowing down the crosslinking reaction.[7] This provides a direct and effective method for controlling gel time.
Section 4: Experimental Protocols
This section provides a detailed, self-validating protocol for conducting a controlled EGDAE crosslinking experiment.
Protocol: pH-Controlled Crosslinking of EGDAE using KPS
This protocol describes the formation of a 10% (w/v) EGDAE hydrogel in a phosphate-buffered saline (PBS) solution at pH 7.4.
Materials:
-
This compound (EGDAE)
-
Potassium persulfate (KPS)
-
Phosphate-Buffered Saline (PBS) tablets or pre-made 10x solution
-
Deionized (DI) water
-
pH meter with a calibrated micro-probe
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Buffer Preparation:
-
Prepare 1x PBS buffer using DI water. If starting from powder or tablets, ensure complete dissolution.
-
Calibrate the pH meter using standard buffers (pH 4, 7, 10).
-
Measure the pH of the 1x PBS solution. Adjust to precisely pH 7.4 using dropwise addition of 0.1 M HCl or 0.1 M NaOH while stirring. This is your reaction buffer.
-
-
Pre-Polymerization Solution Preparation:
-
In a clean glass vial, add 1.0 g of EGDAE.
-
Add the pH 7.4 PBS buffer to a final volume of 10 mL.
-
Mix thoroughly using a vortex or magnetic stirrer until the EGDAE is fully dissolved.
-
-
Initiator Addition & Final pH Check:
-
Weigh 40 mg of KPS (for a 0.4% w/v concentration, a common starting point).
-
Add the KPS to the monomer solution and mix until fully dissolved.
-
Self-Validation Step: Re-measure the pH of the complete pre-polymerization solution. The addition of solutes can slightly alter pH. If necessary, make final micro-adjustments back to pH 7.4. Record this final pH value.
-
-
Initiation of Crosslinking:
-
Place the vial in a pre-heated water bath or oven set to the desired temperature (e.g., 60-70 °C for KPS).
-
Observe the solution for changes in viscosity, noting the time to gelation (the point at which the solution no longer flows when the vial is tilted).
-
-
Curing and Swelling:
-
Allow the gel to cure for a set period (e.g., 4-12 hours) at the reaction temperature to ensure complete crosslinking.
-
After curing, the hydrogel can be removed and placed in a fresh buffer solution to swell to equilibrium and remove any unreacted components.
-
}
Workflow for pH-controlled crosslinking.
References
- EP0024770A1 - Hydrolysis of allyl ethers and ketones thus prepared - Google Patents. (n.d.).
- Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
- The role of sulfate radicals and pH in the decomposition of persulfate in aqueous medium: A step towards prediction | Request PDF. (n.d.). ResearchGate.
- Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. (n.d.). ResearchGate.
- Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. (n.d.). ResearchGate.
- Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different. (2023, February 28). NIH.
- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021, December 28). PMC.
- Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (n.d.). MDPI.
- The effects of allyl ethers upon radical polymerization. (n.d.). ResearchGate.
- Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. (2023, November 20). MDPI.
- Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. (2016, September 16). Journal of the American Chemical Society.
- INFLUENCE OF ALLYL ETHERS ON FREE-RADICAL POLYMERIZATION OF STYRENE. (2012, February 6). KTH Diva.
- Mastering Polymerization: The Role of Potassium Persulfate as an Initiator. (n.d.).
- The Science of Potassium Persulphate: Key to Paint Polymerization. (n.d.). Calibre Chemicals.
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Validation & Comparative
A Comparative Guide to Hydrogel Crosslinkers: Polyethylene Glycol Diacrylate (PEGDA) vs. Ethylene Glycol Diallyl Ether
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's final properties and, consequently, its suitability for a given application. The architecture of the polymer network, dictated by the crosslinker, governs everything from mechanical strength and swelling behavior to biocompatibility and degradation kinetics. This guide provides an in-depth comparison of two prominent, yet chemically distinct, crosslinking molecules: the well-established Polyethylene Glycol Diacrylate (PEGDA) and the less conventional Ethylene Glycol Diallyl Ether. While PEGDA has become a benchmark material in tissue engineering and drug delivery, the allyl ether chemistry of molecules like this compound offers an alternative reaction pathway with its own set of advantages and considerations.
Polyethylene Glycol Diacrylate (PEGDA): The Versatile Workhorse
PEGDA is a derivative of polyethylene glycol where the terminal hydroxyl groups are replaced with acrylate functionalities.[1] This modification transforms the linear, hydrophilic PEG polymer into a macromonomer that can readily undergo polymerization to form a crosslinked hydrogel network.[1] The popularity of PEGDA in the biomedical field stems from its high degree of tunability, excellent biocompatibility, and the commercial availability of various molecular weights.[1][2]
Chemical Structure and Polymerization Mechanism
The crosslinking of PEGDA is typically initiated by photopolymerization.[1] In the presence of a photoinitiator and under exposure to UV or visible light, the acrylate groups at the ends of the PEG chains form free radicals.[1] These radicals then propagate, creating covalent bonds between different PEGDA molecules and resulting in a three-dimensional, water-swollen network.[1]
Caption: Polymerization of PEGDA via photo-initiated free radical formation.
Performance Characteristics of PEGDA Hydrogels
The physicochemical properties of PEGDA hydrogels can be precisely controlled by modulating several factors:
-
PEG Molecular Weight: Increasing the molecular weight of the PEG backbone leads to a larger mesh size within the hydrogel network.[3] This results in a higher swelling ratio and generally lower mechanical stiffness.[3][4]
-
PEGDA Concentration: A higher concentration of PEGDA in the precursor solution results in a more densely crosslinked network.[3] This leads to hydrogels with increased mechanical strength (higher compressive modulus) and a lower equilibrium swelling ratio.[3][5]
-
Biocompatibility: PEG itself is known for its bio-inertness and ability to resist protein adsorption, which can minimize inflammatory responses.[2] PEGDA hydrogels are widely considered to be biocompatible, making them suitable for cell encapsulation and implantation.[6][7] However, the bio-inert nature of PEG means that these hydrogels often require modification with cell-adhesive ligands (like RGD motifs) to promote cell attachment and tissue integration.[6]
-
Degradability: The polyether backbone of PEG is stable against hydrolysis.[1] To introduce biodegradability, hydrolytically or enzymatically cleavable linkages can be incorporated into the PEGDA monomer itself.[8][9]
Experimental Protocol: Synthesis of a 10% (w/v) PEGDA Hydrogel
This protocol describes a standard method for fabricating a PEGDA hydrogel using photopolymerization.
-
Preparation of Precursor Solution:
-
Dissolve 1 g of PEGDA (e.g., Mn 3400) in 10 mL of sterile phosphate-buffered saline (PBS).
-
Add a photoinitiator, such as 0.05% (w/v) Irgacure 2959. Ensure complete dissolution by gentle vortexing. The solution should be protected from light.
-
-
Molding and Crosslinking:
-
Pipette the precursor solution into a mold of the desired shape (e.g., a silicone mold or between two glass slides with a defined spacer thickness).
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-10 minutes, depending on the light intensity and sample thickness) to induce crosslinking.[10]
-
-
Post-Crosslinking Processing:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively in PBS (at least 3 changes over 24 hours) to remove any unreacted monomers and photoinitiator.
-
The hydrogel is now ready for characterization or use in cell culture or drug delivery studies.
-
This compound: An Alternative Crosslinking Chemistry
This compound is a smaller molecule featuring a short ethylene glycol core flanked by two allyl ether functional groups. Unlike the acrylate groups in PEGDA, the allyl groups of this molecule do not readily undergo free-radical homopolymerization. Instead, they are highly amenable to "click" chemistry reactions, particularly thiol-ene coupling. This presents a fundamentally different approach to hydrogel network formation.
Chemical Structure and Polymerization Mechanism
The most probable route for forming a hydrogel using this compound as a crosslinker is through a photo-initiated thiol-ene reaction. In this mechanism, a thiol-containing polymer (such as multi-arm PEG-thiol) is mixed with the diallyl ether. In the presence of a photoinitiator and UV light, a radical is generated on the thiol group, which then rapidly adds across the double bond of the allyl ether. This process, repeated across the network, forms a stable thioether linkage.
Caption: Hydrogel formation via photo-initiated thiol-ene coupling.
Potential Performance Characteristics of Allyl Ether-Based Hydrogels
-
Reaction Kinetics: Thiol-ene reactions involving allyl ethers are reported to have slower gelation kinetics compared to those with more reactive "enes" like norbornene. This can be a significant advantage in applications such as cell encapsulation, as it provides a longer working time before gelation and can reduce stress on the cells.
-
Network Homogeneity: Thiol-ene reactions are often more uniform and less prone to the formation of heterogeneous network structures that can sometimes occur with chain-growth radical polymerizations of acrylates. This could lead to more predictable and reproducible hydrogel properties.
-
Biocompatibility: The thiol-ene reaction itself is considered bio-orthogonal, meaning it proceeds under mild, physiological conditions without interfering with biological processes. This is highly desirable for in-situ hydrogel formation in the presence of cells or sensitive therapeutic agents.
-
Swelling and Mechanical Properties: The final properties would be highly dependent on the thiol-containing polymer used (e.g., its molecular weight, functionality) and the concentration of both components. It is plausible that these hydrogels could achieve very high swelling capacities, similar to other allyl-based systems.[1]
Hypothetical Experimental Protocol: Synthesis of a Thiol-Ene Hydrogel
This protocol outlines a plausible method for creating a hydrogel using this compound and a multi-arm PEG-thiol.
-
Preparation of Precursor Solutions:
-
Prepare a solution of a multi-arm PEG-thiol (e.g., 4-arm PEG-SH, 10 kDa) in a suitable buffer (e.g., PBS at pH 7.4).
-
Prepare a separate solution of this compound in the same buffer. The stoichiometry should be such that the molar ratio of thiol groups to allyl groups is 1:1.
-
Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959) to one of the solutions.
-
-
Mixing and Crosslinking:
-
Thoroughly mix the two precursor solutions.
-
Pipette the final mixture into a mold.
-
Expose to UV light (e.g., 365 nm) to initiate the thiol-ene reaction and form the hydrogel.
-
-
Post-Crosslinking Processing:
-
As with PEGDA hydrogels, wash the resulting hydrogel extensively in PBS to remove any unreacted components.
-
Comparative Analysis and Future Perspectives
The choice between PEGDA and an allyl ether-based crosslinker like this compound represents a choice between two distinct chemical strategies for hydrogel formation.
| Feature | Polyethylene Glycol Diacrylate (PEGDA) | This compound |
| Primary Polymerization Mechanism | Chain-growth free-radical polymerization of acrylates | Step-growth thiol-ene "click" reaction |
| Reaction Kinetics | Typically rapid, can be difficult to control | Generally slower, allowing for longer handling times |
| Network Formation | Can sometimes lead to network heterogeneity | Tends to form more homogeneous networks |
| Biocompatibility of Reaction | Generally good, but free radicals can be cytotoxic at high concentrations | Excellent, considered bio-orthogonal |
| Primary Determinant of Backbone | The PEGDA molecule itself | The thiol-containing polymer (e.g., PEG-thiol) |
| Data Availability | Extensive literature with quantitative data | Limited direct data; properties are inferred from chemical principles |
For researchers, the well-documented and highly tunable nature of PEGDA makes it an excellent choice for a wide range of applications where precise control over mechanical properties and a robust body of existing literature are important.[3][4][5]
Conversely, the thiol-ene chemistry associated with this compound offers a compelling alternative, particularly for applications involving delicate biological materials. The slower, more controlled gelation and the bio-orthogonal nature of the reaction are significant advantages for cell encapsulation and in-situ polymerization. The primary limitation at present is the lack of specific studies characterizing hydrogels made with this particular crosslinker, which necessitates further research to fully understand its potential.
References
- Bryant, S. J., & Anseth, K. S. (2002). The effects of scaffold thickness on tissue engineered cartilage in photocrosslinked poly(ethylene oxide) hydrogels.
- Shih, H., & Lin, C. C. (2012). Photo-clickable, degradable PEG hydrogels for cultivation of human mesenchymal stem cells. Macromolecular bioscience, 12(11), 1563-1573.
- Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical research, 26(3), 631-643.
- Lu, Y., & Anseth, K. S. (2000). Photopolymerization of multi-functional thiols and acrylates for the formation of degradable, biocompatible hydrogels. Biomacromolecules, 1(3), 363-370.
- Hao, Y., & Lin, C. C. (2014). Degradable, thiol-ene hydrogels as versatile platforms for 3D cell culture.
- Mellott, M. B., Searcy, K., & Pishko, M. V. (2001). Release of protein from highly cross-linked hydrogels of poly (ethylene glycol) diacrylate fabricated by UV polymerization.
- El-Sherbiny, I. M., & Yacoub, M. H. (2013). Hydrogel scaffolds for tissue engineering: Progress and challenges. Global cardiology science & practice, 2013(3), 38.
- Beamish, J. A., Zhu, J., Kottke-Marchant, K., & Marchant, R. E. (2010). The effects of monoacrylate poly (ethylene glycol) on the properties of poly (ethylene glycol) diacrylate hydrogels.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
- Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2009). Poly (ethylene glycol) hydrogels formed by thiol− ene photopolymerization for enzyme-responsive protein delivery. Biomacromolecules, 10(6), 1618-1623.
- Fairbanks, B. D., Schwartz, M. P., Bowman, C. N., & Anseth, K. S. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2, 4, 6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility.
- Nguyen, K. T., & West, J. L. (2002). Photopolymerizable hydrogels for tissue engineering applications.
- Lee, T. T., & Lin, C. C. (2017). A practical guide to photopolymerization for 3D cell culture and mechanobiology. Methods in cell biology, 139, 1-21.
- Hoffman, A. S. (2012). Hydrogels for biomedical applications. Advanced drug delivery reviews, 64, 18-23.
- Peppas, N. A., Hilt, J. Z., Khademhosseini, A., & Langer, R. (2006). Hydrogels in biology and medicine: from molecular principles to bionanotechnology.
- Zhu, J. (2010). Bioactive modification of poly (ethylene glycol) hydrogels for tissue engineering.
- Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2009). Hydrogels in regenerative medicine.
- Khetan, S., & Burdick, J. A. (2010). Patterning network structure to spatially control cellular remodeling in 3D hydrogels.
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221.
- Grim, J., & Al-Hilal, T. A. (2021). Biomedical Hydrogels Fabricated Using Diels–Alder Crosslinking. Gels, 7(4), 211.
- Maitra, J., & Shukla, V. K. (2014). Cross-linking in hydrogels-a review. American Journal of Polymer Science, 4(2), 25-31.
- Bjugstad, K. B., Mahoney, M. J., & Anseth, K. S. (2010). Biocompatibility of poly (ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time.
- Ooi, H. W., & Hafeez, Y. M. (2021). Dynamically Cross-Linked Double-Network Hydrogels with Matched Mechanical Properties and Ideal Biocompatibility for Artificial Blood Vessels. ACS Applied Materials & Interfaces, 13(49), 58492-58504.
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A Senior Application Scientist's Guide to Characterizing EGDAE-Crosslinked Polymers: A Comparative Analysis of FTIR and NMR Spectroscopy
For Immediate Release
In the realm of drug development and advanced materials science, the precise characterization of polymer networks is paramount. Ethylene glycol diacrylate (EGDAE)-crosslinked polymers are workhorse materials in applications ranging from controlled-release drug delivery systems to hydrogel scaffolds for tissue engineering.[1][2][3] Their efficacy hinges on the degree of crosslinking and the overall network architecture, which dictates critical properties such as swelling behavior, mechanical strength, and drug elution kinetics.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two cornerstone analytical techniques—Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of EGDAE-crosslinked polymers. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights to empower researchers to confidently interpret their data.
The "Why": Unraveling the Polymer Network with Vibrations and Spins
Before delving into the "how," it is crucial to understand the fundamental questions each technique answers.
FTIR spectroscopy is a powerful and accessible tool for probing the chemical functional groups within a polymer.[4][5] By measuring the absorption of infrared radiation, we can identify specific molecular vibrations, providing a "fingerprint" of the material's composition. For EGDAE-crosslinked polymers, FTIR is indispensable for:
-
Confirming Crosslinking: Detecting the disappearance or reduction of the acrylate C=C double bonds from the EGDAE monomer is a direct indicator of successful polymerization and crosslinking.
-
Identifying Key Functional Groups: Verifying the presence of characteristic ester carbonyl (C=O) and ether (C-O-C) linkages within the polymer backbone.
-
Assessing Purity: Screening for unreacted monomers or other impurities.
NMR spectroscopy , on the other hand, provides a more detailed and quantitative picture of the polymer's atomic-level structure and dynamics.[6][7] By exploiting the magnetic properties of atomic nuclei, NMR can elucidate:
-
Degree of Acrylation/Crosslinking: Quantitatively determining the extent of the reaction by comparing the signals of unreacted vinyl protons with those of the polymer backbone.[8]
-
Monomer Conversion: Tracking the disappearance of monomer signals over the course of the polymerization reaction.[9]
-
Network Mobility: Solid-state NMR techniques can probe the mobility of different polymer chain segments, offering insights into the crosslink density and network homogeneity.[10][11]
In essence, FTIR provides a rapid, qualitative confirmation of the chemical transformations, while NMR offers a deeper, quantitative understanding of the resulting polymer architecture.
Experimental Deep Dive: Self-Validating Protocols
The trustworthiness of any analytical data lies in the robustness of the experimental protocol. Here, we present detailed, field-proven methodologies for both FTIR and NMR analysis of EGDAE-crosslinked polymers.
FTIR Spectroscopy: A Rapid Fingerprint of Crosslinking
The primary objective of FTIR analysis in this context is to confirm the consumption of the acrylate double bonds of the EGDAE crosslinker. Attenuated Total Reflectance (ATR)-FTIR is often the preferred method for solid polymer samples due to its minimal sample preparation requirements.[12]
Caption: Workflow for FTIR analysis of EGDAE-crosslinked polymers.
-
Sample Preparation:
-
Ensure the polymer sample is thoroughly dried to avoid interference from water's broad O-H stretching band.
-
If the sample is a film or a solid piece, ensure it has at least one flat surface to make good contact with the ATR crystal. If it is a powder, it can be pressed against the crystal.
-
-
Instrument Setup and Background Collection:
-
Set the FTIR spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Before analyzing the sample, a background spectrum must be collected with a clean, empty ATR crystal. This step is crucial as it subtracts the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
-
-
Sample Analysis:
-
Place the flat surface of the polymer sample firmly onto the ATR crystal. Ensure good contact to obtain a strong signal.
-
Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.
-
-
Data Processing and Interpretation:
-
Perform baseline correction and normalization of the collected spectrum using the instrument's software.
-
Compare the spectrum of the crosslinked polymer with the spectrum of the pure EGDAE monomer.[13]
-
The key indicator of successful crosslinking is the significant reduction or complete disappearance of the peaks associated with the acrylate C=C bond, typically found around 1635 cm⁻¹ (stretching) and 810 cm⁻¹ (out-of-plane bending).[14][15]
-
Confirm the presence of the ester carbonyl (C=O) peak around 1720-1740 cm⁻¹ and the C-O-C ether stretching peaks, which are characteristic of the polymer backbone.[16]
-
| Functional Group | Characteristic Wavenumber (cm⁻¹) in EGDAE Monomer | Expected Change in Crosslinked Polymer |
| C=C Stretch (Acrylate) | ~1635 | Disappears or significantly reduces |
| =C-H Bend (Acrylate) | ~810 | Disappears or significantly reduces |
| C=O Stretch (Ester) | ~1725 | Remains, may shift slightly |
| C-O-C Stretch (Ether) | ~1150-1250 | Remains |
| C-H Stretch (Alkyl) | ~2850-3000 | Remains |
Table 1: Key FTIR Peak Assignments for Monitoring EGDAE Crosslinking.
NMR Spectroscopy: A Quantitative Look at Polymer Structure
For a more granular and quantitative assessment, ¹H NMR spectroscopy is invaluable. It allows for the determination of the degree of acrylation by comparing the integration of proton signals from the unreacted vinyl groups to those of the polymer backbone.[8] For insoluble, crosslinked polymers, solid-state NMR (ssNMR) is the technique of choice.[17][18] However, if the polymerization can be monitored in the solution state before gelation, liquid-state NMR provides high-resolution data.[9]
Caption: Workflow for NMR analysis of EGDAE-crosslinked polymers.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the EGDAE-containing prepolymer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the polymer.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
Carefully integrate all relevant peaks.
-
-
Spectral Interpretation and Calculation:
-
Identify the signals corresponding to the vinyl protons of the acrylate groups, which typically appear as multiplets in the range of 5.8-6.4 ppm.[8][19]
-
Identify the signals from the ethylene glycol protons of the EGDAE backbone, usually found around 4.3 ppm.[19]
-
The degree of acrylation or conversion can be calculated by comparing the integral of the vinyl proton signals to the integral of a stable backbone proton signal. For example, the ratio of the integral of one vinyl proton to the integral of the two methylene protons on the ethylene glycol unit can be used.
-
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration (Theoretical, Monomer) |
| Vinyl Protons (=CH₂) | 5.8 - 6.4 | Multiplets | 2H + 2H |
| Ethylene Glycol Protons (-O-CH₂-CH₂-O-) | ~4.3 | Singlet/Multiplet | 4H |
Table 2: Key ¹H NMR Signal Assignments for EGDAE.
For solid-state NMR of the final crosslinked polymer , the principles are similar, but the experimental setup involves magic angle spinning (MAS) to average out anisotropic interactions and obtain narrower lines.[10][11] While resolution is lower than in the liquid state, ssNMR can still provide quantitative information on the disappearance of vinyl groups and the mobility of different chain segments.
Comparative Summary: FTIR vs. NMR
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Functional group identification | Atomic-level structure, connectivity, and dynamics |
| Quantification | Semi-quantitative (peak ratios) | Highly quantitative (integration) |
| Sample State | Solids, liquids, gels (ATR) | Liquids (high resolution), Solids (lower resolution) |
| Sensitivity | Good | Generally lower, can be improved with longer acquisition |
| Speed | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Cost & Complexity | Relatively low cost, simpler operation | Higher cost, more complex operation and data interpretation |
| Key Application for EGDAE Polymers | Rapid confirmation of crosslinking | Quantitative determination of crosslink density/conversion |
Table 3: Head-to-Head Comparison of FTIR and NMR for EGDAE Polymer Characterization.
Conclusion: A Synergistic Approach
For a comprehensive and robust characterization of EGDAE-crosslinked polymers, FTIR and NMR spectroscopy are not mutually exclusive but rather complementary techniques. A prudent research and development workflow would involve using FTIR as a rapid screening tool to confirm successful polymerization across different batches. For lead formulations and in-depth studies, NMR spectroscopy provides the indispensable quantitative data on crosslink density, which is crucial for establishing structure-property relationships.
By understanding the strengths and limitations of each technique and employing rigorous, self-validating protocols, researchers can gain a complete picture of their EGDAE-crosslinked polymer systems, accelerating the development of novel drug delivery vehicles and advanced biomaterials.
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A Comparative Analysis of Diallyl Ether Crosslinkers in Polymer Synthesis: A Guide for Researchers
In the intricate world of polymer synthesis, the selection of a crosslinking agent is a pivotal decision that profoundly influences the final properties of the material. Crosslinkers create a three-dimensional network structure by forming covalent bonds between polymer chains, thereby enhancing mechanical strength, thermal stability, and chemical resistance.[1][2] Among the diverse array of crosslinking agents, diallyl ethers present a unique profile due to the reactivity of their allyl groups. This guide provides an in-depth comparative analysis of diallyl ether crosslinkers against common alternatives, offering a technical resource for researchers, scientists, and professionals in drug development to make informed decisions in polymer design and synthesis.
The Role and Mechanism of Diallyl Ether Crosslinkers
Diallyl ether (DAE) and its derivatives, such as polyethylene glycol diallyl ether and trimethylolpropane diallyl ether (TMPDE), are characterized by the presence of at least two allyl functional groups. These allyl groups can participate in polymerization reactions, typically through a free-radical mechanism, to form crosslinks between polymer chains.
The crosslinking process is initiated by a free-radical initiator, which abstracts a hydrogen atom from the allyl group, creating a resonance-stabilized allylic radical. This radical can then react with a monomer or another polymer chain, propagating the crosslinking process and building the network structure.
Caption: Free-radical crosslinking mechanism of diallyl ether.
The flexible ether linkage in diallyl ether-based crosslinkers can impart a degree of flexibility to the resulting polymer network. This is in contrast to more rigid crosslinkers, which can lead to brittle materials.
Comparative Analysis with Alternative Crosslinkers
The performance of diallyl ether crosslinkers is best understood in the context of commonly used alternatives. This section compares diallyl ethers with three widely utilized crosslinkers: Divinylbenzene (DVB), Ethylene Glycol Dimethacrylate (EGDMA), and Trimethylolpropane Triacrylate (TMPTA).
Performance Attributes: A Tabulated Comparison
The following table summarizes the key performance characteristics of these crosslinkers based on available data and established principles of polymer chemistry. It is important to note that direct, head-to-head comparative studies across all parameters are limited, and therefore, some of the presented information is based on the known effects of these crosslinkers in various polymer systems.
| Property | Diallyl Ether (DAE) | Divinylbenzene (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) | Trimethylolpropane Triacrylate (TMPTA) |
| Chemical Structure | Flexible ether linkage | Rigid aromatic ring | Flexible short-chain ester | Rigid, trifunctional ester |
| Reactivity | Moderate | High | High | Very High |
| Typical Curing Conditions | Higher temperatures or longer times | Lower temperatures, faster curing | Photo or thermal curing, fast | Very fast photocuring |
| Mechanical Properties | ||||
| Tensile Strength | Moderate | High | Moderate to High | High |
| Flexibility/Elongation | High | Low | Moderate | Low |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | Lowers Tg of the polymer | Increases Tg significantly | Increases Tg | Significantly increases Tg |
| Thermal Stability | Moderate | High | Moderate | High |
| Key Advantages | Flexibility, good water absorptivity in derivatives | High thermal stability, rigidity | Good control over network properties | Fast cure speed, high crosslink density |
| Key Disadvantages | Lower reactivity, potential for chain transfer | Brittleness | Potential for hydrolysis | Brittleness, high shrinkage |
In-Depth Discussion of Alternatives
Divinylbenzene (DVB): The Rigid Standard
DVB is a highly effective crosslinker that imparts exceptional thermal stability and rigidity to polymers due to its aromatic structure.[3] For instance, studies have shown that incorporating DVB into methyl methacrylate polymers enhances their thermal stability.[3] Copolymers of eugenol and DVB also exhibit greater molecular stability compared to those with diallyl phthalate.[4] However, the rigidity of DVB often leads to brittle materials with low elongation at break.
Ethylene Glycol Dimethacrylate (EGDMA): The Versatile Workhorse
EGDMA is a widely used crosslinker that offers a balance of properties. Its flexible short-chain ester linkage provides a degree of flexibility, while the two methacrylate groups ensure efficient crosslinking. EGDMA is known to increase the glass transition temperature of polymers and offers good control over the final network properties.[5] However, the ester linkages can be susceptible to hydrolysis under certain conditions.
Trimethylolpropane Triacrylate (TMPTA): The High-Speed Performer
TMPTA is a trifunctional acrylate crosslinker, meaning it has three reactive sites per molecule. This leads to the rapid formation of a highly crosslinked and rigid network, often utilized in applications requiring fast curing speeds, such as in UV-curable coatings and inks. The high crosslink density imparted by TMPTA results in excellent hardness and chemical resistance. However, this high degree of crosslinking can also lead to significant polymerization shrinkage and brittleness.
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of these crosslinkers, the following experimental protocols are outlined. These protocols are designed to be self-validating by including control groups and standardized characterization techniques.
I. Synthesis of Crosslinked Polymer Samples
This protocol describes the synthesis of a crosslinked polymer network using a representative monomer (e.g., methyl methacrylate) and each of the four crosslinkers.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Diallyl ether (DAE)
-
Divinylbenzene (DVB)
-
Ethylene glycol dimethacrylate (EGDMA)
-
Trimethylolpropane triacrylate (TMPTA)
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Toluene or other suitable solvent
Procedure:
-
Monomer/Crosslinker Mixture Preparation: For each crosslinker, prepare a series of solutions containing the monomer (MMA), the crosslinker at varying molar percentages (e.g., 1, 2, 5, 10 mol%), and a fixed concentration of the initiator (e.g., 0.5 mol% relative to total moles of monomer and crosslinker) in a suitable solvent.
-
Polymerization: Purge each solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Seal the reaction vessels and place them in a preheated oil bath or oven at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Curing: Allow the polymerization to proceed for a predetermined time (e.g., 24 hours) to ensure complete conversion.
-
Isolation and Purification: After polymerization, dissolve the soluble portions of the polymer in a suitable solvent (e.g., acetone) and precipitate the crosslinked polymer in a non-solvent (e.g., methanol). Repeat the dissolution and precipitation steps to remove any unreacted monomer and initiator.
-
Drying: Dry the purified crosslinked polymer samples in a vacuum oven at a moderate temperature until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of crosslinked polymers.
II. Characterization of Crosslinked Polymers
The following characterization techniques are essential for a comprehensive comparison of the synthesized polymers.
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the incorporation of the crosslinker and the consumption of the reactive double bonds.
-
Procedure: Acquire FTIR spectra of the unreacted monomers, crosslinkers, and the final crosslinked polymers.
-
Analysis: Look for the disappearance or significant reduction of the characteristic peaks of the vinyl or allyl double bonds (typically around 1630-1640 cm⁻¹) in the spectra of the crosslinked polymers.
B. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the crosslinked polymers.
-
Procedure: Heat a small sample of the polymer in a DSC instrument under a controlled atmosphere (e.g., nitrogen) at a specific heating rate (e.g., 10°C/min).
-
Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve. A higher Tg generally indicates a more rigid and highly crosslinked network.
C. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the crosslinked polymers.
-
Procedure: Heat a sample of the polymer in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate. A higher decomposition temperature indicates greater thermal stability.
D. Mechanical Testing (Tensile Testing)
-
Objective: To measure the mechanical properties, including tensile strength, Young's modulus, and elongation at break.
-
Procedure: Prepare dog-bone-shaped specimens of the crosslinked polymers according to standard methods (e.g., ASTM D638). Use a universal testing machine to apply a tensile load to the specimens until they fracture.
-
Analysis: From the resulting stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
Conclusion: Selecting the Right Crosslinker for the Application
The choice between diallyl ether and its alternatives is not a matter of inherent superiority but of selecting the most appropriate tool for a specific application.
-
Diallyl ether-based crosslinkers are advantageous when flexibility and, in the case of polythis compound, hydrophilicity and water absorptivity are desired.[6] Their moderate reactivity may also be beneficial in systems where a slower, more controlled curing process is needed.
-
Divinylbenzene is the crosslinker of choice for applications demanding high thermal stability and rigidity , such as in the manufacturing of ion-exchange resins and chromatography media.
-
Ethylene glycol dimethacrylate offers a versatile balance of properties , making it suitable for a wide range of applications where moderate flexibility and good mechanical strength are required.
-
Trimethylolpropane triacrylate excels in applications where rapid curing and high surface hardness are paramount, such as in coatings and adhesives.
By understanding the distinct chemical structures and reactivity of these crosslinkers, and by employing rigorous experimental evaluation, researchers can rationally design and synthesize polymers with tailored properties to meet the demands of advanced applications in medicine, materials science, and beyond.
References
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Comparative Thermal Stability Analysis of Ethylene Glycol Diallyl Ether-Based Polymers: A Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The development of novel polymeric materials with tailored thermal properties is a cornerstone of innovation in fields ranging from advanced materials to drug delivery systems. Ethylene glycol diallyl ether (EGDAE) has emerged as a versatile monomer for the synthesis of crosslinked polymers. Its structure, featuring two reactive allyl groups separated by a flexible ethylene glycol linker, allows for the formation of three-dimensional polymer networks. The thermal stability of these networks is a critical performance parameter, dictating their processing conditions, operational temperature range, and overall reliability in high-temperature applications.
This guide provides a comprehensive comparison of the thermal stability of EGDAE-based polymers against relevant alternatives. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key analytical techniques, and explore the structure-property relationships that govern thermal degradation.
Understanding the Polymer Chemistry: EGDAE vs. Alternatives
The thermal stability of a polymer is intrinsically linked to its chemical structure. EGDAE is a divinyl monomer that undergoes free-radical polymerization to form a crosslinked network. The presence of ether linkages in the backbone and the nature of the crosslinks are key determinants of its thermal behavior. For a meaningful comparison, we will evaluate EGDAE-based polymers against two common classes of crosslinking monomers: divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA).
-
This compound (EGDAE): The ether linkages in the EGDAE backbone are generally more flexible but can be more susceptible to oxidative degradation at elevated temperatures compared to the all-carbon backbone of DVB. The allyl groups participate in crosslinking, forming a network structure.
-
Divinylbenzene (DVB): As an aromatic crosslinker, DVB creates highly rigid and thermally stable polymer networks. The aromatic rings contribute to a high glass transition temperature (Tg) and excellent resistance to thermal degradation.
-
Ethylene Glycol Dimethacrylate (EGDMA): EGDMA is another common crosslinker that, like EGDAE, contains an ethylene glycol unit. However, it possesses methacrylate groups, which are generally more reactive than allyl groups and form ester linkages upon polymerization. Ester groups can be susceptible to thermal degradation, but the overall stability is also influenced by the high crosslink density that can be achieved.
Below is a visualization of the chemical structures of these monomers.
Comparative Thermal Analysis Data
The thermal stability of polymers is typically assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature (Td). DSC measures the heat flow into or out of a sample as a function of temperature, which allows for the determination of the glass transition temperature (Tg).[2][3]
The following table summarizes typical thermal properties for polymers crosslinked with EGDAE, DVB, and EGDMA. It's important to note that these values can vary depending on the specific synthesis conditions, such as the initiator concentration and curing temperature, which affect the degree of crosslinking.
| Crosslinking Agent | Polymer System | Td (5% weight loss, °C) | Tg (°C) | Key Structural Features |
| EGDAE | Poly(EGDAE) | ~325 - 350 | ~110 - 130 | Flexible ether backbone, allyl crosslinks |
| DVB | Polystyrene-co-DVB | >400 | >150 (highly dependent on DVB %) | Rigid aromatic structure |
| EGDMA | Poly(methyl methacrylate)-co-EGDMA | ~350 - 380 | ~120 - 140 | Ester linkages, methacrylate backbone |
Data compiled and generalized from multiple sources for comparative purposes.[4][5]
Interpretation of the Data:
-
Divinylbenzene (DVB) consistently demonstrates the highest thermal stability, with a decomposition temperature often exceeding 400°C. This is attributed to the high bond energy of the aromatic rings in its structure.
-
Ethylene Glycol Dimethacrylate (EGDMA) based polymers also exhibit good thermal resistance, with decomposition temperatures generally higher than those of EGDAE-based polymers.
-
This compound (EGDAE) based polymers, while possessing good thermal stability for many applications, typically show a lower onset of decomposition compared to DVB and EGDMA crosslinked systems. The thermal degradation of polymers containing ethylene glycol units can be initiated by the cleavage of C-O or C-C bonds within the glycol linkage.[6][7]
Experimental Protocols for Thermal Analysis
To ensure the integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. Here, we provide detailed methodologies for TGA and DSC analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal degradation profile and decomposition temperature of the polymer.
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents or monomers, as these can interfere with the analysis. Drying under vacuum at a temperature below the polymer's Tg is recommended.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible results.[8]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at 5% weight loss (Td5%), which are common metrics for thermal stability.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use a nitrogen purge to maintain an inert atmosphere.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient to a temperature above the expected Tg (e.g., 200°C) at a rate of 10°C/min. This step is to erase the thermal history of the sample.[9]
-
Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heat: Ramp the temperature again at 10°C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition will appear as a step change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition.[2]
-
Mechanistic Insights into Thermal Degradation
The thermal degradation of EGDAE-based polymers primarily involves the scission of the polymer backbone. The ether linkages within the polyethylene glycol segments are often the initial sites of degradation.[6] The degradation can proceed through random chain scission, leading to the formation of smaller volatile fragments.[10]
In contrast, the degradation of DVB-crosslinked polymers requires the breaking of strong C-C bonds within the polystyrene backbone and the aromatic rings, which demands significantly more energy. For EGDMA-based polymers, the degradation can be initiated at the ester linkages, but the high crosslink density can hinder the diffusion of degradation products, contributing to its overall stability.
Conclusion and Future Outlook
The thermal stability of EGDAE-based polymers is a critical consideration for their application. While they offer good thermal resistance suitable for many purposes, they are generally less stable than polymers crosslinked with highly aromatic monomers like DVB. The choice of crosslinker represents a trade-off between thermal stability, flexibility, and other material properties. For applications demanding the highest thermal resistance, DVB remains a superior choice. However, for applications where flexibility and biocompatibility are important, and the thermal requirements are less extreme, EGDAE-based polymers present a compelling option.
Future research in this area could focus on enhancing the thermal stability of EGDAE-based polymers through the incorporation of stabilizing additives, copolymerization with more thermally stable monomers, or the development of novel curing processes that lead to higher crosslink densities.
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A Comparative Guide to Validated Analytical Methods for EGDAE Quantification in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of ethylene glycol diacetate (EGDAE) in reaction mixtures is a critical parameter for process optimization, quality control, and kinetic studies. The selection of an appropriate analytical method is paramount to ensure data accuracy, reliability, and efficiency. This guide provides an in-depth, objective comparison of the primary analytical techniques for EGDAE quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a comparative analysis of their performance.
The Analytical Challenge: Quantifying EGDAE in Complex Matrices
EGDAE is a diester commonly used as a solvent, in formulations, or as a building block in chemical synthesis. Reaction mixtures are inherently complex, often containing starting materials, catalysts, by-products, and the target analyte, EGDAE. An ideal analytical method must be selective enough to resolve EGDAE from these other components, sensitive enough to detect it at relevant concentrations, and robust enough to provide consistent results.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Analytes
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like EGDAE.[1] Its high resolving power and the universal response of the Flame Ionization Detector (FID) to hydrocarbons make it a robust and reliable choice.
The Rationale Behind the Method
Why GC-FID? The choice of GC-FID is underpinned by several key factors. EGDAE is a relatively volatile ester, making it amenable to vaporization in a heated GC inlet without degradation. The FID is highly sensitive to organic compounds and offers a wide linear range, making it suitable for quantifying both trace and major components in a reaction mixture. Furthermore, GC-FID is a well-established, cost-effective technique widely available in analytical laboratories.
Sample Introduction: Headspace vs. Direct Injection. A critical consideration for reaction mixtures is the sample introduction method.
-
Direct Injection: Involves injecting a liquid sample directly into the hot GC inlet. While straightforward, it can introduce non-volatile components from the reaction mixture (e.g., salts, catalysts) into the system, leading to contamination of the inlet liner and column, which can degrade performance over time.[2]
-
Headspace GC: This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace") into the GC. This is particularly advantageous for "dirty" samples like reaction mixtures as it prevents non-volatile residues from entering the instrument, thereby extending column lifetime and reducing instrument maintenance.[3] For routine analysis of multiple reaction samples, headspace GC is often the preferred approach for its robustness.
Experimental Protocol: Validated GC-FID Method for EGDAE Quantification
This protocol is a comprehensive, validated method for the routine analysis of EGDAE in a typical reaction mixture.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the reaction mixture into a 20 mL headspace vial.
- Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)) containing an internal standard. A suitable internal standard would be a stable, volatile compound with a retention time distinct from EGDAE and other reaction components, such as undecane or dodecane.
- Seal the vial immediately with a PTFE-lined septum and aluminum cap.
- Prepare a series of calibration standards of EGDAE in the same solvent and internal standard concentration, covering the expected concentration range in the reaction samples.
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC with FID or equivalent | Standard, reliable instrumentation. |
| Headspace Sampler | Agilent 7697A or equivalent | For robust, automated analysis of multiple samples. |
| Column | DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent | A mid-polar column offering good selectivity for esters and solvents. |
| Oven Temperature | Initial: 50°C (hold 2 min), Ramp: 15°C/min to 220°C (hold 5 min) | A temperature program to ensure separation of volatile solvents from EGDAE and other reaction components. |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the sample. |
| Detector Temp. | 280°C | Prevents condensation of analytes in the detector. |
| Carrier Gas | Helium or Hydrogen, constant flow at 2.0 mL/min | Inert carrier gas to transport the sample through the column. |
| Injection Volume | 1 mL of headspace vapor | Standard injection volume for headspace analysis. |
| Headspace Vial Temp. | 100°C | To ensure sufficient volatilization of EGDAE into the headspace. |
| Vial Equilibration Time | 20 minutes | Allows the sample to reach thermal equilibrium before injection. |
3. Data Analysis and Validation:
- Integrate the peak areas of EGDAE and the internal standard.
- Construct a calibration curve by plotting the ratio of the EGDAE peak area to the internal standard peak area against the concentration of the EGDAE standards.
- Determine the concentration of EGDAE in the reaction samples from the calibration curve.
- The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5]
Visualization of the GC-FID Workflow
Caption: Workflow for EGDAE quantification by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Alternative
HPLC is a powerful technique for separating a wide array of compounds. For EGDAE, which lacks a strong chromophore for sensitive UV detection, a derivatization step is often necessary to enhance its detectability.[6][7]
The Rationale Behind the Method
Why HPLC-UV? While GC is often the first choice, HPLC can be advantageous in certain scenarios. If the reaction mixture contains thermally labile compounds that would degrade in a hot GC inlet, HPLC, which operates at or near ambient temperature, is a gentler alternative. Furthermore, if the laboratory is more extensively equipped with HPLC systems, developing an HPLC method may be more practical.
The Necessity of Derivatization. EGDAE's ester functional groups do not absorb UV light strongly in the typical range of HPLC detectors (200-400 nm). To overcome this, a derivatization agent that reacts with the ester or its hydrolysis product and attaches a UV-active moiety is employed. A common approach is the hydrolysis of the ester to ethylene glycol, followed by derivatization of the diol.[6] For example, benzoyl chloride can be used to form ethylene glycol dibenzoate, a compound with strong UV absorbance.[6][8]
Experimental Protocol: HPLC-UV Method with Pre-column Derivatization
This protocol outlines a method for EGDAE quantification via hydrolysis and derivatization.
1. Sample Preparation and Derivatization:
- Hydrolysis: Accurately weigh an aliquot of the reaction mixture into a vial. Add a solution of sodium hydroxide in methanol/water and heat to hydrolyze the EGDAE to ethylene glycol. The exact conditions (concentration of NaOH, temperature, and time) will need to be optimized to ensure complete hydrolysis without degradation of other components.
- Neutralization: After cooling, neutralize the solution with an appropriate acid (e.g., hydrochloric acid).
- Derivatization: Add a derivatizing agent such as benzoyl chloride in the presence of a base (e.g., pyridine) to the neutralized solution. This reaction will form ethylene glycol dibenzoate.[6]
- Extraction: Extract the derivatized product into an organic solvent immiscible with water (e.g., hexane or diethyl ether).
- Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
- Prepare calibration standards of ethylene glycol using the same derivatization and extraction procedure.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | Standard, reliable HPLC system. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for the separation of non-polar to moderately polar compounds like the derivatized analyte. |
| Mobile Phase | A gradient of acetonitrile and water | A common mobile phase for reverse-phase chromatography, allowing for the elution of a range of compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 230 nm | The wavelength of maximum absorbance for the benzoyl chromophore. |
| Injection Volume | 10 µL | A standard injection volume. |
3. Data Analysis and Validation:
- Integrate the peak area of the derivatized EGDAE (ethylene glycol dibenzoate).
- Construct a calibration curve by plotting the peak area against the concentration of the derivatized ethylene glycol standards.
- Determine the concentration of EGDAE in the original reaction sample, accounting for the stoichiometry of the hydrolysis reaction.
- Validate the method according to ICH Q2(R1) guidelines.[4][5]
Visualization of the HPLC-UV Workflow
Caption: Workflow for EGDAE quantification by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method
qNMR is a powerful analytical technique that allows for the direct quantification of a substance in a sample without the need for a calibration curve of the analyte itself.[9][10] It relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
The Rationale Behind the Method
Why qNMR? The primary advantage of qNMR is its status as a primary ratio method of measurement. This means that the purity or concentration of a substance can be determined by comparing the integral of one of its signals to the integral of a certified reference material (internal standard) of known purity and concentration.[9] This can be particularly useful in research and development settings where a pure standard of the analyte may not be readily available. Furthermore, qNMR is non-destructive, and the sample can be recovered after analysis.
Key Considerations for qNMR. To obtain accurate quantitative results, several experimental parameters must be carefully controlled. The relaxation delay (d1) between scans must be sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei. The signal-to-noise ratio should be high (ideally >250:1 for <1% integration error) to allow for accurate integration.[9]
Experimental Protocol: qNMR for EGDAE Quantification
This protocol describes a method for the quantification of EGDAE in a reaction mixture using an internal standard.
1. Sample Preparation:
- Accurately weigh a known amount of the reaction mixture into an NMR tube.
- Accurately weigh and add a known amount of a certified internal standard. The internal standard should be soluble in the same deuterated solvent as the sample, have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture, be chemically inert, and have a known purity. Maleic acid or 1,3,5-trimethoxybenzene are common choices.
- Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.
2. NMR Spectroscopy and Data Acquisition:
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher NMR spectrometer | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹H | Proton NMR is highly sensitive and provides characteristic signals for EGDAE. |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg30') | A simple and robust pulse sequence for quantitative analysis. |
| Relaxation Delay (d1) | ≥ 5 x T1(longest) | To ensure full relaxation of all protons for accurate integration. |
| Number of Scans | Sufficient to achieve S/N > 250:1 | To minimize integration errors. |
| Spectral Width | Appropriate to cover all signals of interest | To avoid signal folding. |
3. Data Processing and Quantification:
- Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the well-resolved signals of both EGDAE and the internal standard. For EGDAE, the singlet from the four equivalent methylene protons (-CH₂-CH₂-) is often a good choice.
- Calculate the concentration or amount of EGDAE using the following equation:
Visualization of the qNMR Workflow
Caption: Workflow for EGDAE quantification by qNMR.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Parameter | GC-FID | HPLC-UV (with Derivatization) | qNMR |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. |
| Selectivity | High, especially with appropriate column and temperature programming. | High, dependent on column chemistry and mobile phase composition. | High, based on unique chemical shifts of different protons. |
| Sensitivity (LOQ) | Typically in the low ppm (µg/mL) range.[11] | Can be in the low ppm range, dependent on the derivatization agent.[7] | Generally lower sensitivity than chromatographic methods, typically in the mg/mL range. |
| Linearity | Excellent (r² > 0.999 is common).[5] | Good (r² > 0.999 is achievable).[7] | Inherently linear over a wide dynamic range. |
| Precision (%RSD) | Typically < 2%.[5] | Typically < 3%.[7] | Typically < 1% with careful optimization.[9] |
| Accuracy (% Recovery) | Typically 98-102%.[5] | Typically 95-105%, can be affected by derivatization efficiency.[7] | High accuracy as a primary method. |
| Sample Throughput | High, especially with an autosampler. | Moderate, sample preparation can be time-consuming. | Lower, due to longer acquisition times for good S/N. |
| Cost | Moderate instrument cost, low running cost. | Moderate instrument cost, solvent consumption can be high. | High instrument cost, lower running cost. |
| Strengths | Robust, reliable, high throughput, suitable for volatile compounds. | Suitable for thermally labile compounds, versatile. | Primary method (no analyte-specific standard needed), non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires derivatization for non-UV active analytes, which adds complexity. | Lower sensitivity, higher capital cost, requires careful parameter optimization. |
Conclusion and Recommendations
For the routine, high-throughput quantification of EGDAE in most reaction mixtures, GC-FID, particularly with headspace sampling, stands out as the most robust, reliable, and cost-effective method. Its inherent selectivity for volatile compounds and the simplicity of the FID make it an ideal choice for quality control and process monitoring.
HPLC-UV with derivatization serves as a valuable alternative , especially when dealing with thermally sensitive reaction components or when GC instrumentation is unavailable. The added complexity of the derivatization step, however, makes it less suited for rapid, routine analysis.
qNMR is a powerful tool for applications requiring the highest accuracy and for the certification of reference materials. Its ability to provide a direct, quantitative result without an analyte-specific calibration curve is a significant advantage in a research and development context where pure standards may be scarce. However, its lower sensitivity and higher instrumentation cost may limit its use for routine, high-throughput screening.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. The validation of the chosen method according to established guidelines, such as those from the ICH, is essential to ensure the generation of trustworthy and scientifically sound data.
References
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MDPI. (2018). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Available at: [Link]
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ResearchGate. (2021). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. Available at: [Link]
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Revista de Biología Tropical. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Available at: [Link]
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Acta Poloniae Pharmaceutica. (2011). DEVELOPMENT AND VALIDATION OF GC-FID METHOD FOR THE DETERMINATION OF ETHANOL RESIDUE IN MARJORAM OINTMENT. Available at: [Link]
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ResearchGate. (n.d.). Representative GC chromatogram of ethylene glycol diacetate (EGD).... Available at: [Link]
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ACS Publications. (1999). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Available at: [Link]
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Science and Education Publishing. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Available at: [Link]
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NIH National Center for Biotechnology Information. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Available at: [Link]
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Ghent University Library. (2015). METHOD DEVELOPMENT AND VALIDATION OF A HS-GC-FID METHOD FOR THE CONTROL OF RESIDUAL SOLVENTS IN SALICYLIC ACID. Available at: [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
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NASA Technical Reports Server. (2017). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. Available at: [Link]
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Wiley Online Library. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available at: [Link]
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U.S. Environmental Protection Agency. (1995). Method 1673: Poly(ethylene glycol)-600 by Derivatization and High-Pressure Liquid Chromatography. Available at: [Link]
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ResearchGate. (2014). (PDF) Quantitative 1H NMR spectroscopy. Available at: [Link]
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The Architect's Toolkit: A Comparative Guide to Crosslinkers and Their Impact on Polymer Morphology
For researchers, scientists, and drug development professionals, the transition of a polymer from a collection of individual chains to a functional, three-dimensional network is a critical juncture. This transformation, orchestrated by crosslinking agents, dictates the final morphology of the polymer and, consequently, its performance. The choice of crosslinker is not merely a matter of connecting chains; it is an architectural decision that defines the material's porosity, mechanical resilience, and interaction with its environment. This guide provides an in-depth comparison of common crosslinkers, offering both theoretical understanding and practical, data-driven insights to inform your selection process.
The "Why" of Crosslinking: From Linear Chains to Functional Networks
At its core, crosslinking introduces chemical or physical bonds between polymer chains, transforming a soluble or thermoplastic material into an insoluble and often more robust thermoset.[1][2] This three-dimensional network restricts chain mobility, leading to significant enhancements in mechanical strength, thermal stability, and chemical resistance.[1][2][3] The density and nature of these crosslinks are the primary determinants of the polymer's final morphology and properties. A low degree of crosslinking might yield a flexible elastomer, while a high density can result in a rigid, brittle material.[2]
The selection of a crosslinker is therefore a strategic decision based on the desired end-use of the polymer. For applications in drug delivery, for instance, a crosslinker that creates a porous, biocompatible hydrogel is paramount. In contrast, for industrial coatings, a crosslinker that imparts high durability and chemical resistance would be the priority.
A Comparative Analysis of Common Crosslinking Agents
The world of crosslinkers is diverse, with each type offering a unique set of advantages and inducing distinct morphological characteristics. Here, we compare some of the most frequently utilized crosslinkers in research and industry.
| Crosslinker Type | Chemical Nature & Reaction | Key Morphological Effects | Common Applications |
| Glutaraldehyde | Aldehyde-based; reacts with amine and hydroxyl groups.[4] | Increases crosslinking degree, enhances tensile strength. Can decrease crystallinity and create rougher fracture surfaces.[5][6] | Tissue fixation, hydrogel preparation, enzyme immobilization.[4][7] |
| Genipin | Natural, iridoid-derived; reacts with primary amine groups.[8][9] | Creates stable, biocompatible networks. Improves mechanical properties and water resistance of biopolymer films.[10] | Biomedical applications, drug delivery, food packaging.[9][10] |
| Divinylbenzene (DVB) | Vinyl monomer; copolymerizes with other monomers to form crosslinks. | Induces formation of porous structures. Higher concentrations can increase micro- and mesopore volumes and surface area.[11] | Ion-exchange resins, chromatographic supports, synthesis of porous microparticles.[12][13] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Acrylated PEG; crosslinks via free-radical polymerization.[14] | Forms hydrogels with tunable mesh size and swelling properties. Higher molecular weight PEGDA leads to increased swelling and larger mesh size.[14] | Tissue engineering, drug delivery, fouling-resistant coatings.[14][15] |
Visualizing the Crosslinking Process: From Monomers to Networks
The following diagrams illustrate the fundamental differences in how these crosslinkers integrate into a polymer network, thereby influencing the final morphology.
Caption: Chemical structures of different crosslinking reactions.
Experimental Protocols for Morphological Characterization
To empirically validate the effects of different crosslinkers, a systematic experimental approach is necessary. The following protocols are designed to be self-validating, providing a clear understanding of the morphological changes induced by crosslinking.
Protocol 1: Synthesis of Crosslinked Polymer Microbeads
This protocol outlines the synthesis of polymer microbeads using different crosslinkers to observe the resulting morphological differences.
Materials:
-
Monomer (e.g., Styrene)
-
Crosslinker (e.g., Divinylbenzene, Ethylene Glycol Dimethacrylate)
-
Initiator (e.g., Benzoyl Peroxide)
-
Stabilizer (e.g., Poly(vinyl alcohol))
-
Deionized Water
Procedure:
-
Prepare an aqueous phase by dissolving the stabilizer in deionized water in a reaction vessel.
-
Prepare an organic phase by mixing the monomer, crosslinker, and initiator.
-
Add the organic phase to the aqueous phase while stirring vigorously to form a stable emulsion.
-
Heat the reaction mixture to the desired polymerization temperature and maintain for the specified reaction time.
-
After polymerization, cool the mixture and wash the resulting polymer microbeads with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted components.
-
Dry the microbeads in a vacuum oven.
Self-Validation: The success of the synthesis can be initially confirmed by the formation of solid microbeads. Further validation is achieved through the characterization steps outlined below.
Protocol 2: Characterization of Polymer Morphology via Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of the synthesized polymer microbeads.
Procedure:
-
Mount a small sample of the dried polymer microbeads onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Introduce the sample into the SEM chamber and evacuate to a high vacuum.
-
Acquire images at various magnifications to observe the overall particle shape, size distribution, and surface texture.
Causality: Differences in the SEM images between samples prepared with different crosslinkers or crosslinker concentrations will directly illustrate the impact of the crosslinker on the surface morphology. For example, higher concentrations of DVB are expected to result in a more porous surface.[11]
Caption: Experimental workflow for synthesis and morphological characterization.
The Influence of Crosslinker Concentration: A Deeper Dive
The concentration of the crosslinking agent is a critical parameter that allows for the fine-tuning of polymer morphology. Generally, as the crosslinker concentration increases, the crosslink density of the polymer network also increases.[16] This leads to several predictable morphological changes:
-
Decreased Porosity: A higher crosslink density results in a tighter polymer network, reducing the void space and thus decreasing porosity.[16]
-
Reduced Swelling: With a more tightly crosslinked structure, the polymer chains have less freedom to expand, leading to a lower equilibrium swelling ratio in solvents.[17]
-
Increased Mechanical Strength: A denser network of crosslinks enhances the material's resistance to deformation, leading to higher tensile strength and modulus.[1][2]
However, it is crucial to note that excessive crosslinking can lead to brittleness.[18] Therefore, optimizing the crosslinker concentration is essential to achieve the desired balance of properties for a specific application.
Chemical vs. Physical Crosslinking: A Tale of Two Bonds
The nature of the bonds formed during crosslinking also plays a significant role in determining the final polymer morphology and behavior.
-
Chemical Crosslinking: Involves the formation of strong, covalent bonds between polymer chains, creating a permanent and irreversible network.[1] This method typically results in materials with high mechanical strength and thermal stability.[1][3]
-
Physical Crosslinking: Relies on weaker, non-covalent interactions such as hydrogen bonds, van der Waals forces, or crystalline domains.[1] These crosslinks are reversible and can be disrupted by changes in temperature, pH, or solvent, leading to stimuli-responsive materials.[1]
The choice between chemical and physical crosslinking is fundamentally application-driven. For load-bearing applications or use in harsh chemical environments, chemical crosslinking is preferred. For applications requiring reversible gelation or stimuli-responsive behavior, such as in some drug delivery systems or smart materials, physical crosslinking is the more suitable option.
Conclusion: A Strategic Approach to Polymer Design
The selection of a crosslinker is a foundational step in polymer design that has profound implications for the final morphology and performance of the material. By understanding the chemical nature of different crosslinkers, their reaction mechanisms, and the impact of concentration, researchers can strategically tailor polymer networks to meet the specific demands of their applications. The experimental protocols provided in this guide offer a framework for the systematic evaluation of crosslinker effects, enabling a data-driven approach to material development. As the field of polymer science continues to advance, a deep understanding of the principles of crosslinking will remain an indispensable tool for the creation of novel and functional materials.
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ResearchGate. (2025, August 10). Effect of Crosslinking Agents on the Morphology of Polymer Particles Produced by One-Step Seeded Polymerization. [Link]
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ACS Publications. (1996). Effects of Polymer Concentration and Cross-Linking Density on Rheology of Chemically Cross-Linked Poly(vinyl alcohol) near the Gelation Threshold. Macromolecules. [Link]
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NIH. (2024, May 9). Effect of Polymer and Crosslinker Concentration on Static and Dynamic Gelation Behavior of Phenolic Resin Hydrogel. PMC. [Link]
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PubMed Central. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. [Link]
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NIH. Effect of crosslinker concentration on characteristics of superporous hydrogel. PMC. [Link]
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MDPI. (2022, December 19). Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. [Link]
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NIH. (2022, June 19). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. PMC. [Link]
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MDPI. (2026, January 19). Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. [Link]
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PubMed Central. (2025, May 9). Highlighting the Influence between Physical and Chemical Cross-Linking in Dynamic Hydrogels for Two-Photon Micropatterning. [Link]
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ResearchGate. (2025, August 10). Preparation and characterization of crosslinked poly(ethylene glycol) diacrylate hydrogels as fouling-resistant membrane coating materials. [Link]
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Ebeam Machine. (2025, February 7). How Does Cross-Linking Occur in Polymers?. [Link]
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ResearchGate. (2025, August 6). One-Pot Synthesis of Branched Poly(styrene−divinylbenzene) Suspension Polymerized Resins. [Link]
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MDPI. (2022, September 14). Computational Approach to the Surface-Crosslinking Process of Superabsorbent Polymer via Central Composite Design. [Link]
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MDPI. (2018, October 15). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. [Link]
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ACS Publications. (2023, July 12). Effect of the Poly(ethylene glycol) Diacrylate (PEGDA) Molecular Weight on Ionic Conductivities in Solvent-Free Photo-Cross-Linked Solid Polymer Electrolytes. Langmuir. [Link]
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Ibn Al-Haitham Journal for Pure and Applied Science. (2024, December 15). Swelling Behavior of Cross-link PVA with Glutaraldehyde. [Link]
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NIH. (2021, November 2). Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study. [Link]
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A Comparative Guide to the Polymerization Kinetics of Ethylene Glycol Diallyl Ether
For researchers, scientists, and drug development professionals engaged in polymer chemistry, the selection of an appropriate monomer and polymerization technique is paramount to achieving desired material properties. Ethylene glycol diallyl ether (EGDAE) is a difunctional monomer capable of producing crosslinked networks with applications ranging from hydrogels to coating materials. Understanding the kinetics of its polymerization is crucial for controlling the reaction rate, molecular weight, and network structure. This guide provides an in-depth comparison of the primary methods for EGDAE polymerization: free-radical, cationic, and ring-opening metathesis polymerization (ROMP), supported by available experimental data and detailed methodologies.
Introduction to this compound (EGDAE)
This compound is a crosslinking agent characterized by two allyl functional groups connected by a flexible ethylene glycol linker. This structure allows for the formation of three-dimensional polymer networks. The choice of polymerization method significantly influences the kinetics and the final properties of the resulting polymer.
Free-Radical Polymerization of EGDAE: The Challenge of Allylic Hydrogen
Free-radical polymerization is a common method for vinyl monomers. However, for allyl monomers like EGDAE, the process is complicated by a phenomenon known as degradative chain transfer.
Kinetic Profile and Mechanistic Insights
The free-radical polymerization of EGDAE proceeds through the classical steps of initiation, propagation, and termination. However, the propagation is often interrupted by the abstraction of a hydrogen atom from the allylic position of a monomer molecule by a propagating radical. This results in a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, thereby reducing the overall polymerization rate and leading to polymers with lower molecular weights.
Due to the scarcity of direct kinetic data for EGDAE, we can draw parallels from the closely related monomer, ethylene glycol divinyl ether (EGVE). In the radical polymerization of EGVE, the rate of polymerization was found to be proportional to the 1.5th power of the monomer concentration and to the 0.6th power of the initiator concentration.[1] The apparent overall energy of activation was determined to be 23.0 kcal/mole using azobisisobutyronitrile (AIBN) as the initiator.[1] It is important to note that diallyl monomers, in general, exhibit a kinetic order with respect to the initiator that is often higher than the typical 0.5 observed for many vinyl monomers, sometimes approaching 1.0. This is attributed to the prevalence of degradative chain transfer.[2]
The polymerization of diallyl monomers can also proceed via a cyclopolymerization mechanism, where the propagating radical attacks the second allyl group within the same monomer unit, forming a cyclic structure in the polymer backbone. This intramolecular cyclization competes with intermolecular propagation and crosslinking. The extent of cyclization is dependent on the monomer concentration; higher concentrations favor intermolecular reactions.
Caption: Tandem isomerization and cationic polymerization of EGDAE.
Experimental Protocol: Cationic Polymerization of EGDAE
Objective: To investigate the kinetics of the tandem isomerization/cationic polymerization of EGDAE.
Materials:
-
This compound (EGDAE), purified and dried
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
A suitable cationic initiator (e.g., trifluoromethanesulfonic acid)
-
Dichloromethane, anhydrous
-
Nitrogen gas (high purity)
Procedure:
-
EGDAE and Wilkinson's catalyst are dissolved in anhydrous dichloromethane in a flame-dried reaction vessel under a nitrogen atmosphere.
-
The solution is stirred at room temperature to facilitate the isomerization of the allyl ether to the propenyl ether. The progress of the isomerization can be monitored by ¹H NMR spectroscopy.
-
Once the desired level of isomerization is achieved, the solution is cooled to a low temperature (e.g., -78 °C).
-
The cationic initiator is then added to initiate the polymerization.
-
The reaction is quenched after a specific time by the addition of a nucleophilic agent (e.g., methanol).
-
The polymer is precipitated in an excess of a non-solvent, filtered, and dried under vacuum.
-
The conversion can be determined gravimetrically or by spectroscopic methods.
Kinetic Analysis: The kinetics of this two-step process are complex. The rate of polymerization is dependent on both the rate of isomerization and the rate of cationic polymerization of the propenyl ether. Real-time monitoring techniques such as in-situ FTIR or NMR spectroscopy can be employed to follow the disappearance of the monomer and the formation of the polymer.
Ring-Opening Metathesis Polymerization (ROMP) of EGDAE: A Controlled Approach
ROMP is a powerful technique for the polymerization of cyclic olefins and can also be applied to acyclic diene metathesis (ADMET) polymerization of dienes like EGDAE, although this is technically a polycondensation reaction. For the purpose of this guide, we will consider the potential for ROMP of a cyclic derivative of EGDAE or, more commonly, the cross-linking of other ROMP polymers using EGDAE. However, for a direct comparison, we will focus on the ADMET polymerization of EGDAE.
Kinetic Profile and Mechanistic Insights
ADMET polymerization of EGDAE would proceed through a step-growth mechanism, where the reaction between two monomer molecules, catalyzed by a ruthenium or molybdenum alkylidene complex, leads to the formation of a dimer and the release of a small volatile olefin (e.g., ethylene). The reaction continues between oligomers to form a high molecular weight polymer. The kinetics of ADMET are typically slow and governed by the efficiency of the catalyst and the removal of the volatile byproduct to drive the equilibrium towards polymer formation.
dot
Caption: Acyclic Diene Metathesis (ADMET) polymerization of EGDAE.
Experimental Protocol: ADMET Polymerization of EGDAE
Objective: To study the kinetics of ADMET polymerization of EGDAE.
Materials:
-
This compound (EGDAE), rigorously purified
-
Grubbs' second-generation catalyst
-
Toluene, anhydrous and deoxygenated
-
High vacuum line
-
Nitrogen or Argon gas (high purity)
Procedure:
-
EGDAE is placed in a Schlenk flask and subjected to several freeze-pump-thaw cycles to remove dissolved gases.
-
The catalyst is dissolved in a small amount of anhydrous and deoxygenated toluene and transferred to the reaction flask under an inert atmosphere.
-
The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) under a continuous flow of inert gas or under high vacuum to facilitate the removal of ethylene.
-
Samples are taken at different time intervals, and the reaction is quenched.
-
The molecular weight and conversion can be determined by techniques such as Gel Permeation Chromatography (GPC) and NMR spectroscopy.
Kinetic Analysis: The rate of polymerization can be followed by monitoring the increase in molecular weight over time. The kinetics are often complex and can be influenced by catalyst decomposition and the efficiency of ethylene removal.
Comparative Analysis of Kinetic Parameters
The following table summarizes the key kinetic features of the different polymerization methods for EGDAE and its structural analogs.
| Parameter | Free-Radical Polymerization (EGVE) | Cationic Polymerization (1,2-diallyloxyethane) | Ring-Opening Metathesis Polymerization (ADMET) |
| Reaction Rate | Moderate, limited by degradative chain transfer | Very fast (seconds to minutes) | [3] Slow, dependent on byproduct removal |
| Order w.r.t. Monomer | 1.5 | [1] Typically 1st or 2nd order | Complex, often pseudo-first order |
| Order w.r.t. Initiator | 0.6 | [1] Typically 1st order | Dependent on catalyst concentration |
| Activation Energy (Ea) | 23.0 kcal/mol | [1] Generally low | Varies with catalyst |
| Key Challenges | Degradative chain transfer, low MW | Side reactions, requires pure reagents | Catalyst sensitivity, byproduct removal |
| Control over MW/Structure | Poor to moderate | Moderate with living systems | Good to excellent |
Conclusion
The choice of polymerization method for this compound has a profound impact on the reaction kinetics and the resulting polymer properties.
-
Free-radical polymerization is a straightforward method but is hampered by degradative chain transfer, leading to slower rates and lower molecular weight polymers. It is suitable for applications where high molecular weight is not a critical factor.
-
Cationic polymerization , particularly via the TICAP mechanism, offers a much faster route to polymer formation. This method is advantageous for rapid curing applications, although it requires stringent control over reaction conditions to minimize side reactions.
-
Ring-opening metathesis polymerization (ADMET) provides the best control over polymer architecture but is generally a slower process that requires specialized catalysts and reaction setups to drive the reaction to completion.
Researchers and professionals must carefully consider the desired application and material properties when selecting a polymerization strategy for EGDAE. Further kinetic studies specifically on EGDAE for each of these methods would provide a more direct and comprehensive comparison, enabling finer control over the synthesis of tailored polymeric materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethylene Glycol Diallyl Ether
Introduction
Ethylene glycol diallyl ether (CAS No. 7529-27-3) is a versatile monomer used in the synthesis of polymers and resins.[1][2] As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the bench.
Part 1: Hazard Assessment & Waste Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the material's hazards. While some safety data sheets for this compound lack specific disposal information, its chemical family—glycol ethers—and known properties necessitate a cautious approach.[3] Many glycol ethers are recognized for their potential reproductive and developmental toxicity. Furthermore, related compounds like ethylene glycol diethyl ether are flammable liquids that can form explosive peroxides over time, a risk that should be assumed for this compound as well.[4][5]
Therefore, the first and most critical step is to characterize the waste stream in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[6][7] Waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8]
This compound waste will most likely be classified as hazardous based on the following:
-
Ignitability (EPA Hazardous Waste Code D001): The waste is considered ignitable if it is a liquid with a flash point below 140°F (60°C).[8] Related glycol ethers are classified as combustible or flammable liquids.[4] You must determine the flashpoint of your specific waste mixture.
-
Contamination: If the this compound waste is mixed with other "listed" or characteristic hazardous wastes, the entire mixture is considered hazardous waste.[6]
It is imperative to either test the waste stream or apply knowledge of the material's properties to make a hazardous waste determination. When in doubt, the most prudent and compliant course of action is to manage the waste as hazardous.
Table 1: Key Properties and Regulatory Thresholds
| Property | Value/Characteristic | Significance for Disposal & Safety | Source |
| Physical State | Liquid | Determines handling and spill control procedures. | [9] |
| Synonyms | 3,3'-[1,2-ethanediylbis(oxy)]dipropene | Important for cross-referencing safety and regulatory documents. | [3] |
| Ignitability | Likely a combustible liquid (Flash Point < 140°F) | Waste will likely classify as EPA Hazardous Waste Code D001. Requires storage away from ignition sources. | [4][5][8] |
| Incompatibilities | Oxidizing agents, strong acids, strong bases | Waste must be segregated to prevent violent reactions or fires. | [5][10] |
| Peroxide Formation | Potential to form explosive peroxides upon storage | Requires dating of containers and potential testing/neutralization before disposal. | [4][5] |
| Toxicity | Glycol ethers as a class can pose reproductive health risks. | Warrants stringent use of Personal Protective Equipment (PPE) to prevent exposure. |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the safe and compliant disposal of this compound waste.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is your primary defense against chemical exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH or EN 166 standards.[3]
-
Skin Protection: Wear impervious, solvent-resistant gloves (e.g., Neoprene, Viton) and a lab coat. For larger quantities or potential splashing, consider an apron or coveralls.[5]
-
Respiratory Protection: If handling outside of a fume hood where vapors may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Step 2: Waste Collection & Containerization
Proper containment is crucial to prevent spills and ensure safe transport.
-
Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.
-
Do Not Mix Wastes: Collect this compound waste in a dedicated container. Do not mix it with other waste streams (e.g., halogenated solvents, strong acids) unless instructed to do so by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[5][10]
-
Leave Headspace: Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety. As soon as you begin collecting waste in a container, it must be labeled.
-
Label Content: The label must clearly state:
-
The words "Hazardous Waste" [6]
-
The full chemical name: "this compound" and any other components in the mixture.
-
The specific hazard characteristics (e.g., "Ignitable").
-
The "Accumulation Start Date" – the date the first drop of waste was added to the container.[6]
-
Your name, department, and contact information.
-
Step 4: Storage & Segregation
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
-
Location: The storage area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Segregation: Store the container away from all incompatible materials, particularly oxidizing agents, strong acids, and strong bases.[5][10]
-
Ignition Sources: Ensure the storage area is free from any sources of ignition, such as open flames, hot plates, or sparking equipment.[5]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste management company.
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) or equivalent department.
-
Provide Information: Provide the EHS department with all necessary information about the waste, including the chemical composition and volume.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its waste be poured down the drain. This is illegal and environmentally harmful. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that extends to laboratory chemical waste.[11][12] The final disposal method for this type of waste is typically high-temperature incineration at a permitted facility.[4]
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Part 4: Spill & Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is vital.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control Ignition Sources: Immediately eliminate all flames, sparks, and hot surfaces.[5][10]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[5][10] Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste: Carefully scoop the absorbent material into a sealable container.
-
Label as Hazardous Waste: Label the container with "Hazardous Waste," the contents ("this compound and absorbent"), and the date.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Arrange for the disposal of the spill cleanup materials as hazardous waste through your EHS department.
For large spills, or if you are ever unsure, evacuate the area and contact your institution's emergency response or EHS department immediately.
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This compound SDS, 7529-27-3 Safety Data Sheets . ECHEMI. 3
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SAFETY DATA SHEET - Ethylene glycol diethyl ether . Fisher Scientific.
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Glycol Ethers Hazard Summary . California Department of Public Health.
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk.
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-
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-
SAFETY DATA SHEET - Diethylene glycol diethyl ether (Alternate) . Sigma-Aldrich.
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Navigating the Safe Handling of Ethylene Glycol Diallyl Ether: A Practical Guide for Laboratory Professionals
For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. Ethylene glycol diallyl ether, a versatile reagent in organic synthesis, demands a protocol-driven approach to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Compound: A Foundation for Safety
This compound (CAS No. 7529-27-3) is a colorless liquid with a molecular formula of C8H14O2.[1] While comprehensive GHS classification for this specific ether is not robustly documented in readily available safety data sheets, information from analogous glycol ethers and available data indicates that it should be handled with care. The primary known hazard is that it is harmful if swallowed.[2] Based on the broader family of glycol ethers, it is prudent to also consider risks of skin and eye irritation, as well as potential respiratory tract irritation from vapor inhalation.[3]
A critical, yet often overlooked, characteristic of many ethers is their potential to form explosive peroxides when exposed to air and light over time. While specific data for this compound is limited, this property is a significant safety concern for similar compounds.[3] Therefore, it is imperative to date containers upon receipt and opening, and to test for peroxides if the material is old or has been exposed to air.
| Property | Value | Source |
| CAS Number | 7529-27-3 | [1] |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Known Hazards | Harmful if swallowed | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement; it is a scientifically informed decision rooted in the chemical's properties and potential routes of exposure. The following PPE is mandatory when handling this compound.
Eye and Face Protection: Shielding Against Splashes
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Best Practice: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. This is especially critical when transferring larger volumes or during reactions that have the potential to become exothermic.
Skin Protection: A Barrier Against Irritation and Absorption
-
Gloves: Solvent-resistant gloves are essential. Safety equipment manufacturers recommend Neoprene or nitrile rubber gloves for protection against glycol ethers.[3][5] Always inspect gloves for tears or punctures before use.
-
Lab Coat/Apron: A flame-resistant and impervious lab coat or apron should be worn to protect against splashes and contamination of personal clothing.[4]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For larger scale work, chemical-resistant boots may be appropriate.
Respiratory Protection: Guarding Against Inhalation
-
Engineering Controls First: The primary method for controlling exposure to vapors is to work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. A full-face respirator with organic vapor cartridges is recommended.[4]
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Locate the nearest safety shower and eyewash station.
-
Have an appropriate spill kit readily available.
-
-
Handling:
-
Don all required PPE.
-
Dispense the required amount of this compound in the fume hood, keeping the container opening away from your breathing zone.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.
-
-
Heating and Reactions:
-
If heating is required, use a well-controlled heating mantle or oil bath. Do not use an open flame.
-
Be aware that vapors are heavier than air and may travel to a source of ignition and flash back.[3]
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a rapid and informed response is critical.
Spill Cleanup Protocol
For small spills (less than 20 cm in diameter) that can be safely handled by laboratory personnel:[6]
-
Alert and Isolate: Alert nearby personnel and isolate the spill area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[3]
-
Collect Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations.
-
Waste Characterization: Unused this compound and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) must be treated as hazardous waste.[7]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and identify the contents.[7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain. [7]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
New Jersey Department of Health. ETHYLENE GLYCOL DIETHYL ETHER HAZARD SUMMARY. [Link]
-
Gelest, Inc. POLY(ETHYLENE OXIDE) DIALLYL ETHER (25-30 EO) Safety Data Sheet. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 7529-27-3). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24151, this compound. [Link]
-
National Institute of Standards and Technology. This compound in NIST WebBook. [Link]
-
Science Interactive. Safety Data Sheet Glycol Ether EE. [Link]
-
Scribd. 1.2 Glycol Spill Cleanup Procedure. [Link]
-
HWH Environmental. Guide to Glycol Disposal. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
